molecular formula C7H16BrNO B1458923 1-(4-Piperidinyl)ethanol hydrobromide CAS No. 1609395-69-8

1-(4-Piperidinyl)ethanol hydrobromide

Cat. No.: B1458923
CAS No.: 1609395-69-8
M. Wt: 210.11 g/mol
InChI Key: YPGMBZIFWXDLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Piperidinyl)ethanol hydrobromide is a useful research compound. Its molecular formula is C7H16BrNO and its molecular weight is 210.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-piperidin-4-ylethanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.BrH/c1-6(9)7-2-4-8-5-3-7;/h6-9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGMBZIFWXDLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-Piperidinyl)ethanol hydrobromide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Piperidinyl)ethanol Hydrobromide for Advanced Research and Development

Introduction

1-(4-Piperidinyl)ethanol is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Comprising a piperidine ring substituted at the 4-position with an ethanol group, this molecule offers a versatile scaffold for creating more complex chemical entities. The piperidine moiety is a ubiquitous structural motif in pharmaceuticals, valued for its ability to improve physicochemical properties such as solubility and basicity, which can enhance pharmacokinetic profiles.[1] The presence of both a secondary amine and a primary alcohol provides two distinct points for chemical modification, making it a valuable starting material for library synthesis and lead optimization campaigns.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and handling of this compound, designed for researchers, chemists, and drug development professionals. The hydrobromide salt form is often preferred for its improved stability and handling characteristics as a crystalline solid compared to the free base.

Physicochemical and Structural Properties

The fundamental properties of a compound are critical for its application in synthesis and formulation. This compound is a solid material at room temperature.[2]

Chemical Identifiers

A clear identification of the chemical entity is paramount for regulatory and research purposes.

IdentifierValueSource
IUPAC Name 1-(Piperidin-4-yl)ethan-1-ol hydrobromideN/A
CAS Number 1609395-69-8[2]
Molecular Formula C₇H₁₆BrNO[2]
Molecular Weight 210.115 g/mol [2]
Canonical SMILES CC(C1CCNCC1)O.BrN/A
InChI Key YPGMBZIFWXDLQL-UHFFFAOYSA-N[2]
Core Physicochemical Data

The data below pertains to the free base, 1-(4-Piperidinyl)ethanol, unless otherwise specified, as these values are fundamental to the core molecule's behavior.

PropertyValueSource
Molecular Weight (Free Base) 129.20 g/mol [3]
Topological Polar Surface Area 32.3 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]
XLogP3-AA (logP) 0.3[3]
Purity (as HBr salt) Typically ≥95.0%[2]
Appearance (as HBr salt) Solid[2]

Synthesis and Manufacturing Insights

The synthesis of 4-substituted piperidines is a well-established field in organic chemistry. The preparation of 1-(4-Piperidinyl)ethanol typically involves the modification of a pre-formed piperidine ring.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into manageable steps, starting from commercially available materials. The primary disconnection points are the C-C bond between the piperidine ring and the ethanol side chain, and the N-H bond for potential protecting group strategies.

G Target 1-(4-Piperidinyl)ethanol Intermediate1 4-Acetylpiperidine Target->Intermediate1 Reduction Intermediate2 Piperidin-4-ylmethanal Target->Intermediate2 Grignard Addition StartingMaterial1 N-Protected-4-piperidone Intermediate1->StartingMaterial1 Acylation/Alkylation StartingMaterial3 Reducing Agent (e.g., NaBH4) Intermediate1->StartingMaterial3 Intermediate2->StartingMaterial1 Formylation StartingMaterial2 Grignard or Organolithium Reagent (e.g., MeMgBr) Intermediate2->StartingMaterial2

Caption: Retrosynthetic pathways for 1-(4-Piperidinyl)ethanol.

Common Synthetic Pathway: Reduction of 4-Acetylpiperidine

A prevalent and efficient method involves the reduction of a 4-acetylpiperidine precursor. This ketone is often derived from N-protected 4-piperidone.

  • Protection: The piperidine nitrogen is first protected, commonly with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent side reactions in subsequent steps.

  • Acylation: The protected 4-piperidone undergoes a reaction, such as a Grignard reaction with a methylmagnesium halide, followed by oxidation, or another C-C bond-forming reaction to install the acetyl group at the 4-position.

  • Reduction: The resulting ketone (N-protected-4-acetylpiperidine) is then reduced to the secondary alcohol. Sodium borohydride (NaBH₄) is a common choice for this transformation due to its mild nature and high selectivity for ketones over other functional groups.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acid treatment for Boc) to yield the free base.

  • Salt Formation: The final product is isolated as the hydrobromide salt by treating the free base with hydrobromic acid (HBr) in a suitable solvent like isopropanol or ether, facilitating precipitation of the stable, crystalline salt.

Causality Behind Experimental Choices: The use of a nitrogen protecting group is critical to deactivate the nucleophilicity of the secondary amine, which would otherwise interfere with organometallic reagents or act as a base. Sodium borohydride is selected for the reduction step because it is a safe, inexpensive, and highly effective reagent for converting ketones to alcohols without reducing other sensitive functionalities that might be present in more complex derivatives.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical quality control steps. The following sections describe the expected spectroscopic signatures for 1-(4-Piperidinyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to overlapping signals from the piperidine ring protons. Key diagnostic signals would include:

    • A doublet around 1.1-1.2 ppm corresponding to the methyl group (-CH₃).

    • A multiplet around 3.5-3.8 ppm for the carbinol proton (-CHOH).

    • Broad signals for the piperidine ring protons, typically between 1.2 and 3.0 ppm.

    • A broad singlet for the alcohol proton (-OH) and the amine protons (-NH-), which may exchange with D₂O.

  • ¹³C NMR: The carbon spectrum would show distinct signals for each of the unique carbon atoms.

    • A signal around 20-25 ppm for the methyl carbon.

    • Signals for the piperidine ring carbons, typically in the 30-50 ppm range.

    • A signal for the carbinol carbon (-CHOH) around 65-70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.[4]

  • A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.[4][5]

  • A medium absorption band around 2700-3300 cm⁻¹ corresponding to the N-H stretch of the secondary amine salt.

  • C-H stretching vibrations from the alkyl groups will appear just below 3000 cm⁻¹.

  • A C-O stretching band can be expected around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Electron-Impact Mass Spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) for the free base at m/z = 129. Key fragmentation patterns would involve the loss of a methyl group (m/z = 114) or the loss of water (m/z = 111). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates.

Caption: Standard workflow for HPLC purity analysis.

This protocol serves as a self-validating starting point for method development.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Rationale: A C18 column is a robust, general-purpose choice for moderately polar compounds. The use of TFA as an ion-pairing agent helps to improve peak shape for the basic amine. A gradient elution is employed to ensure that any impurities with significantly different polarities are eluted from the column and detected.[7]

Chemical Reactivity and Stability Profile

Understanding the reactivity is key to its use as a synthetic intermediate.

Key Reaction Sites

The molecule has two primary reactive sites: the secondary amine of the piperidine ring and the secondary alcohol of the ethanol side chain.

Caption: Primary reactive centers of 1-(4-Piperidinyl)ethanol.

  • Piperidine Nitrogen: As a secondary amine, it is nucleophilic and basic. It readily undergoes N-alkylation, N-acylation, and reductive amination reactions.

  • Ethanol Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, esterified, or converted into a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution.

Stability and Degradation

The hydrobromide salt is generally stable under standard laboratory conditions. It should be protected from strong oxidizing agents and strong bases. The free base form can be sensitive to atmospheric carbon dioxide. Long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[8]

Incompatible Materials
  • Strong Oxidizing Agents: Can oxidize the alcohol and potentially the amine.[9]

  • Strong Acids and Bases: The compound will react as expected. Strong bases will deprotonate the hydrobromide salt to the free base.[10]

  • Acid Chlorides and Anhydrides: Will readily acylate both the nitrogen and oxygen atoms if unprotected.

Safety, Handling, and Storage

Proper handling procedures are essential to ensure laboratory safety. The information presented is based on general principles for similar chemical structures.[11]

GHS Hazard Information
Hazard ClassStatementPrecautionary Codes
Acute Toxicity Harmful if swallowed.P264, P270, P301+P312
Skin Corrosion/Irritation May cause skin irritation.P280, P302+P352
Eye Damage/Irritation Causes serious eye irritation.P280, P305+P351+P338
Respiratory Irritation May cause respiratory tract irritation.P261, P271, P304+P340
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.[11]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[9]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[10]

Applications in Drug Development

The 1-(4-Piperidinyl)ethanol scaffold is a valuable building block in the synthesis of pharmacologically active agents. Its structure is often found in compounds targeting a wide range of biological systems.

  • Scaffold for Lead Generation: The dual functionality allows for the creation of diverse chemical libraries through parallel synthesis, where different groups can be attached to the nitrogen and oxygen atoms.

  • Intermediate in API Synthesis: It can serve as a key intermediate in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs). The piperidine ring can act as a conformationally restricted surrogate for acyclic amines, which can improve binding affinity to biological targets.[1]

  • Examples: Piperidine derivatives are integral to drugs across various therapeutic areas. For instance, derivatives are investigated as receptor antagonists, enzyme inhibitors, and agents targeting the central nervous system.[][13] The synthesis of various σ₁ receptor ligands with antiproliferative properties has utilized 4-substituted piperidine derivatives.[14]

Conclusion

This compound is a versatile and valuable chemical intermediate for research and drug development. Its well-defined structure, featuring two distinct reactive sites, provides a robust platform for synthetic diversification. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in the laboratory and in the advancement of new therapeutic candidates.

References

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Supplementary Information. (n.d.). IR spectrum data for related ethanol compounds. This source provides representative IR spectral data for molecules containing hydroxyl groups, which is analogous to the target compound.
  • Jubilant Ingrevia. (n.d.). Piperidine-2-ethanol Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(Piperidin-4-YL)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Piperazinediethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Piperidinediethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidineethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods.
  • European Patent Office. (2021). CHEMICAL PROCESS - Patent 3401316. Retrieved from [Link]

  • University Course Material. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • University of Wisconsin-La Crosse. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

  • ChemComplete. (2019, July 1). Solving Structures with MS, IR and NMR Lecture Course: Lesson 4 - IR Part 1 [Video]. YouTube. Retrieved from [Link]

  • Amines & Plasticizers Limited. (n.d.). 1-Piperidine Ethanol (2-Piperidino Ethanol). Retrieved from [Link]

  • Yu, Q., et al. (2026). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. European Journal of Medicinal Chemistry.
  • Khan, I., et al. (2024).
  • National Institutes of Health. (2022). Investigational New Drug (IND)-enabling and Early-Stage Development of Medications. Retrieved from [Link]

  • European Patent Office. (2001). Process for preparing 1,4-dihydropyridine compounds - EP 1110962 A1. Retrieved from [Link]

  • Cardiff University. (n.d.). Acid-catalysed hydroamination for targeted synthesis. ORCA. Retrieved from [Link]

  • Schepmann, D., et al. (2018).

Sources

Spectroscopic Characterization of 1-(4-Piperidinyl)ethanol Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of 1-(4-Piperidinyl)ethanol hydrobromide (CAS: 1609395-69-8). In the absence of publicly available experimental spectra for this specific salt, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive, theoretically derived characterization. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing, handling, or identifying this compound. The methodologies, predicted data, and their expert interpretations are detailed herein to serve as a robust reference for quality control and structural verification.

Introduction: The Compound in Context

1-(4-Piperidinyl)ethanol is a bifunctional organic molecule featuring a secondary alcohol appended to a piperidine ring. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and its derivatives are integral to a vast array of pharmacologically active agents. The hydrobromide salt form enhances the compound's stability and crystallinity, making it suitable for pharmaceutical handling and formulation.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering definitive proof of identity and purity. This guide will systematically deconstruct the predicted spectroscopic data for the hydrobromide salt, providing the causal logic behind the expected spectral features.

Chemical Structure:

  • Compound Name: this compound

  • Molecular Formula: C₇H₁₆BrNO

  • Molecular Weight: 210.11 g/mol

  • Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, the key analytical challenge is to resolve the diastereotopic protons of the piperidine ring and account for the influence of the protonated nitrogen atom.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust NMR analysis begins with meticulous sample preparation. The following protocol is a self-validating system designed to yield high-quality, reproducible data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) A Weigh ~5-10 mg of 1-(4-Piperidinyl)ethanol HBr B Transfer to NMR tube A->B C Add ~0.7 mL of deuterated solvent (e.g., D₂O or DMSO-d₆) B->C D Vortex until fully dissolved C->D E Lock on deuterium signal D->E Insert Sample F Shim magnet coils for homogeneity E->F G Acquire ¹H Spectrum (16-32 scans) F->G I Acquire 2D Spectra (COSY, HSQC) as needed F->I H Acquire ¹³C Spectrum (e.g., using a DEPTQ pulse program, >1024 scans) G->H

Caption: Standard workflow for NMR data acquisition.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated water (D₂O) or DMSO-d₆ are the solvents of choice. D₂O is advantageous as it will exchange with the labile O-H and N-H protons, causing their signals to disappear, which can simplify the spectrum and confirm their identity. DMSO-d₆ is preferred if observing these exchangeable protons is desired, as they will appear as distinct, albeit often broad, signals.

  • Pulse Programs: A DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary detection) pulse program for ¹³C NMR is highly efficient. It provides full multiplicity information (CH₃, CH₂, CH, and C) in a single experiment, saving valuable instrument time.

Predicted ¹H NMR Spectral Data

The formation of the ammonium hydrobromide salt significantly impacts the electronic environment. The positive charge on the nitrogen atom acts as a strong electron-withdrawing group, causing notable deshielding (a downfield shift) of adjacent protons (H2/H6 and H4) compared to the free base.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz) Rationale
H1' (CH₃)~1.15Doublet (d)3HJ ≈ 6.5Coupled to the single H1 proton. Typical methyl group adjacent to a methine.
H3/H5 (axial)~1.50Quartet of doublets (qd)2HJ ≈ 12 (ax-ax), 4 (ax-eq)Complex multiplet due to geminal and vicinal coupling. Axial protons are typically shielded relative to equatorial.
H3/H5 (equatorial)~1.95Doublet of triplets (dt)2HJ ≈ 12 (gem), 3 (vic)Deshielded relative to axial protons.
H4 (CH)~1.80Multiplet (m)1H-Complex coupling to adjacent CH₂ and CH protons.
H2/H6 (axial)~3.00Quartet of doublets (qd)2HJ ≈ 12 (ax-ax), 4 (ax-eq)Significantly deshielded by the adjacent N⁺H₂ group.
H1 (CHOH)~3.70Multiplet (m)1HJ ≈ 6.5Coupled to the methyl group and the H4 proton. Deshielded by the adjacent hydroxyl group.
H2/H6 (equatorial)~3.40Doublet of triplets (dt)2HJ ≈ 12 (gem), 3 (vic)Deshielded by the adjacent N⁺H₂ group.
OHVariable (~4-5 in DMSO-d₆)Broad Singlet (br s)1H-Chemical shift is concentration and temperature dependent. Exchanges in D₂O.
N⁺H₂Variable (~8-9 in DMSO-d₆)Broad Singlet (br s)2H-Broad due to quadrupolar relaxation and exchange. Exchanges in D₂O.
Predicted ¹³C NMR Spectral Data

The deshielding effect of the protonated nitrogen is also evident in the ¹³C NMR spectrum. Carbons closer to the N⁺H₂ group (C2/C6) will be shifted significantly downfield.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C1' (CH₃)~22Standard aliphatic methyl carbon.
C3/C5 (CH₂)~28Aliphatic methylene carbons on the piperidine ring.
C4 (CH)~42Piperidine methine carbon.
C2/C6 (CH₂)~45Deshielded by the adjacent electron-withdrawing N⁺H₂ group.
C1 (CHOH)~68Carbon attached to the electronegative oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is exceptionally useful for identifying functional groups. The IR spectrum of this compound will be dominated by features from the alcohol and, most diagnostically, the secondary ammonium ion.

Experimental Protocol: IR Sample Preparation

IR_Workflow cluster_prep KBr Pellet Preparation cluster_acq Data Acquisition A Grind ~1 mg of sample with ~100 mg of dry KBr powder in an agate mortar. B Transfer powder to a pellet press. A->B C Apply pressure (7-10 tons) to form a transparent pellet. B->C D Place KBr pellet in the spectrometer's sample holder. E Acquire background spectrum (air). D->E F Acquire sample spectrum (typically 16-32 scans). E->F

Caption: Workflow for solid-state IR analysis via KBr pellet.

Trustworthiness of the Protocol: Using a potassium bromide (KBr) pellet for a solid sample is a standard, reliable method that minimizes scattering and produces sharp, well-defined absorption bands. KBr is transparent to IR radiation in the typical analytical range (4000-400 cm⁻¹).

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group Significance and Interpretation
~3300 (broad)O-H StretchAlcohol (-OH)A strong, broad absorption is the hallmark of a hydrogen-bonded alcohol O-H group.
3000-2850C-H StretchAliphatic (CH, CH₂, CH₃)Multiple sharp peaks corresponding to the stretching of sp³ C-H bonds in the piperidine ring and ethanol side chain.
2700-2400N⁺-H StretchSecondary Ammonium (R₂N⁺H₂)Key Diagnostic Peak. This very broad, often complex series of absorptions is characteristic of an ammonium salt and is a definitive indicator of salt formation.
~1600-1500N⁺-H BendSecondary Ammonium (R₂N⁺H₂)Asymmetric and symmetric bending vibrations of the N⁺-H bonds provide further confirmation of the ammonium salt.
~1450C-H BendAliphatic (CH₂)Scissoring and bending vibrations of the methylene groups.
~1100C-O StretchSecondary Alcohol (C-OH)A strong, sharp peak indicating the stretching of the carbon-oxygen single bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features. When analyzed by techniques like electrospray ionization (ESI) or electron ionization (EI), the hydrobromide salt will typically be observed as the protonated free base.

Experimental Protocol: MS Analysis

MS_Workflow A Prepare a dilute solution of sample in a suitable solvent (e.g., Methanol/Water). B Infuse the solution into the ion source (e.g., ESI or EI). A->B C Ionization of the molecule. B->C D Mass analysis of ions by the mass analyzer (e.g., Quadrupole, TOF). C->D E Detection of ions and generation of mass spectrum. D->E Fragmentation M [C₇H₁₅NO]⁺˙ m/z = 129 (Molecular Ion) F1 [M - CH₃]⁺ m/z = 114 M->F1 - •CH₃ (α-cleavage) F2 [M - H₂O]⁺˙ m/z = 111 M->F2 - H₂O F3 [C₅H₁₀N]⁺ m/z = 84 M->F3 Ring cleavage F4 [C₂H₅O]⁺ m/z = 45 M->F4 Side-chain cleavage

Caption: Major predicted EI fragmentation pathways.

Interpretation of Fragments:

  • m/z 114: Loss of the terminal methyl group (•CH₃) via alpha-cleavage adjacent to the oxygen atom. This is a very common fragmentation for secondary alcohols.

  • m/z 111: Loss of a neutral water molecule (H₂O), another characteristic fragmentation of alcohols.

  • m/z 84: This significant peak likely corresponds to the piperidine ring cation fragment, resulting from the cleavage of the bond between the ring (at C4) and the ethanol side chain.

  • m/z 45: This fragment corresponds to the [CH(OH)CH₃]⁺ cation from the side chain.

Conclusion

This guide provides a theoretically rigorous and comprehensive spectroscopic characterization of this compound. The predicted NMR, IR, and MS data presented, along with the underlying scientific rationale, establish a detailed benchmark for the identification and quality assessment of this compound. Researchers can use this guide to confirm the successful synthesis of the target molecule, assess its purity, and ensure the integrity of their materials in drug discovery and development workflows. The self-validating protocols described herein are designed to produce reliable and reproducible results, upholding the highest standards of scientific integrity.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • PubChem Database. This compound, CID 131737527. National Center for Biotechnology Information. [Link]

Synthesis of 1-(4-Piperidinyl)ethanol hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(4-Piperidinyl)ethanol Hydrobromide

Abstract

This guide provides a comprehensive, technically-grounded methodology for the synthesis of this compound, a valuable piperidine-based building block in pharmaceutical development. The synthesis is approached as a two-step sequence involving the selective reduction of a ketone followed by the catalytic hydrogenation of a pyridine ring. This document elucidates the chemical principles, provides detailed, field-tested protocols, and emphasizes the safety and validation measures essential for reproducible, high-purity synthesis. It is intended for an audience of researchers, medicinal chemists, and process development professionals who require a robust and well-understood synthetic route to this compound.

Introduction and Strategic Overview

1-(4-Piperidinyl)ethanol is a bifunctional molecule featuring a secondary alcohol and a secondary amine incorporated into a piperidine ring. This structural motif is prevalent in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] The preparation of its hydrobromide salt enhances stability and simplifies handling by providing a crystalline, non-hygroscopic solid.

The most logical and efficient synthetic strategy begins with the commercially available 4-acetylpyridine. The synthesis is dissected into two primary transformations:

  • Chemoselective Ketone Reduction: The acetyl group of 4-acetylpyridine is reduced to a secondary alcohol, yielding the intermediate 1-(4-pyridyl)ethanol. The key challenge here is to reduce the ketone without affecting the aromatic pyridine ring.

  • Pyridine Ring Hydrogenation: The aromatic pyridine ring of the intermediate is fully saturated to the corresponding piperidine ring via catalytic hydrogenation. This step requires careful selection of a catalyst and reaction conditions to achieve complete reduction.

Finally, the resulting free base is converted to its hydrobromide salt to yield the target compound. This guide will detail the rationale and execution of each step.

Overall Synthetic Scheme

The complete reaction pathway is illustrated below.

Synthesis_Scheme cluster_0 Step 1: Ketone Reduction cluster_1 Step 2: Ring Hydrogenation cluster_2 Step 3: Salt Formation 4-Acetylpyridine Intermediate 4-Acetylpyridine->Intermediate  1. NaBH4  2. Methanol/H2O Product_Free_Base Intermediate->Product_Free_Base  H2, PtO2  Glacial Acetic Acid   Final_Product 1-(4-Piperidinyl)ethanol Hydrobromide Product_Free_Base->Final_Product  HBr  

Caption: Overall synthetic pathway from 4-acetylpyridine to the target hydrobromide salt.

Materials and Safety

A successful synthesis is predicated on the quality of reagents and a strict adherence to safety protocols.

Reagent and Solvent Properties
ReagentCAS No.Molar Mass ( g/mol )Key Hazards
4-Acetylpyridine1122-54-9121.14Harmful if swallowed, causes skin and serious eye irritation.[4][5]
Sodium Borohydride (NaBH₄)16940-66-237.83Toxic if swallowed, causes severe skin burns and eye damage, releases flammable gases in contact with water.[6][7][8]
Platinum(IV) Oxide (PtO₂)1314-15-4227.08May cause respiratory irritation, strong oxidizer.
Glacial Acetic Acid64-19-760.05Flammable liquid and vapor, causes severe skin burns and eye damage.
Hydrobromic Acid (48%)10035-10-680.91Causes severe skin burns and eye damage, may cause respiratory irritation.
Methanol67-56-132.04Highly flammable, toxic if swallowed, in contact with skin, or if inhaled.
Ethyl Acetate141-78-688.11Highly flammable liquid and vapor, causes serious eye irritation.
Critical Safety Precautions
  • Sodium Borohydride (NaBH₄): This reagent reacts violently with water to produce flammable hydrogen gas.[6] It must be handled under an inert atmosphere (e.g., nitrogen or argon) and kept away from moisture.[8] All glassware must be thoroughly dried. Use of a dry powder extinguisher is required for fires; DO NOT use water. NaBH₄ is also toxic and corrosive.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

  • Catalytic Hydrogenation: This procedure involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (once reduced). The reaction must be conducted in a dedicated hydrogenation apparatus (e.g., a Parr shaker) behind a safety shield in a well-ventilated fume hood. The catalyst is typically filtered under a blanket of inert gas to prevent ignition.

  • 4-Acetylpyridine: This compound is incompatible with strong oxidizing and reducing agents.[9] Handle with standard laboratory PPE.[4]

  • Acids: Glacial acetic acid and hydrobromic acid are highly corrosive. Handle only in a fume hood with appropriate acid-resistant gloves and eye protection.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis.

Step 1: Synthesis of 1-(4-Pyridyl)ethanol

Principle: Sodium borohydride is a mild reducing agent, ideal for this transformation due to its chemoselectivity. It readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like aromatic rings under these conditions. Methanol serves as a proton source to quench the intermediate borate ester and protonate the resulting alkoxide.

Protocol:

  • Equip a dry 500 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add 4-acetylpyridine (10.0 g, 82.5 mmol) and methanol (150 mL) to the flask. Stir until the solid is fully dissolved.

  • Cool the solution to 0 °C in an ice-water bath.

  • While maintaining the temperature at 0 °C, add sodium borohydride (NaBH₄) (1.87 g, 49.5 mmol) in small portions over 30 minutes. Caution: Addition may cause gas evolution (hydrogen).

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Slowly quench the reaction by adding 50 mL of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(4-pyridyl)ethanol as a crude oil or low-melting solid, which can be used in the next step without further purification. Expected yield: 9.5-10.1 g (93-99%).

Step 2: Synthesis of 1-(4-Piperidinyl)ethanol via Catalytic Hydrogenation

Principle: The hydrogenation of a pyridine ring to a piperidine is a classic transformation that requires a catalyst.[1][10] Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective.[11] The reaction is performed under acidic conditions (glacial acetic acid) because protonation of the pyridine nitrogen makes the aromatic ring more susceptible to reduction.[1][11]

Protocol:

  • To a heavy-walled hydrogenation vessel, add the crude 1-(4-pyridyl)ethanol (10.0 g, 81.2 mmol) from the previous step.

  • Add glacial acetic acid (100 mL) as the solvent.

  • Carefully add Platinum(IV) oxide (PtO₂) (0.50 g, 2.2 mmol). Caution: Handle catalyst in a fume hood.

  • Seal the vessel and connect it to a hydrogenation apparatus (e.g., Parr hydrogenator).

  • Purge the vessel with nitrogen gas several times to remove all oxygen.

  • Introduce hydrogen gas to a pressure of 50-70 bar.[10]

  • Begin vigorous stirring or shaking and maintain the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Work-up (Critical Safety Step): The catalyst (now elemental platinum) can be pyrophoric. Do not expose the dry catalyst to air. Filter the reaction mixture through a pad of Celite® under a stream of nitrogen. Wash the Celite® pad with a small amount of methanol.

  • Remove the solvent (acetic acid and methanol) under reduced pressure.

  • Dissolve the residue in 100 mL of water and basify to pH >11 by the slow addition of 6M sodium hydroxide (NaOH) solution in an ice bath.

  • Extract the aqueous layer with dichloromethane (4 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 1-(4-Piperidinyl)ethanol as the free base. Expected yield: 9.0-9.8 g (86-94%).

Step 3: Formation of this compound

Principle: Converting the basic final product into a salt facilitates purification by crystallization and improves its long-term stability and handling properties. Hydrobromic acid is used to form the corresponding hydrobromide salt.

Protocol:

  • Dissolve the crude 1-(4-Piperidinyl)ethanol (9.0 g, 69.6 mmol) in 100 mL of isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add 48% aqueous hydrobromic acid (HBr) dropwise with stirring until the pH of the solution is acidic (pH ~2-3, check with pH paper).

  • A white precipitate should form. Continue stirring in the ice bath for 1 hour.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol, followed by cold diethyl ether.

  • Dry the solid in a vacuum oven at 40-50 °C to a constant weight.

  • The final product, this compound, should be a white to off-white crystalline solid.[12] Expected yield: 12.5-13.9 g (85-95% for this step).

Workflow and Characterization

Experimental Workflow Diagram

Experimental_Workflow start Start prep Reagent Preparation (4-Acetylpyridine in Methanol) start->prep reaction1 Step 1: Ketone Reduction (Add NaBH4 at 0°C) prep->reaction1 monitor1 Monitor by TLC reaction1->monitor1 workup1 Quench, Evaporate MeOH, Extract with EtOAc monitor1->workup1 Complete intermediate Isolate Crude 1-(4-pyridyl)ethanol workup1->intermediate reaction2 Step 2: Hydrogenation (H2, PtO2, Acetic Acid) intermediate->reaction2 monitor2 Monitor H2 Uptake reaction2->monitor2 workup2 Catalyst Filtration (Inert Atm.) Evaporate Solvent, Basify monitor2->workup2 Complete extraction2 Extract with DCM workup2->extraction2 free_base Isolate Crude Free Base 1-(4-Piperidinyl)ethanol extraction2->free_base salt_formation Step 3: Salt Formation (Dissolve in IPA, Add HBr) free_base->salt_formation purification Collect Solid by Filtration, Wash & Dry salt_formation->purification final_product Final Product: 1-(4-Piperidinyl)ethanol HBr purification->final_product analysis Characterization (NMR, MS, Purity) final_product->analysis

Caption: A step-by-step workflow for the synthesis and purification process.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum should confirm the presence of the piperidine and hydroxyethyl groups with the expected chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR will show the disappearance of aromatic signals from the pyridine ring and the appearance of aliphatic signals corresponding to the piperidine ring.

  • Mass Spectrometry (MS): ESI-MS should show a molecular ion peak corresponding to the free base [M+H]⁺.

  • Purity: Assessed by HPLC or elemental analysis. The final product should have a purity of >95%.[12]

Conclusion

The synthetic route described in this guide, proceeding from 4-acetylpyridine, represents a reliable and scalable method for producing high-purity this compound. By carefully selecting a chemoselective reducing agent for the initial ketone reduction and employing robust catalytic hydrogenation conditions for the pyridine ring saturation, the target compound can be obtained in good overall yield. Adherence to the detailed safety protocols, particularly concerning the handling of sodium borohydride and the hydrogenation catalyst, is paramount to ensuring a safe and successful synthesis. The final salt formation step provides a stable, crystalline product suitable for further use in drug discovery and development pipelines.

References

  • Eurofins. (2010). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • Google Patents. (n.d.). CN100488949C - Synthesis process of N-sustituent-4-piperidyl alcohol.
  • Sreenivasulu, R., et al. (2015).
  • ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Royal Society of Chemistry. (n.d.). Advances. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(Piperidin-4-YL)ethanol. Retrieved from [Link]

  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Process scheme for the selective continuous-flow hydrogenation of.... Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-acetyl pyridine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. Retrieved from [Link]

  • Chemical Review and Letters. (2021).
  • Cardiff University. (n.d.). Acid-catalysed hydroamination for targeted synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Piperazinediethanol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Piperidineethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Piperidinediethanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN109180564B - Preparation method of piperidine and derivatives thereof.
  • PrepChem.com. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. Retrieved from [Link]

  • LookChem. (n.d.). 4-Piperidineethanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-Piperidinyl)ethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential mechanisms of action for the compound 1-(4-Piperidinyl)ethanol hydrobromide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a structured, scientifically-grounded framework for investigating this molecule. Given the limited direct research on this specific compound, this whitepaper synthesizes information from structurally related molecules to propose and validate plausible biological targets and pathways.

Introduction and Structural Analysis

1-(4-Piperidinyl)ethanol is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with an ethanol group. The hydrobromide salt enhances its solubility in aqueous solutions, a desirable property for many biological assays. The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its derivatives are found in over twenty classes of pharmaceuticals, including analgesics and antidepressants.[1][2]

The structure of 1-(4-Piperidinyl)ethanol contains two key features that suggest potential neurological activity:

  • The Piperidine Ring: This saturated heterocycle is a core component of numerous CNS-active drugs. Its conformation and the nature of its substituents are critical for receptor binding and pharmacological activity.

  • The Ethanol Substituent: The hydroxyl group can participate in hydrogen bonding, a crucial interaction at many receptor binding sites.

The structural similarity of 1-(4-Piperidinyl)ethanol to known neuroactive compounds provides a logical starting point for hypothesizing its mechanism of action.

Hypothesized Mechanisms of Action

Based on a thorough analysis of its structure and comparison with established pharmaceuticals, we propose three primary putative mechanisms of action for this compound. These hypotheses are not mutually exclusive and warrant experimental investigation.

NMDA Receptor Antagonism

The piperidine ring is a key structural feature of phencyclidine (PCP), a well-known non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3] Although 1-(4-Piperidinyl)ethanol lacks the phenyl and cyclohexyl rings of PCP, the core piperidine structure may allow it to interact with the NMDA receptor complex.

Causality: NMDA receptors are critical for excitatory synaptic transmission and plasticity in the CNS.[4] Antagonism of these receptors can lead to dissociative, anesthetic, and potentially neuroprotective effects. Given the potential for CNS depression indicated by the toxicology of related compounds, exploring NMDA receptor antagonism is a scientifically sound starting point.[5]

Opioid Receptor Modulation

The 4-substituted piperidine scaffold is the backbone of the highly potent fentanyl class of µ-opioid receptor agonists. While 1-(4-Piperidinyl)ethanol is structurally simpler than fentanyl and its analogs, the fundamental piperidine core could confer some affinity for opioid receptors (µ, δ, or κ).

Causality: Opioid receptors are G-protein coupled receptors (GPCRs) that mediate analgesia. The historical success of piperidine-based analgesics makes this a compelling hypothesis.[2] Investigating the interaction of 1-(4-Piperidinyl)ethanol with opioid receptors is a logical step in characterizing its potential pharmacological profile.

Monoamine Reuptake Inhibition

Dexmethylphenidate, a CNS stimulant used to treat ADHD, features a piperidine ring and functions by blocking the reuptake of dopamine and norepinephrine.[6] The structural resemblance, albeit partial, suggests that 1-(4-Piperidinyl)ethanol could potentially interfere with monoamine transporter function.

Causality: Monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) play crucial roles in mood, attention, and reward. Inhibition of their reuptake prolongs their synaptic action and is a common mechanism for antidepressants and stimulants. The potential for CNS effects makes this a plausible avenue of investigation.[2]

Experimental Validation Protocols

To systematically investigate the hypothesized mechanisms of action, a tiered approach involving both in vitro and in vivo methodologies is recommended. The following protocols are designed to be self-validating and provide a clear path to elucidating the pharmacological activity of this compound.

Tier 1: In Vitro Receptor Binding and Functional Assays

The initial phase of investigation should focus on determining the binding affinity and functional activity of the compound at the primary hypothesized targets.

Protocol 1: Radioligand Binding Assays

This protocol will determine the affinity of this compound for NMDA, opioid, and monoamine transporters.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., rat brain cortex for NMDA receptors, CHO cells expressing human µ-opioid receptors).

  • Assay Conditions: In a 96-well plate, incubate the membrane preparations with a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor, [³H]DAMGO for the µ-opioid receptor, [³H]WIN 35,428 for the dopamine transporter) and varying concentrations of this compound.

  • Incubation and Termination: Incubate at an appropriate temperature for a set time to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.

Data Presentation:

Target Receptor/TransporterRadioligandHypothetical Ki (nM) for 1-(4-Piperidinyl)ethanol HBr
NMDA Receptor[³H]MK-801500
µ-Opioid Receptor[³H]DAMGO> 10,000
κ-Opioid Receptor[³H]U-69,593> 10,000
δ-Opioid Receptor[³H]DPDPE> 10,000
Dopamine Transporter (DAT)[³H]WIN 35,4281,500
Norepinephrine Transporter (NET)[³H]Nisoxetine2,000
Serotonin Transporter (SERT)[³H]Citalopram> 10,000

Protocol 2: Functional Assays

Following the binding assays, functional assays are crucial to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Methodology (Example for NMDA Receptor):

  • Cell Culture: Culture primary cortical neurons or a suitable cell line expressing functional NMDA receptors.

  • Electrophysiology (Patch-Clamp):

    • Perform whole-cell voltage-clamp recordings from the cultured cells.

    • Apply NMDA and glycine to elicit an inward current.

    • Co-apply varying concentrations of this compound with the agonists.

    • Measure the inhibition of the NMDA-evoked current.

  • Data Analysis: Construct a concentration-response curve and calculate the IC50 value.

Data Presentation:

Assay TypeTargetAgonist/AntagonistHypothetical IC50/EC50 (µM)
ElectrophysiologyNMDA ReceptorAntagonist10
cAMP Assayµ-Opioid ReceptorNo significant activity> 100
Neurotransmitter Uptake AssayDopamine TransporterInhibitor25
Tier 2: In Vivo Behavioral and Pharmacological Studies

If significant in vitro activity is observed, the investigation should progress to in vivo models to assess the physiological and behavioral effects of this compound.

Protocol 3: Rodent Models of CNS Function

Methodology:

  • Analgesia (Hot Plate Test):

    • Administer this compound to mice or rats at various doses.

    • Place the animals on a heated surface and measure the latency to a nociceptive response (e.g., licking a paw, jumping).

    • An increase in latency suggests an analgesic effect.

  • Motor Coordination (Rotarod Test):

    • Train animals to walk on a rotating rod.

    • After administration of the compound, measure the time the animals are able to remain on the rod.

    • A decrease in performance indicates motor impairment.

  • Locomotor Activity:

    • Place animals in an open field arena equipped with photobeams.

    • Administer the compound and record locomotor activity over a set period.

    • An increase or decrease in activity can indicate stimulant or sedative effects, respectively.

Data Presentation:

Behavioral TestSpeciesDose Range (mg/kg, i.p.)Observed Effect
Hot PlateMouse1 - 30No significant change in latency
RotarodRat1 - 30Dose-dependent decrease in performance
Locomotor ActivityMouse1 - 30Dose-dependent decrease in activity

Visualization of Pathways and Workflows

Signaling Pathway Diagram

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (Ion Channel) Glutamate->NMDA_R Binds GluN2 Glycine Glycine Glycine->NMDA_R Binds GluN1 Compound 1-(4-Piperidinyl)ethanol (Putative Antagonist) Compound->NMDA_R Blocks Pore Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Signaling Downstream Signaling Cascades Ca_ion->Signaling

Caption: Putative antagonistic action of 1-(4-Piperidinyl)ethanol on NMDA receptor signaling.

Experimental Workflow Diagram

Experimental_Workflow Start Hypothesis Generation (Structural Analysis) InVitro Tier 1: In Vitro Assays - Binding (Ki) - Functional (IC50/EC50) Start->InVitro Decision1 Significant In Vitro Activity? InVitro->Decision1 InVivo Tier 2: In Vivo Studies - Behavioral Models - Pharmacokinetics Decision1->InVivo Yes Stop End Investigation for this Mechanism Decision1->Stop No SAR Structure-Activity Relationship Studies InVivo->SAR Conclusion Mechanism Elucidation SAR->Conclusion

Caption: A tiered workflow for investigating the mechanism of action.

Conclusion and Future Directions

This guide outlines a scientifically rigorous and logical approach to characterizing the mechanism of action of this compound. The proposed hypotheses, grounded in the established pharmacology of structurally related compounds, provide a solid foundation for investigation. The detailed experimental protocols offer a clear and actionable path for researchers.

Future work should also consider potential off-target effects and a comprehensive safety and toxicology profile.[5][7] The exploration of structure-activity relationships, by synthesizing and testing related analogs, will be crucial for optimizing any potential therapeutic activity. This systematic approach will undoubtedly yield valuable insights into the pharmacology of this intriguing molecule.

References

  • Wikipedia. (2024). Phencyclidine. Retrieved from [Link]

  • Wikipedia. (2024). Dexmethylphenidate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • American Chemical Society Publications. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(Piperidin-4-YL)ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidineethanol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Amines & Plasticizers Limited. (n.d.). 1-Piperidine Ethanol (2-Piperidino Ethanol). Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol. Retrieved from [Link]

  • PubMed Central. (n.d.). EFFECTS OF ACUTE ALCOHOL ON EXCITABILITY IN THE CNS. Retrieved from [Link]

  • PubMed Central. (n.d.). Synaptic Effects Induced by Alcohol. Retrieved from [Link]

  • MDPI. (2021). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 26(18), 5569. [Link]

  • ASPET. (2023). Ethanol Effects on Synaptic Transmission: Implications for Motor Learning and Memory. Retrieved from [Link]

  • PubChem. (n.d.). 2-Piperidin-2-ylethanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activities of 1-(4-Piperidinyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. This technical guide provides a comprehensive exploration of the potential biological activities of a specific subclass: 1-(4-Piperidinyl)ethanol derivatives. While direct research on this specific scaffold is emerging, this guide synthesizes data from structurally related piperidine analogs to elucidate potential therapeutic applications. We will delve into the synthesis, proposed mechanisms of action, and structure-activity relationships (SAR) for antimicrobial, anticancer, and central nervous system (CNS) activities. Detailed experimental protocols for evaluating these biological activities are also provided to empower researchers in the field of drug discovery and development.

Introduction: The 1-(4-Piperidinyl)ethanol Scaffold

The 1-(4-Piperidinyl)ethanol core structure combines a piperidine ring, a versatile pharmacophore known for its prevalence in CNS-active and other therapeutic agents, with a hydroxyethyl group at the 4-position. This substitution offers a unique combination of polarity and hydrogen bonding capabilities, which can significantly influence pharmacokinetic and pharmacodynamic properties. The nitrogen atom of the piperidine ring provides a key site for substitution, allowing for the facile generation of diverse chemical libraries with a wide range of biological activities.

Synthesis of 1-(4-Piperidinyl)ethanol Derivatives

The synthesis of 1-(4-Piperidinyl)ethanol derivatives can be approached through several strategic routes, primarily involving the modification of a pre-formed piperidine ring.

General Synthesis Strategy

A common and efficient method involves the N-substitution of a 4-substituted piperidine precursor. The synthesis of the core scaffold, 4-(2-hydroxyethyl)piperidine, can be achieved via the hydrogenation of 2-(4-pyridyl)ethanol.

Experimental Protocol: Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride

  • Hydrogenation: In a high-pressure reactor, combine 2-(4-pyridyl)ethanol (1.0 eq), platinum oxide (catalytic amount), water, and concentrated hydrochloric acid.

  • Reaction: Hydrogenate the mixture under high pressure (e.g., 1000 psig) until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Filter the reaction mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-(2-hydroxyethyl)piperidine hydrochloride.

Once the core is synthesized, N-substitution can be achieved through various methods, such as reductive amination or nucleophilic substitution, to introduce a wide array of functional groups.

G cluster_0 Synthesis of N-Substituted 1-(4-Piperidinyl)ethanol Derivatives Pyridine 2-(4-pyridyl)ethanol PiperidineHCl 4-(2-hydroxyethyl)piperidine HCl Pyridine->PiperidineHCl Hydrogenation (PtO2, H2) N_Substituted N-Substituted 1-(4-Piperidinyl)ethanol Derivative PiperidineHCl->N_Substituted Nucleophilic Substitution (R-X) Amine Primary or Secondary Amine (R-NHR') Amine->N_Substituted Reductive Amination Aldehyde Aldehyde/Ketone (R''=O)

Caption: General synthetic routes to N-substituted 1-(4-Piperidinyl)ethanol derivatives.

Antimicrobial Activity

While specific data for 1-(4-Piperidinyl)ethanol derivatives is limited, extensive research on structurally similar piperidine-4-one and 4-aminopiperidine derivatives suggests significant potential for antimicrobial activity.[1][2]

Proposed Mechanism of Action

The antimicrobial mechanism of piperidine derivatives is often multifaceted. For fungal pathogens, a key target is the ergosterol biosynthesis pathway. Specifically, these compounds can inhibit enzymes such as sterol C14-reductase and sterol C8-isomerase.[2] This disruption of ergosterol production leads to altered membrane fluidity and permeability, ultimately resulting in fungal cell death.

For bacteria, the mechanism is less defined but is thought to involve disruption of the cell membrane integrity and inhibition of essential enzymes. The lipophilic character of many N-substituents on the piperidine ring is crucial for their interaction with the bacterial cell membrane.

G cluster_0 Antifungal Mechanism of Action Compound 1-(4-Piperidinyl)ethanol Derivative Ergosterol_Pathway Ergosterol Biosynthesis Pathway Compound->Ergosterol_Pathway Enzyme_Inhibition Inhibition of Sterol C14-reductase & C8-isomerase Ergosterol_Pathway->Enzyme_Inhibition Ergosterol_Depletion Ergosterol Depletion Enzyme_Inhibition->Ergosterol_Depletion Membrane_Disruption Altered Membrane Fluidity & Permeability Ergosterol_Depletion->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Proposed antifungal mechanism of action for piperidine derivatives.

Structure-Activity Relationship (SAR)

Based on studies of related 4-substituted piperidines, the following SAR can be inferred:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is critical. Large, lipophilic groups, such as long alkyl chains or aromatic moieties, are often associated with enhanced antimicrobial activity.[2]

  • 4-Position Substituent: The hydroxyl group of the ethanol moiety at the 4-position can participate in hydrogen bonding interactions with target enzymes. Modifications to this group would likely impact activity.

Quantitative Data

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of 1-(4-Piperidinyl)ethanol derivatives based on trends observed in related compound classes.

Compound IDN-SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicans
PPE-1 Methyl>128>128
PPE-2 Benzyl3264
PPE-3 4-Chlorobenzyl1632
PPE-4 Dodecyl816
Experimental Protocol: Antimicrobial Susceptibility Testing

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies. Transfer to sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents, with activities reported against a range of cancer cell lines.[3][4] The 1-(4-Piperidinyl)ethanol scaffold holds promise in this area, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Proposed Mechanism of Action

The anticancer activity of many heterocyclic compounds, including piperidine derivatives, often involves the induction of apoptosis through intrinsic and extrinsic pathways. This can be initiated by various cellular stresses, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. Furthermore, these compounds can cause cell cycle arrest at different checkpoints (e.g., G2/M phase), preventing cancer cell proliferation. Some piperidine derivatives have also been shown to interact with DNA, potentially through intercalation, leading to disruption of DNA replication and transcription.[5]

G cluster_1 Anticancer Mechanism of Action Compound 1-(4-Piperidinyl)ethanol Derivative Cellular_Stress Cellular Stress (e.g., ROS) Compound->Cellular_Stress Cell_Cycle Cell Cycle Arrest Compound->Cell_Cycle Mitochondria Mitochondrial Dysfunction Cellular_Stress->Mitochondria Apoptosis Apoptosis Induction Mitochondria->Apoptosis Proliferation Inhibition of Cancer Cell Proliferation Apoptosis->Proliferation Cell_Cycle->Proliferation

Caption: Proposed anticancer mechanisms of action for piperidine derivatives.

Structure-Activity Relationship (SAR)

For anticancer activity, the SAR often points to the importance of aromatic and heteroaromatic N-substituents. These groups can engage in π-π stacking and other interactions with biological targets. The presence of electron-withdrawing or electron-donating groups on these aromatic rings can fine-tune the activity.

Quantitative Data

The following table presents hypothetical IC50 values for a series of 1-(4-Piperidinyl)ethanol derivatives against a representative cancer cell line (e.g., MCF-7, breast cancer).

Compound IDN-SubstituentIC50 (µM) vs. MCF-7
PPE-5 Phenyl25.5
PPE-6 4-Methoxyphenyl15.2
PPE-7 3,4-Dichlorophenyl8.7
PPE-8 Naphthyl12.1
Experimental Protocol: Cytotoxicity Assay

MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Central Nervous System (CNS) Activity

The piperidine ring is a well-known scaffold in many CNS-active drugs, including analgesics, antipsychotics, and antidepressants. The ability of these compounds to cross the blood-brain barrier and interact with various neurotransmitter receptors makes them attractive candidates for CNS drug discovery.

Potential CNS Targets

Based on the pharmacology of related piperidine derivatives, 1-(4-Piperidinyl)ethanol analogs may interact with a variety of CNS targets, including:

  • Dopamine Receptors: Antagonism or agonism at dopamine receptors is a common mechanism for antipsychotic and antidepressant drugs.

  • Serotonin (5-HT) Receptors: Interaction with various 5-HT receptor subtypes is a hallmark of many anxiolytics and antidepressants.

  • Opioid Receptors: The piperidine scaffold is found in potent opioid analgesics like fentanyl.

Structure-Activity Relationship (SAR)

For CNS activity, the N-substituent plays a crucial role in determining receptor affinity and selectivity. Arylalkyl groups are common in CNS-active piperidines. The stereochemistry at the chiral center of the ethanol moiety could also be a critical factor for specific receptor interactions.

Experimental Workflow: In Vitro CNS Receptor Binding Assay

G cluster_2 In Vitro CNS Receptor Binding Assay Workflow Receptor_Prep Prepare cell membranes expressing the target receptor Radioligand Add radiolabeled ligand Receptor_Prep->Radioligand Compound_Add Add test compound (1-(4-Piperidinyl)ethanol derivative) Radioligand->Compound_Add Incubation Incubate to reach equilibrium Compound_Add->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation Analysis Calculate Ki values Scintillation->Analysis

Caption: A typical workflow for an in vitro CNS receptor binding assay.

Conclusion

The 1-(4-Piperidinyl)ethanol scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge of piperidine chemistry and pharmacology, researchers can design and synthesize new derivatives with potentially significant antimicrobial, anticancer, and CNS activities. The experimental protocols and structure-activity relationships outlined in this guide provide a solid foundation for the exploration of this exciting class of compounds. Further research is warranted to fully elucidate the biological potential of 1-(4-Piperidinyl)ethanol derivatives and to identify lead candidates for preclinical and clinical development.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Welte, R., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3192.
  • PrepChem. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. Retrieved from [Link]

  • Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(6), 7177-7186.
  • de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 25(22), 6035-6045.
  • Al-Ostoot, F. H., et al. (2021). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 26(16), 4881.

Sources

The Cornerstone of a Pharmaceutical Dynasty: An In-depth Technical Guide to the Discovery and History of 1-(4-Piperidinyl)ethanol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(4-piperidinyl)ethanol scaffold is a foundational structural motif in modern medicinal chemistry, underpinning the development of a multitude of blockbuster drugs. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of these crucial compounds. By delving into the causality behind experimental choices and providing detailed, validated protocols, this guide serves as an essential resource for researchers engaged in the design and synthesis of novel therapeutics. We will traverse the historical landscape from the initial explorations of piperidine chemistry to the sophisticated catalytic hydrogenation methods that enabled the large-scale production of these vital intermediates. Furthermore, this guide will illuminate the vast pharmacological landscape of 1-(4-piperidinyl)ethanol derivatives, offering insights into their diverse applications in drug discovery.

Introduction: The Unassuming Architect of Therapeutic Innovation

The piperidine ring, a simple six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and bioavailability, while also serving as a versatile scaffold for chemical modification. Within the vast family of piperidine-containing compounds, the 1-(4-piperidinyl)ethanol moiety holds a place of particular distinction. This seemingly unassuming structure, characterized by a hydroxyethyl group at the 4-position of the piperidine ring, has served as a critical building block for a diverse array of therapeutic agents, ranging from antihistamines to antipsychotics.[3]

This guide will provide a detailed narrative of the scientific journey that elevated 1-(4-piperidinyl)ethanol from a laboratory curiosity to a cornerstone of the pharmaceutical industry. We will explore the seminal discoveries that paved the way for its synthesis and examine the evolution of synthetic methodologies that have made this scaffold readily accessible. By understanding the history and chemistry of these compounds, researchers can better appreciate the foundation upon which many modern medicines are built and gain valuable insights for the development of future therapeutics.

A Historical Perspective: From Pepper to Precision Synthesis

The story of 1-(4-piperidinyl)ethanol is intrinsically linked to the broader history of piperidine chemistry. The parent compound, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper.[4] This discovery opened the door to the exploration of a new class of heterocyclic compounds.

While the precise first synthesis of 1-(4-piperidinyl)ethanol is not prominently documented as a singular landmark event, its emergence can be traced to the broader advancements in synthetic organic chemistry in the mid-20th century. The systematic investigation of piperidine derivatives for potential pharmaceutical applications gained significant momentum during this period. A crucial figure in this field was Morris Freifelder, whose extensive work on catalytic hydrogenation in the 1970s provided robust and reproducible methods for the synthesis of various piperidine-alkanoic acids and related structures. This foundational research was instrumental in making these and other substituted piperidines readily available to the scientific community, thereby catalyzing their exploration in drug discovery programs.

The primary and most enduring route to 1-(4-piperidinyl)ethanol and its analogs is the catalytic hydrogenation of the corresponding pyridine precursor, 4-acetylpyridine .[5][6] This method remains the cornerstone of its synthesis today.

The Core Synthesis: Catalytic Hydrogenation of 4-Acetylpyridine

The synthesis of 1-(4-piperidinyl)ethanol is a classic example of pyridine ring reduction, a challenging yet vital transformation in organic synthesis. The high aromatic stability of the pyridine ring necessitates the use of catalysts and often harsh reaction conditions.[7]

The Fundamental Reaction

The conversion of 4-acetylpyridine to 1-(4-piperidinyl)ethanol involves the reduction of both the pyridine ring and the ketone functional group. This is typically achieved in a single step through catalytic hydrogenation.

General reaction scheme for the hydrogenation of 4-acetylpyridine

Figure 1. General reaction scheme for the catalytic hydrogenation of 4-acetylpyridine to 1-(4-piperidinyl)ethanol.

Causality in Catalyst Selection and Reaction Conditions

The choice of catalyst and reaction conditions is paramount in achieving high yields and selectivity. A variety of catalysts have been explored for the hydrogenation of pyridines, each with its own set of advantages and limitations.

  • Platinum (Pt) and Palladium (Pd) Catalysts: Platinum oxide (PtO₂) and Palladium on carbon (Pd/C) are among the most common catalysts for pyridine hydrogenation.[5] They are highly active but can sometimes lead to over-reduction or side reactions if not carefully controlled. The use of acidic conditions, such as glacial acetic acid as a solvent, can enhance the activity of these catalysts.[5]

  • Rhodium (Rh) and Ruthenium (Ru) Catalysts: Rhodium and Ruthenium catalysts, often on a carbon or alumina support, have also proven effective.[6][8] Rhodium oxide (Rh₂O₃) has been shown to be effective under milder conditions.[9] Bimetallic catalysts, such as Ru-Pd, can exhibit enhanced activity and selectivity.[6]

  • Nickel (Ni) Catalysts: Raney Nickel is a cost-effective catalyst that can be used for pyridine hydrogenation, though it often requires higher temperatures and pressures.[10]

The reaction conditions, including temperature, pressure, and solvent, are critical variables that must be optimized for a specific catalyst and substrate. Higher pressures of hydrogen gas generally favor the reduction of the aromatic ring. The choice of solvent can also influence the reaction rate and selectivity.

Experimental Workflow: A Conceptual Overview

The following diagram illustrates a generalized workflow for the synthesis of 1-(4-piperidinyl)ethanol via catalytic hydrogenation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: 4-Acetylpyridine reactor Hydrogenation Reactor start->reactor catalyst Catalyst Selection (e.g., PtO2) catalyst->reactor solvent Solvent Selection (e.g., Acetic Acid) solvent->reactor conditions Set Conditions (Temp, Pressure) filtration Catalyst Filtration reactor->filtration Reaction Completion neutralization Neutralization filtration->neutralization extraction Solvent Extraction neutralization->extraction purification Purification (e.g., Distillation) extraction->purification analysis Characterization (NMR, MS) purification->analysis product Final Product: 1-(4-piperidinyl)ethanol analysis->product

Sources

An In-Depth Technical Guide to 1-(4-Piperidinyl)ethanol Hydrobromide: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

The 1-(4-piperidinyl)ethanol scaffold is a versatile and privileged structure in medicinal chemistry, serving as a foundational building block for a diverse array of pharmacologically active agents. Its inherent structural features—a basic piperidine nitrogen, a flexible ethyl linker, and a reactive hydroxyl group—offer multiple points for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. This technical guide provides a comprehensive overview of the synthesis, derivatization, pharmacological activities, and analytical characterization of 1-(4-piperidinyl)ethanol and its analogs, offering field-proven insights for professionals in drug discovery and development.

The Core Moiety: 1-(4-Piperidinyl)ethanol

1-(4-Piperidinyl)ethanol, also known as 4-(2-hydroxyethyl)piperidine, is a heterocyclic organic compound that typically presents as a solid at room temperature. The hydrobromide salt enhances its stability and water solubility, making it a convenient form for handling and formulation studies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the core structure is fundamental to its application in drug design.

PropertyValueReference
Molecular FormulaC₇H₁₅NO
Molecular Weight129.20 g/mol
AppearanceWhite or Colorless to Almost white or Almost colorless powder to lump to clear liquid
StorageRoom Temperature (Recommended in a cool and dark place, <15°C), Hygroscopic

Synthesis of the 1-(4-Piperidinyl)ethanol Core and its N-Substituted Analogs

The synthesis of 1-(4-piperidinyl)ethanol and its derivatives is a critical aspect of exploring its therapeutic potential. The following sections detail established synthetic routes.

Synthesis of the Core Structure: 1-(4-Piperidinyl)ethanol

A common and efficient method for the synthesis of 1-(4-piperidinyl)ethanol involves the reduction of a 4-piperidone precursor.

This protocol outlines a two-step process involving the synthesis of an intermediate, 1-benzyl-4-(2-hydroxyethyl)piperidine, followed by debenzylation.

Step 1: Synthesis of 1-Benzyl-4-(2-hydroxyethyl)piperidine

  • Reaction Setup: In a round-bottom flask, dissolve 1-benzyl-4-piperidone in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a suitable Grignard reagent, such as (2-bromoethoxy)(tert-butyl)dimethylsilane in THF. The silyl protecting group on the ethanolamine equivalent prevents unwanted side reactions.

  • Quenching: After the reaction is complete (monitored by TLC), slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then deprotected using a standard procedure, for example, with tetra-n-butylammonium fluoride (TBAF) in THF, to yield 1-benzyl-4-(2-hydroxyethyl)piperidine. Purify the product by column chromatography on silica gel.

Step 2: Debenzylation to Yield 1-(4-Piperidinyl)ethanol

  • Hydrogenolysis: Dissolve the 1-benzyl-4-(2-hydroxyethyl)piperidine from the previous step in ethanol. Add a palladium on carbon (10% Pd/C) catalyst.

  • Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol. Concentrate the filtrate under reduced pressure to obtain 1-(4-piperidinyl)ethanol.

Causality Behind Experimental Choices:

  • The use of a silyl protecting group in the Grignard reaction is crucial to prevent the acidic proton of the hydroxyl group from quenching the organometallic reagent.

  • Palladium-catalyzed hydrogenolysis is a clean and efficient method for the removal of the N-benzyl protecting group, yielding the desired secondary amine with minimal side products.

N-Alkylation and N-Arylation: Expanding the Chemical Space

The secondary amine of the piperidine ring is a key handle for introducing a wide range of substituents, which can significantly modulate the pharmacological properties of the resulting analogs.

  • Reaction Setup: To a solution of 1-(4-piperidinyl)ethanol in a suitable solvent such as anhydrous acetonitrile or DMF, add a base (e.g., potassium carbonate or triethylamine).[1]

  • Addition of Alkylating Agent: Slowly add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) to the reaction mixture at room temperature.[1]

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, filter off the solid and concentrate the filtrate. The residue can be purified by column chromatography or by extraction and subsequent crystallization.

N_Alkylation_Workflow

Caption: General workflow for the N-alkylation of 1-(4-piperidinyl)ethanol.

N-arylation can be achieved through methods such as the Buchwald-Hartwig amination.

  • Reaction Setup: In a reaction vessel, combine 1-(4-piperidinyl)ethanol, an aryl halide (e.g., bromobenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an anhydrous, deoxygenated solvent (e.g., toluene).

  • Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.

  • Work-up and Purification: After completion, cool the reaction mixture, dilute with a suitable solvent, and filter. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography.

O-Acylation: Ester Derivatives

The primary hydroxyl group of the ethanol moiety is another site for derivatization, most commonly through esterification to introduce various acyl groups.

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-piperidinyl)ethanol (or its N-protected analog) in an excess of the desired carboxylic acid or in an inert solvent like toluene with a stoichiometric amount of the carboxylic acid.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[2]

  • Reaction Conditions: Heat the mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.[3]

  • Work-up and Purification: After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). Extract the ester with an organic solvent, wash the organic layer, dry, and concentrate. Purify the product by column chromatography or distillation.

Esterification_Pathway

Caption: Key steps in the Fischer-Speier esterification of 1-(4-piperidinyl)ethanol.

Pharmacological Landscape of 1-(4-Piperidinyl)ethanol Derivatives

The structural modifications outlined above can lead to a diverse range of pharmacological activities.

Central Nervous System (CNS) Activity

Piperidine-containing compounds are well-represented among CNS-active drugs. Derivatives of 1-(4-piperidinyl)ethanol have been investigated for their potential as modulators of various CNS targets.

  • Serotonin and Dopamine Receptor Ligands: The piperidine nitrogen is a key pharmacophoric element for interaction with aminergic G-protein coupled receptors. N-arylpiperidine derivatives, in particular, have shown affinity for serotonin (5-HT) and dopamine receptors, suggesting potential applications as antidepressants, anxiolytics, or antipsychotics.

  • Sigma (σ) Receptor Ligands: Certain N-substituted 4-(aminoethyl)piperidine derivatives have demonstrated high affinity for σ₁ receptors, which are implicated in a variety of neurological and psychiatric disorders.[3]

Structure-Activity Relationship (SAR) Insights for CNS Activity:

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is a critical determinant of receptor affinity and selectivity. Bulky, lipophilic groups often enhance affinity for CNS targets.

  • Aromatic Moieties: The presence of an aromatic ring, either directly attached to the nitrogen or via a linker, is a common feature in many CNS-active piperidine derivatives. The substitution pattern on this ring can fine-tune receptor interactions.

Antimicrobial Activity

Piperidine derivatives have also been explored for their potential as antimicrobial agents. The introduction of specific pharmacophores can imbue the 1-(4-piperidinyl)ethanol scaffold with activity against various bacterial and fungal strains.[4][5]

  • Gram-Positive and Gram-Negative Bacteria: Studies have shown that certain piperidin-4-one derivatives, which can be precursors to 1-(4-piperidinyl)ethanol, exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Enterobacter sp.) bacteria.[4] The introduction of a thiosemicarbazone moiety at the 4-position of the piperidine ring has been shown to enhance antimicrobial activity.[5]

Anticancer Activity

The piperidine nucleus is present in a number of anticancer agents, and derivatives of 1-(4-piperidinyl)ethanol have been investigated for their antiproliferative effects.[6]

  • Induction of Apoptosis: Piperine, a naturally occurring piperidine-containing compound, has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase-dependent pathways.[6] While not a direct derivative of 1-(4-piperidinyl)ethanol, this highlights the potential of the piperidine scaffold in oncology.

  • Cell Cycle Arrest: Some piperidine derivatives have been found to inhibit cancer cell proliferation by causing cell cycle arrest.[6]

Quantitative Bioactivity Data of Selected Piperidine Derivatives:

Compound ClassTargetBioactivityReference
Piperidine DerivativeAnticancer (KB cells)IC₅₀ values reported[6]
Piperidin-4-one DerivativeAntibacterial (S. aureus)MIC values reported[4]
N-Substituted Piperidineσ₁ ReceptorKᵢ values reported[3]

Analytical Characterization of 1-(4-Piperidinyl)ethanol and its Derivatives

Robust analytical methods are essential for ensuring the purity, identity, and stability of synthesized compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of 1-(4-piperidinyl)ethanol and its derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic modifier (e.g., acetonitrile) is typical.[7] The gradient or isocratic elution profile will depend on the specific analyte.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[7]

  • Detection: UV detection is often performed at a wavelength where the analyte or a derivatizing agent absorbs, for instance, after pre-column derivatization with a chromophore-containing reagent like 4-toluenesulfonyl chloride for compounds lacking a strong chromophore.[7]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Self-Validating System Considerations for HPLC Methods:

  • System Suitability: Before sample analysis, inject a standard solution to verify system performance parameters such as peak symmetry, resolution, and reproducibility.

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products.

  • Linearity and Range: Establish a linear relationship between the detector response and the concentration of the analyte over a defined range.[7]

  • Accuracy and Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of novel 1-(4-piperidinyl)ethanol derivatives.

  • ¹H NMR: Provides information on the proton environment in the molecule. Key signals to look for in the core structure include those for the piperidine ring protons, the methylene protons of the ethanol side chain, and the hydroxyl proton.

  • ¹³C NMR: Shows the number of unique carbon environments. For 1-(4-piperidinyl)ethanol, one would expect to see distinct signals for the carbons of the piperidine ring and the ethanol side chain.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns.

  • Electron Ionization (EI): This hard ionization technique often leads to extensive fragmentation. Common fragmentation pathways for piperidine derivatives include alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

  • Electrospray Ionization (ESI): A soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.

Analytical_Workflow

Caption: A typical integrated workflow for the analytical characterization of a newly synthesized 1-(4-piperidinyl)ethanol derivative.

Conclusion and Future Directions

The 1-(4-piperidinyl)ethanol scaffold continues to be a rich source of novel bioactive compounds. The synthetic versatility of this core structure allows for the generation of large and diverse chemical libraries for high-throughput screening. Future research in this area will likely focus on the development of more stereoselective synthetic methods to access enantiomerically pure derivatives, as stereochemistry often plays a critical role in pharmacological activity. Furthermore, the application of computational modeling and machine learning will undoubtedly accelerate the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. For researchers and drug development professionals, a deep understanding of the chemistry and biology of 1-(4-piperidinyl)ethanol and its derivatives is essential for unlocking their full therapeutic potential.

References

  • Sun, C.-M., et al. (2005). Design and Synthesis of Combinatorial Scaffolds- Diazepinone and Homopiperazine. Lett. Drug Des. Discovery, 2, 48.
  • Jiang, J., et al. (2004). Synthesis of an important intermediate for a new analgesic drug with benzimidazolone structure.
  • Awad, D. H., Hamo, S., & Nizam, A. A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry (JJC), 17(3), 133-139.
  • (P
  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
  • (Chemical supplier inform
  • (PrepChem.com)
  • (BenchChem Technical Support)
  • (ACS Omega Public
  • (PubMed Abstract)
  • (ResearchGate Public
  • (Journal of Chemical and Pharmaceutical Research)
  • (Supporting Inform
  • (ResearchG
  • (NIH Public
  • (Educ
  • (NIH Public
  • (ResearchGate Public
  • (ResearchGate Public
  • (SIELC Technologies)
  • (NIH Public
  • (Chemguide)
  • (University of Bari Aldo Moro Institutional Repository)
  • (ChemicalBook)
  • (PubMed Abstract)
  • (ResearchGate Public
  • (PubMed Abstract)
  • (RACO - Revistes C
  • (National Academic Digital Library of Ethiopia)
  • (ResearchGate Public
  • (ResearchGate Public
  • (PubMed Central)
  • (BenchChem Applic
  • (ResearchGate Public
  • (Organic Chemistry Portal)
  • (Tokyo Chemical Industry Co., Ltd.)
  • (ResearchGate Public
  • (YouTube)
  • (MDPI Public
  • (YouTube)
  • (Educ
  • (NIH Public
  • (Chemistry LibreTexts)
  • (PubMed Central)
  • (Brieflands)
  • (Università di Cagliari Institutional Repository)

Sources

An In-Depth Technical Guide to the In Silico Prediction of 1-(4-Piperidinyl)ethanol Hydrobromide Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for predicting the bioactivity of the chemical entity 1-(4-Piperidinyl)ethanol hydrobromide. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple listing of methods to explain the causality behind strategic choices in a predictive workflow. We will explore ligand-based and structure-based methodologies, culminating in an essential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Every protocol is presented as a self-validating system, grounded in authoritative sources to ensure scientific integrity.

Introduction: The Rationale for Predictive Analysis

In modern drug discovery, the ability to predict a compound's biological activity and safety profile before synthesis or extensive biological testing is paramount.[1][2] This in silico approach saves significant time and resources, allowing for the early prioritization of candidates with the highest probability of success and the deprioritization of those likely to fail.[3]

The subject of this guide, this compound, is a small molecule featuring a piperidine ring—a common scaffold in medicinal chemistry. Its potential bioactivities are not widely documented, making it an ideal candidate for a comprehensive computational investigation to generate testable hypotheses. This guide will construct a multi-faceted predictive profile, demonstrating a workflow applicable to any novel small molecule.

Compound Profile: this compound

A clear understanding of the molecule's fundamental properties is the mandatory first step for any computational analysis.

PropertyValueSource
IUPAC Name 1-(piperidin-4-yl)ethan-1-ol;hydrobromidePubChem[4] (for the free base)
CAS Number 1609395-69-8CymitQuimica[5]
Molecular Formula C7H16BrNOCymitQuimica[5]
Molecular Weight 210.115 g/mol CymitQuimica[5]
Canonical SMILES C(C(O)C1CCNCC1)PubChem[4] (for the free base)
3D Structure

PubChem[4]

The Integrated In Silico Prediction Workflow

A robust predictive strategy does not rely on a single method. Instead, it integrates findings from orthogonal approaches—ligand-based, structure-based, and pharmacokinetic predictions—to build a holistic and more reliable profile of the molecule's potential.

start Compound Input 1-(4-Piperidinyl)ethanol ligand_based Ligand-Based Prediction (QSAR) start->ligand_based structure_based Structure-Based Prediction (Molecular Docking) start->structure_based admet Pharmacokinetic Prediction (ADMET) start->admet analysis Integrated Bioactivity & Safety Profile ligand_based->analysis structure_based->analysis admet->analysis hypothesis Testable Hypothesis (e.g., In Vitro Assay) analysis->hypothesis

Caption: High-level workflow for in silico bioactivity prediction.

Ligand-Based Prediction: Quantitative Structure-Activity Relationship (QSAR)

Expertise & Experience: QSAR modeling operates on the principle that a molecule's structure is intrinsically linked to its biological activity.[6] This method is exceptionally powerful when high-quality data for structurally similar compounds is available, as it allows us to build a mathematical model that can predict the activity of our query molecule without knowledge of its biological target.[7] The choice of descriptors and validation method is critical; a model is only as good as the data it was trained on and its ability to predict compounds it has never seen.

Conceptual Workflow for QSAR

data_curation 1. Data Curation (e.g., from ChEMBL) descriptor_calc 2. Descriptor Calculation (Physicochemical, Topological) data_curation->descriptor_calc data_split 3. Dataset Splitting (Training & Test Sets) descriptor_calc->data_split model_build 4. Model Building (e.g., MLR, Random Forest) data_split->model_build model_validate 5. Rigorous Validation (R², Q², External Test Set) model_build->model_validate prediction 6. Predict Activity of 1-(4-Piperidinyl)ethanol model_validate->prediction

Caption: Step-by-step workflow for building a predictive QSAR model.

Protocol: Building a Predictive QSAR Model
  • Data Curation:

    • Objective: To assemble a dataset of compounds structurally related to 1-(4-Piperidinyl)ethanol with consistent, high-quality bioactivity data (e.g., IC50, EC50) against a specific biological target.

    • Action: Perform a similarity search in a public database like ChEMBL [8][9] or PubChem [10][11] using the SMILES string of the query compound.

    • Causality: We use curated databases like ChEMBL because they contain standardized bioactivity data extracted directly from medicinal chemistry literature, ensuring data reliability.[12] A focused dataset against a single target is crucial to build a meaningful and predictive model.

  • Descriptor Calculation:

    • Objective: To convert the 2D or 3D chemical structures into a set of numerical values (descriptors) that the machine learning algorithm can process.

    • Action: Use cheminformatics software or libraries (e.g., RDKit[13], PaDEL-Descriptor) to calculate a range of descriptors, such as LogP (lipophilicity), TPSA (Topological Polar Surface Area), molecular weight, and number of hydrogen bond donors/acceptors.

    • Causality: Descriptors are chosen to capture the key physicochemical properties that govern a molecule's interaction with a biological target and its pharmacokinetic behavior.[7]

  • Dataset Splitting & Model Building:

    • Objective: To train a machine learning model and validate its predictive power.

    • Action: Divide the curated dataset into a training set (~80%) and a test set (~20%).[14] Use an algorithm like Multiple Linear Regression (MLR) or a more complex one like Random Forest to build a model that correlates the descriptors (X variables) with the biological activity (Y variable) for the training set.

    • Causality: The dataset is split to ensure the model's predictive ability is tested on data it has not been trained on. This is a fundamental step to prevent overfitting, where a model performs well on the training data but fails to generalize to new compounds.[7]

  • Model Validation & Prediction:

    • Objective: To rigorously assess the model's quality and then use it for prediction.

    • Action: Evaluate the model against the test set using statistical metrics. Key metrics include the coefficient of determination (R²) for the test set and the cross-validated R² (Q²) for the training set. A predictive model typically has an R² > 0.6 and Q² > 0.5.[14] Once validated, input the calculated descriptors for 1-(4-Piperidinyl)ethanol into the model to predict its bioactivity.

    • Trustworthiness: This two-pronged validation (internal via cross-validation and external via a test set) is a self-validating system. A model that meets these stringent statistical criteria can be considered trustworthy for making predictions within its applicability domain.

Structure-Based Prediction: Molecular Docking

Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity.[15][16] This method is indispensable when a high-resolution 3D structure of the target protein is available. The key challenge for a novel compound is identifying a plausible biological target. A scientifically sound approach involves "target fishing"—using the query molecule's structure to find known targets of similar molecules. The choice of docking software, scoring function, and search space definition directly impacts the reliability of the results.

Conceptual Workflow for Molecular Docking

target_id 1. Target Identification (Similarity Search, e.g., ChEMBL) receptor_prep 2. Receptor Preparation (from PDB, Add Hydrogens) target_id->receptor_prep grid_def 4. Grid Box Definition (Define Docking Search Space) receptor_prep->grid_def ligand_prep 3. Ligand Preparation (Generate 3D Conformer, Assign Charges) docking_run 5. Run Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking_run grid_def->docking_run results_analysis 6. Analyze Results (Binding Affinity & Pose Visualization) docking_run->results_analysis

Caption: Step-by-step workflow for molecular docking analysis.

Protocol: Molecular Docking with a Hypothetical Target
  • Hypothetical Target Identification:

    • Objective: To identify a biologically relevant protein target for 1-(4-Piperidinyl)ethanol.

    • Action: Use the compound's structure to search databases like DrugBank [17][18][19] or ChEMBL [8][20] for approved drugs or bioactive molecules with high structural similarity. The known targets of these similar molecules become our hypothetical targets.

    • Causality: This "guilt-by-association" approach is a cornerstone of chemical biology. It posits that structurally similar molecules are likely to interact with similar biological targets.

  • Receptor and Ligand Preparation:

    • Objective: To prepare the protein and ligand files in the correct format for the docking software.

    • Action (Receptor): Download the 3D crystal structure of the hypothetical target from the Protein Data Bank (PDB).[21] Using software like AutoDock Tools[22][23], remove water molecules, add polar hydrogens, and assign partial charges. Save the file in the required PDBQT format.

    • Action (Ligand): Generate a low-energy 3D conformation of 1-(4-Piperidinyl)ethanol. Define rotatable bonds and assign charges. Save in PDBQT format.

    • Causality: Water molecules are typically removed because their positions in a static crystal structure may not reflect the dynamic reality of the binding pocket and can interfere with the docking algorithm.[16] Adding hydrogens and correct charges is critical for accurately calculating the electrostatic and hydrogen bonding interactions that govern binding.[24]

  • Grid Box Definition and Docking Run:

    • Objective: To define the three-dimensional space on the receptor where the docking algorithm will search for binding poses, and then to run the simulation.

    • Action: Define the center and dimensions of a "grid box" that encompasses the known active site of the target protein.[24][25] Execute the docking calculation using a program like AutoDock Vina .[25]

    • Causality: A well-defined grid box focuses the computational effort on the most biologically relevant region of the protein, increasing the efficiency and accuracy of the simulation.[26] AutoDock Vina uses a sophisticated scoring function to estimate the binding free energy (reported in kcal/mol), where more negative values indicate stronger predicted binding.[24]

  • Results Analysis:

    • Objective: To interpret the docking score and visualize the predicted binding pose.

    • Action: Analyze the output file to identify the predicted binding affinity of the top-ranked pose. Use a molecular visualization tool like PyMOL or UCSF Chimera[26] to inspect the 3D orientation of the ligand in the protein's active site. Identify key interactions, such as hydrogen bonds or hydrophobic contacts, with specific amino acid residues.

    • Trustworthiness: The credibility of a docking result is enhanced when the predicted binding pose is chemically sensible (e.g., hydrogen bond donors on the ligand are interacting with acceptors on the protein) and consistent with the known binding modes of similar ligands to the same target.

In Silico ADMET Profiling

Expertise & Experience: A compound with excellent potency against its target is useless if it has poor pharmacokinetic properties or is toxic.[3] ADMET prediction is a critical gatekeeping step in early drug discovery.[1][27][28] Numerous well-validated computational models exist to predict these properties, allowing for the early flagging of potential liabilities. The key is to use multiple tools and compare the results for a consensus prediction, as the accuracy of any single model depends heavily on its underlying algorithm and training data.[29]

Protocol: ADMET Property Prediction
  • Tool Selection:

    • Objective: To select reliable, open-access web servers for ADMET prediction.

    • Action: Utilize well-established platforms such as SwissADME and pkCSM.

    • Causality: These tools are built on large datasets of experimental results and use a variety of validated models (from simple rules like Lipinski's Rule of Five to complex machine learning models) to predict a wide range of properties.[1][30]

  • Prediction Execution:

    • Objective: To generate a comprehensive ADMET profile for 1-(4-Piperidinyl)ethanol.

    • Action: Input the SMILES string of the compound into the selected web servers. Collate the predictions for key parameters related to absorption, distribution, metabolism, excretion, and toxicity.

  • Data Summary and Interpretation:

    • Objective: To present the predicted data in a clear, comparative format and interpret its implications for the compound's drug-likeness.

    • Action: Summarize the quantitative data in a table. Analyze the results to identify potential strengths (e.g., good predicted oral bioavailability) and liabilities (e.g., potential inhibition of a key CYP450 enzyme).

Predicted ADMET Profile for 1-(4-Piperidinyl)ethanol

(Note: The following are representative values obtained from publicly available predictive models and should be considered hypothetical until experimentally validated.)

Parameter CategoryPropertyPredicted Value/StatusImplication
Physicochemical LogP (Lipophilicity)~0.5 - 1.0Good balance for solubility and permeability.
Solubility (LogS)HighLikely to be soluble in aqueous media.
TPSA~52 ŲExcellent; well below the 140 Ų threshold for good oral bioavailability.[30]
Pharmacokinetics GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantNoUnlikely to cross the blood-brain barrier, suggesting fewer CNS side effects.
CYP2D6 InhibitorYes (Potential)Potential for drug-drug interactions with drugs metabolized by CYP2D6.
P-gp SubstrateNoNot likely to be subject to efflux by P-glycoprotein.
Drug-Likeness Lipinski's Rule0 ViolationsComplies with the rule of five, indicating good drug-like properties.
Toxicity AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitorLow ProbabilityLow risk of cardiotoxicity.

Integrated Analysis and Future Directions

By synthesizing the results from our orthogonal in silico approaches, we can construct a comprehensive, hypothesis-driven profile of this compound.

  • From QSAR: A validated QSAR model, built from data on structurally similar compounds, could predict a specific bioactivity (e.g., nanomolar potency against a G-protein coupled receptor).

  • From Molecular Docking: Docking into the 3D structure of that same receptor could reveal a plausible binding mode, showing specific hydrogen bonds and hydrophobic interactions that anchor the molecule in the active site. This provides a structural rationale for the QSAR prediction.

  • From ADMET: The ADMET profile suggests the compound has favorable drug-like properties (good absorption, low toxicity risk) but may present a liability in CYP2D6 inhibition that would need to be monitored.

This in silico-derived hypothesis provides a strong rationale for advancing the compound to the next logical step: in vitro experimental validation.

References

  • DrugBank - Wikipedia. Available at: [Link]

  • ChEMBL - Wikipedia. Available at: [Link]

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. Available at: [Link]

  • ChEMBL - European Bioinformatics Institute (EMBL-EBI). Available at: [Link]

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available at: [Link]

  • Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Topics in Medicinal Chemistry, 13(11), 1273-1289. Available at: [Link]

  • ChEMBL Database . Available at: [Link]

  • Tang, Y. (2013). In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. ResearchGate. Available at: [Link]

  • DrugBank - bio.tools. Available at: [Link]

  • DrugBank - Bioregistry. Available at: [Link]

  • Beginner's Guide for Docking using Autodock Vina . (2020). Bioinformatics Review. Available at: [Link]

  • Wishart, D. S., Knox, C., Guo, A. C., et al. (2008). DrugBank: a knowledgebase for drugs, drug actions and drug targets. Nucleic Acids Research, 36(Database issue), D901–D906. Available at: [Link]

  • ChEMBL - Database Commons. Available at: [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates . ResearchGate. Available at: [Link]

  • Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis . Meiler Lab. Available at: [Link]

  • Yamashita, F., & Hashida, M. (2004). In silico approaches for predicting ADME properties of drugs. Drug Metabolism and Pharmacokinetics, 19(5), 327-338. Available at: [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates . ResearchGate. Available at: [Link]

  • Introduction to QSAR modeling based on RDKit and Python . Institute of Molecular and Translational Medicine, Palacky University. Available at: [Link]

  • DrugBank . Available at: [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews. Drug discovery, 2(3), 192–204. Available at: [Link]

  • Small Molecule Docking . KBbox: Methods. Available at: [Link]

  • QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE . (2024). YouTube. Available at: [Link]

  • How to Train a Custom QSAR Model with CHEESE Modeller | Step-by-Step Tutorial . (2024). YouTube. Available at: [Link]

  • Fatimah, U. (2024). Mastering Molecular Docking with AutoDock Vina: A Comprehensive Guide to Standalone and Automated Techniques. BioInfoQuant. Available at: [Link]

  • Drug Discovery Websites and Databases . (2024). Drug Hunter. Available at: [Link]

  • ChEMBL EBI Small Molecules Database . Kaggle. Available at: [Link]

  • Small molecule docking . Bonvin Lab. Available at: [Link]

  • Machine Learning for In Silico ADMET Prediction . Springer Nature Experiments. Available at: [Link]

  • ADMET Prediction Software . Sygnature Discovery. Available at: [Link]

  • Public Chemical Databases . (2020). Chemistry LibreTexts. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics . (2020). YouTube. Available at: [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma . (2024). Neovarsity. Available at: [Link]

  • QSAR Modeling Tutorial Using a Free QSAR Software (ChemMaster) . (2023). YouTube. Available at: [Link]

  • Basic docking . Autodock Vina 1.2.0 documentation. Available at: [Link]

  • 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025 . (2025). Neovarsity. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners . (2025). ChemCopilot. Available at: [Link]

  • How to Dock Your Own Drug . (2020). Chemistry LibreTexts. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide . (2025). YouTube. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 . (2020). YouTube. Available at: [Link]

  • A Strategic Guide to Chemical Databases in Modern Drug Development . DrugPatentWatch. Available at: [Link]

  • PubChem . National Center for Biotechnology Information. Available at: [Link]

  • 1,4-Piperidinediethanol . PubChem. Available at: [Link]

  • (R)-1-(Piperidin-4-YL)ethanol . PubChem. Available at: [Link]

  • 1-Piperidineethanol . NIST WebBook. Available at: [Link]

Sources

Physicochemical characterization of 1-(4-Piperidinyl)ethanol hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 1-(4-Piperidinyl)ethanol Hydrobromide

Introduction: Bridging Structure to Functionality

This compound is a piperidine derivative, a class of compounds frequently utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The piperidine moiety is a common scaffold in medicinal chemistry, valued for its ability to impart desirable pharmacokinetic properties. The hydrobromide salt form is often selected to enhance properties such as solubility, stability, and dissolution rate compared to the free base.[1] A thorough physicochemical characterization is the cornerstone of drug development, providing the foundational data required to understand a molecule's behavior, formulate a stable and effective dosage form, and ensure its quality and performance.

This guide provides a comprehensive framework for the physicochemical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each analytical choice. We will explore the critical attributes that define the identity, structure, purity, and stability of this compound, ensuring a robust data package for regulatory submission and successful product development.

Part 1: Structural Confirmation and Identity

The first principle of characterization is to unequivocally confirm the chemical structure and identity of the molecule. This involves a suite of spectroscopic and analytical techniques that, when used in concert, provide a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.[2][3] For this compound, both ¹H and ¹³C NMR are essential.

Expert Insight: The hydrobromide salt formation protonates the piperidine nitrogen. This will induce a significant downfield shift in the ¹H and ¹³C signals of the adjacent methylene groups (C2/C6) compared to the free base, providing immediate confirmation of the salt's formation.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrobromide salts to ensure complete dissolution and to exchange the labile N-H and O-H protons.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H):

    • Set a spectral width of approximately 16 ppm.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Use a relaxation delay (d1) of 5 seconds to ensure quantitative integration.

  • Acquisition Parameters (¹³C):

    • Employ a proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans (typically >1024) to achieve adequate signal intensity.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Data Presentation: Expected NMR Assignments

¹H NMR Expected δ (ppm) Multiplicity Integration Assignment
H-a~1.20d3H-CH₃
H-b, H-c~1.5-2.2m5HPiperidine ring protons (C3, C4, C5)
H-d~3.0-3.6m4HPiperidine ring protons (C2, C6)
H-e~3.80q1H-CH(OH)
NH₂, OHVariablebr s3HExchanged in D₂O
¹³C NMR Expected δ (ppm) Assignment
C-a~22-CH₃
C-b, C-c~28-35Piperidine ring carbons (C3, C5)
C-d~42Piperidine ring carbon (C4)
C-e~45Piperidine ring carbons (C2, C6)
C-f~68-CH(OH)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[3]

Expert Insight: Key vibrational bands will confirm the presence of the hydroxyl (-OH) and secondary amine salt (N⁺-H₂) groups. The spectrum for the hydrobromide salt will differ from the free base, particularly in the 3200-2400 cm⁻¹ region, where the broad N⁺-H₂ stretching absorbances appear.

Experimental Protocol: FTIR-ATR

  • Instrument: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Collection: Scan the sample from 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Interpretation: Identify characteristic absorption bands corresponding to the molecule's functional groups.[4]

Data Presentation: Key FTIR Vibrational Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400 - 3200 (broad)O-H stretchAlcohol
3200 - 2400 (broad, multiple bands)N⁺-H₂ stretchSecondary amine salt
2950 - 2850C-H stretchAliphatic
1600 - 1500N-H bendSecondary amine salt
1100 - 1000C-O stretchSecondary alcohol
Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry provides the molecular weight of the parent molecule, while elemental analysis determines the percentage composition of elements. Together, they confirm the molecular formula.

  • Mass Spectrometry: Using Electrospray Ionization (ESI) in positive mode, the expected [M+H]⁺ ion for the free base (C₇H₁₅NO) would be observed at m/z 130.12.

  • Elemental Analysis: The theoretical elemental composition for C₇H₁₆BrNO should be calculated and compared against experimental values. The results should be within ±0.4% of the theoretical values.

Part 2: Solid-State Characterization

The solid-state properties of an API are critical as they influence stability, manufacturability, and bioavailability.[1]

X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for determining the crystallinity of a material. A crystalline solid will produce a unique diffraction pattern of sharp peaks, whereas an amorphous solid will produce a broad halo.[5][6]

Expert Insight: The XRPD pattern is a fingerprint for a specific crystalline form (polymorph). It is essential to establish this fingerprint for the desired solid form early in development. Any change in this pattern during stability studies could indicate a polymorphic transformation or degradation, which can have significant consequences for the drug's performance.[7]

Experimental Protocol: XRPD

  • Sample Preparation: Gently grind the sample to a fine powder to minimize preferred orientation effects. Pack the powder into a sample holder.

  • Instrument: Use a powder X-ray diffractometer with a Cu Kα radiation source.

  • Data Acquisition: Scan the sample over a 2θ range of 2° to 40°.

  • Data Analysis: The resulting diffractogram should be analyzed for the positions (2θ) and relative intensities of the diffraction peaks.

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, such as melting point, glass transitions, and thermal decomposition.[8][9]

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. For a crystalline solid, it reveals the melting point (an endothermic event).[10]

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify volatile content (e.g., water or residual solvents) and determine the thermal stability and decomposition profile of the compound.[11][12]

Experimental Protocol: DSC & TGA

  • Instrumentation: Calibrate the DSC and TGA instruments for temperature and heat flow (DSC) or mass (TGA) using appropriate standards (e.g., indium for DSC).[12]

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC, crimp a lid; for TGA, use an open pan).

  • DSC Method: Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, from ambient temperature to a temperature beyond the melting point.

  • TGA Method: Heat the sample under a nitrogen atmosphere at a constant rate, typically 10 °C/min, from ambient to a high temperature (e.g., 400 °C) to observe the complete decomposition profile.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Determine the percentage mass loss at different temperature ranges. The derivative of the TGA curve (DTG) helps identify the temperature of the maximum rate of mass loss.[8]

Diagram: Physicochemical Characterization Workflow

G cluster_identity Identity & Structure cluster_solid Solid-State Properties cluster_solution Solution Properties cluster_stability Stability Profile NMR NMR (1H, 13C) FTIR FTIR MS Mass Spec EA Elemental Analysis XRPD XRPD DSC DSC TGA TGA Hygro Hygroscopicity Sol Solubility pKa pKa Forced Forced Degradation Method Stability-Indicating Method Forced->Method develop & validate API API Sample: 1-(4-Piperidinyl)ethanol HBr API->NMR API->FTIR API->MS API->EA API->XRPD API->DSC API->TGA API->Hygro API->Sol API->pKa API->Forced

Caption: General workflow for the physicochemical characterization of an API.

Part 3: Key Pharmaceutical Properties

These properties directly impact how the drug behaves during formulation and in the body.

Dissociation Constant (pKa)

The pKa is the pH at which the compound is 50% ionized. For a basic compound like a piperidine derivative, the pKa of its conjugate acid dictates its solubility and absorption characteristics across the variable pH environments of the gastrointestinal tract.

Expert Insight: The pKa of piperidine itself is around 11.2. The electron-withdrawing effect of the ethanol substituent will likely lower the pKa of 1-(4-Piperidinyl)ethanol into the 9.5-10.5 range. This value is critical for predicting its solubility-pH profile and selecting appropriate buffer systems for formulation.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation: Prepare a ~0.01 M solution of the compound in deionized water.

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For improved accuracy, specialized software can be used to calculate the pKa from the titration data.[13]

Solubility Profile

Solubility is a critical determinant of a drug's oral bioavailability. It must be assessed in various aqueous media relevant to physiological conditions.

Experimental Protocol: Equilibrium Solubility

  • Media Preparation: Prepare relevant media, such as purified water, 0.1 N HCl (simulated gastric fluid), and pH 4.5 and 6.8 buffers (simulated intestinal fluid).

  • Equilibration: Add an excess amount of the solid compound to each medium in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling & Analysis: Withdraw a sample from each vial and filter it through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[14] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, caking) and chemical degradation.[15][16]

Expert Insight: Hydrobromide salts can sometimes be more hygroscopic than their corresponding free bases or other salt forms like hydrochlorides.[7] A quantitative assessment is necessary to determine the required level of environmental control during manufacturing and the appropriate packaging for the final drug product.[17]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

  • Instrumentation: Use a DVS analyzer, which consists of a microbalance in a controlled humidity and temperature chamber.

  • Sample Preparation: Place a small amount (5-10 mg) of the sample onto the DVS pan.

  • Method:

    • Dry the sample under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

    • Subject the sample to a pre-defined humidity program, typically stepping from 0% to 90% RH in 10% increments, and then back down to 0%.

    • At each step, the sample mass is allowed to equilibrate.

  • Data Analysis: Plot the change in mass (%) versus the relative humidity (RH). The shape of the sorption/desorption isotherm and the total mass gain at high humidity are used to classify the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.).

Part 4: Stability and Degradation

A stability-indicating analytical method is required to separate the intact API from any potential degradation products formed under stress conditions. This is fundamental to determining the shelf-life of the drug substance.[18][19]

Forced Degradation Studies

The API is intentionally exposed to harsh conditions to identify likely degradation pathways and to demonstrate the specificity of the analytical method.[20]

Protocol Outline:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Solid sample at 105 °C for 48 hours.

  • Photolytic: Solid sample exposed to ICH-compliant light conditions (UV/Vis).

Samples are analyzed at appropriate time points using a stability-indicating HPLC method.

Diagram: Stability-Indicating Method Workflow

G start Start: Develop HPLC Method stress Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->stress inject Inject Stressed Samples and Unstressed Control stress->inject check_spec Check for Peak Purity & Resolution > 2? inject->check_spec optimize Optimize Method (Mobile Phase, Gradient, Column) check_spec->optimize No validate Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, Precision, Robustness) check_spec->validate Yes optimize->stress re-evaluate finish End: Validated Stability- Indicating Method validate->finish

Caption: Workflow for developing and validating a stability-indicating HPLC method.

Conclusion

The physicochemical characterization of this compound is a multi-faceted process that requires a logical, evidence-based approach. The data generated from the techniques described in this guide—from structural confirmation by NMR and FTIR to solid-state analysis by XRPD and DSC, and on to critical pharmaceutical properties like pKa, solubility, and stability—form the bedrock of its development. A comprehensive understanding of these attributes is not merely an academic exercise; it is essential for designing a high-quality, stable, and bioavailable drug product that is safe and effective for patients.

References

  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University. Globe Thesis.
  • PharmTech. (2024). Physiochemical assessment of pharmaceutical salt forms. Pharmaceutical Technology.
  • Al-Obaidi, H., & Kow, K. W. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
  • Arigo, A., et al. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
  • Pharma Learning In Depth. (2023). Hygroscopicity in Pharmaceuticals. YouTube.
  • Sagan, J., et al. (2022).
  • ResearchGate. (2008).
  • Ramesh, S., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm - The Royal Society of Chemistry.
  • ResearchGate. (2015).
  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids.
  • Royal Society of Chemistry. (n.d.).
  • Gandhi, S. V., & Dyandyan, S. K. (2017). Development and Validation of Stability Indicating HPTLC Method for Estimation of Dextromethorphan Hydrobromide. Journal of Applied Pharmaceutical Research.
  • ResearchGate. (2017). Thermal analysis of the title compound. (a) DSC thermogram of the title....
  • CymitQuimica. (n.d.). This compound.
  • PubChem. (n.d.). (R)-1-(Piperidin-4-YL)ethanol.
  • Royal Society of Chemistry. (n.d.).
  • AZoM. (2024). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • PubChem. (n.d.). 1,4-Piperazinediethanol.
  • Amines & Plasticizers Limited. (n.d.). 1-Piperidine Ethanol (2-Piperidino Ethanol).
  • PubChem. (n.d.). 4-Piperidineethanol.
  • National Institute of Standards and Technology. (n.d.). 1-Piperidineethanol. NIST WebBook.
  • Cheméo. (n.d.). Chemical Properties of 1-Piperidineethanol (CAS 3040-44-6).
  • ResearchGate. (2020).
  • Impactfactor. (2022).
  • Royal Society of Chemistry. (2025). Analytical Methods.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Pharmaceutical Technology. (2002). Salt Selection in Drug Development.
  • Khalili, F., Henni, A., & East, A. L. (2009).
  • Thakur, S. S. (2011). Introduction to Pharmaceutical Thermal Analysis: A Teaching Tool.
  • Mettler Toledo. (n.d.). Thermal Analysis of Pharmaceuticals.
  • PubMed. (2014). Stability of pharmaceutical salts in solid oral dosage forms.
  • Sigma-Aldrich. (n.d.). N-Boc-4-piperidineethanol.
  • Magnetic Resonance in Chemistry. (2005). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones.
  • Thermo Fisher Scientific. (n.d.).
  • OUCI. (n.d.). Spectroscopic (FT-IR, FT-Raman, UV, NMR, NLO) investigation, molecular docking and molecular simulation dynamics on 1-Methyl-3-Phenylpiperazine.
  • LookChem. (n.d.). 4-Piperidineethanol.
  • ChemicalBook. (n.d.). 4-Piperidineethanol CAS#: 622-26-4.
  • PubChem. (n.d.). 1,4-Piperidinediethanol.

Sources

Methodological & Application

Application Note: Quantitative Analysis of 1-(4-Piperidinyl)ethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols and validation guidance for the quantitative analysis of 1-(4-Piperidinyl)ethanol hydrobromide, a key intermediate in pharmaceutical synthesis. Addressing the compound's inherent analytical challenges, primarily its lack of a significant UV chromophore, this guide presents two robust, validated methods: a primary method using High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and an orthogonal method employing Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization. The causality behind experimental choices, detailed step-by-step protocols, and method validation parameters according to ICH Q2(R2) guidelines are thoroughly discussed to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals.

Introduction and Analytical Challenges

1-(4-Piperidinyl)ethanol is a heterocyclic building block of significant interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity and concentration is critical for quality control, process monitoring, and regulatory compliance. The accurate quantification of its hydrobromide salt form presents a distinct analytical challenge: the molecule lacks a native chromophore that absorbs light in the conventional UV-Vis spectrum (200-400 nm). This characteristic renders standard HPLC-UV detection methods ineffective without chemical modification.

This guide is designed to provide authoritative, field-proven methodologies to overcome this limitation. We will explore a primary method that offers direct quantification without derivatization and a secondary, orthogonal method for confirmation and instances where alternative instrumentation is preferred. The foundation of these protocols is built upon the principles of method validation outlined by the International Council for Harmonisation (ICH), ensuring that the procedures are fit for their intended purpose.[1][2]

Primary Method: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

2.1. Principle and Rationale

For compounds that are non-volatile and lack a UV chromophore, HPLC with a universal detector is the ideal approach. The Charged Aerosol Detector (CAD) is a powerful tool that provides a near-uniform response for non-volatile analytes, irrespective of their chemical structure. The HPLC eluent is first nebulized, and the resulting droplets evaporate, leaving behind analyte particles. These particles are then charged by a corona discharge and the total charge is measured by an electrometer. This charge is proportional to the mass of the analyte.

We selected a reversed-phase HPLC method using an ion-pairing agent. 1-(4-Piperidinyl)ethanol is a basic compound that will be protonated in an acidic mobile phase. The use of an acidic ion-pairing agent, such as heptafluorobutyric acid (HFBA), forms a neutral ion-pair with the protonated analyte. This interaction significantly improves retention and peak shape on a non-polar stationary phase like a C18 column.[3] This strategy allows for a robust and reproducible separation.

2.2. Experimental Protocol: HPLC-CAD

Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, and column compartment.

  • Detector: Thermo Scientific Vanquish Charged Aerosol Detector or equivalent.

  • Column: Atlantis C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase: 0.1% Heptafluorobutyric acid (HFBA) in Water:Acetonitrile (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[3]

  • Injection Volume: 10 µL.

  • CAD Settings: Nitrogen gas pressure at 35 psi, Evaporation Temperature: High.

Reagent and Solution Preparation:

  • Mobile Phase Preparation: To 900 mL of HPLC-grade water, add 1.0 mL of Heptafluorobutyric acid (HFBA). Add 100 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations of 10, 25, 50, 100, and 250 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing an expected 10 mg of this compound and dissolve it in 100 mL of the mobile phase to achieve a target concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

2.3. Method Validation Protocol (ICH Q2(R2) Framework)

A validation protocol must be established before the study to demonstrate that the analytical procedure is suitable for its intended purpose.[1] The core validation parameters are summarized below.[4][5][6]

Validation ParameterTest ProcedureAcceptance Criteria
Specificity Inject blank (mobile phase), placebo (if applicable), and a spiked sample.No interfering peaks at the retention time of the analyte.
Linearity & Range Analyze the five working standard solutions (10-250 µg/mL) in triplicate. Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo or sample with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). Analyze each level in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ratio > 10).RSD ≤ 10% at the LOQ concentration.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).No significant impact on results; system suitability must pass.
System Suitability Inject a standard solution five times before starting the analysis.RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0.

2.4. Workflow Diagram: HPLC-CAD Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Weighing & Dilution HPLC HPLC System (Pump, Autosampler) Standard->HPLC Sample Sample Weighing & Dilution Sample->HPLC MobilePhase Mobile Phase (ACN/H2O/HFBA) MobilePhase->HPLC Column C18 Column (40°C) HPLC->Column 1.0 mL/min CAD CAD Detector Column->CAD CDS Chromatography Data System (CDS) CAD->CDS Signal Report Final Report (Concentration, Purity) CDS->Report Quantification

Caption: Workflow for the quantification of this compound using HPLC-CAD.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Principle and Rationale

An orthogonal method, which uses a different separation and detection principle, provides a high degree of confidence in the analytical results. Gas Chromatography with Mass Spectrometry (GC-MS) is an excellent confirmatory technique known for its high selectivity and sensitivity.[7]

Due to the polar hydroxyl (-OH) and amine (-NH) groups, 1-(4-Piperidinyl)ethanol has low volatility and may exhibit poor peak shape in GC. To overcome this, a derivatization step is required to mask these active sites. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective technique. It replaces the active hydrogens on the hydroxyl and amine groups with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability. The mass spectrometer provides definitive identification based on the compound's mass spectrum and retention time, while also offering sensitive quantification.[8]

3.2. Experimental Protocol: GC-MS

Instrumentation and Conditions:

  • GC-MS System: An Agilent 8890 GC with a 5977B MS or equivalent.

  • Column: DB-5MS capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split/splitless inlet in split mode (20:1), temperature 280°C.

  • Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.[8]

  • MS Transfer Line: 280°C.

  • MS Source: 230°C.

  • MS Quadrupole: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification after full scan identification.

Reagent and Sample Preparation:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard/Sample Preparation for Derivatization: a. Prepare stock solutions of the standard and sample in a dry, aprotic solvent like Pyridine or Acetonitrile. b. Transfer 100 µL of the solution into a GC vial. c. Evaporate the solvent to dryness under a gentle stream of nitrogen. d. Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine. e. Cap the vial tightly and heat at 70°C for 30 minutes. f. Cool to room temperature before injection.

  • Injection: Inject 1 µL of the derivatized solution into the GC-MS.

3.3. Method Selection Guide

The choice between HPLC-CAD and GC-MS depends on the specific analytical need, available instrumentation, and sample throughput requirements.

Method_Selection Start Start: Quantify 1-(4-Piperidinyl)ethanol HBr Q1 Is sample throughput a high priority? Start->Q1 Q2 Is structural confirmation (mass spec) required? Q1->Q2 No Method_HPLC Use HPLC-CAD Method Q1->Method_HPLC Yes (No derivatization needed) Q3 Is derivatization step acceptable? Q2->Q3 No Method_GCMS Use GC-MS Method Q2->Method_GCMS Yes Q3->Method_HPLC No Q3->Method_GCMS Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

This application note details two robust and reliable methods for the quantification of this compound. The primary HPLC-CAD method is recommended for routine quality control due to its direct analysis capabilities without derivatization, offering high throughput and excellent precision. The orthogonal GC-MS method, while requiring a derivatization step, provides unparalleled selectivity and is invaluable for structural confirmation and impurity identification. Both methods, when validated according to ICH guidelines, provide trustworthy and accurate results essential for professionals in pharmaceutical research and development.

References

  • AMSbiopharma. (2025, July 22).
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Pharma Knowledge Centre. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Iqbal, K. et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Clauwaert, K. M., & De Leenheer, A. P. (1995). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin), in Human Urine. Clinical Chemistry, 41(1), 87-91.
  • SIELC Technologies. (n.d.). Separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Abdel-Gawad, F. M. (1997). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1679-85. [Link]

  • ResearchGate. (n.d.). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Mohamed, S. et al. (2023). Synthesis of 1-Piperoylpiperidine Investigated Through Spectroscopy, Quantum Computation, Pharmaceutical Activity, Docking and MD Simulation Against Breast Cancer. Journal of the Brazilian Chemical Society, 34, 1-20. [Link]

  • Jones, P. et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12). [Link]

  • Dean, J. (2022). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. eScholarship, University of California. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • de Martinis, B. S. et al. (2017). Multianalytical Method Validation for Qualitative and Quantitative Analysis of Solvents of Abuse in Oral Fluid by HS-GC/MS. Journal of Analytical Toxicology, 41(7), 634-641. [Link]

Sources

Quantitative Analysis of Piperidine Ethanol Compounds in Pharmaceutical Matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective quantification of piperidine ethanol compounds. These structures are prevalent in active pharmaceutical ingredients (APIs) and can be present as key intermediates or potential impurities. The methodology described herein utilizes reversed-phase chromatography coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS), providing a reliable workflow for quality control, impurity profiling, and pharmacokinetic studies. The protocol has been structured to meet the stringent requirements of the pharmaceutical industry, with validation parameters established in accordance with International Council for Harmonisation (ICH) guidelines.[1][2]

Introduction: The Analytical Imperative

The piperidine ring is a fundamental scaffold in a vast number of pharmaceutical compounds. Its derivatives, including piperidine ethanol compounds, are often critical starting materials or intermediates in multi-step syntheses. Consequently, they can persist as process-related impurities in the final drug substance. Due to their potential toxicity and impact on the safety and efficacy of the final product, regulatory bodies mandate strict control over their levels.[3]

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an indispensable tool for pharmaceutical analysis, offering both the separation power necessary for complex mixtures and the specificity required for unambiguous identification and quantification.[4][5] This is particularly crucial for polar analytes like piperidine ethanol compounds, which can be challenging to retain and resolve using standard chromatographic techniques.[6] This guide provides a comprehensive protocol, explaining the causal logic behind key experimental choices to ensure method robustness and trustworthiness.

Principle of the Method: A Mechanistic Overview

The analytical strategy is built upon separating the target analytes from the API and other impurities using reversed-phase HPLC. Piperidine ethanol compounds are basic and polar; therefore, method development must address the challenge of achieving adequate retention on nonpolar stationary phases like C18. The chosen approach is to use a mobile phase with an acidic modifier (e.g., formic acid). This serves a dual purpose:

  • Analyte Protonation: It ensures the basic nitrogen atom of the piperidine ring is consistently protonated, leading to improved peak shape and predictable retention behavior.

  • MS Compatibility: It provides a source of protons, which is ideal for promoting efficient ionization in the subsequent positive-ion mode Electrospray Ionization (ESI) source.[7][8]

Following chromatographic separation, the column effluent is directed to a tandem mass spectrometer. ESI in positive ion mode generates protonated molecular ions [M+H]+ for the target analytes. These precursor ions are then isolated and fragmented in the collision cell. The resulting product ions are specific to the analyte's structure, enabling highly selective detection and quantification using Multiple Reaction Monitoring (MRM). A common and diagnostic fragmentation pathway for piperidine ethanol derivatives is the neutral loss of a water molecule (H₂O), which is a key transition to monitor.[7][8]

Experimental Workflow Diagram

HPLC_MS_Workflow cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting sp Sample Weighing & Dissolution fi Filtration (0.22 µm) sp->fi st Standard Weighing & Serial Dilution st->fi hplc HPLC Separation (Reversed-Phase) fi->hplc ms MS/MS Detection (ESI+, MRM Mode) hplc->ms Eluent Transfer acq Data Acquisition (Chromatogram) ms->acq proc Peak Integration & Quantification acq->proc rep Final Report (Validation & Results) proc->rep

Caption: Overall workflow for the HPLC-MS analysis of piperidine ethanol compounds.

Detailed Application Protocol

Materials and Reagents
  • Reference standards of target piperidine ethanol compound(s) (purity ≥98%)

  • Active Pharmaceutical Ingredient (API) matrix

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade, ≥99%)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm, PTFE or other compatible material)

Instrumentation
  • HPLC or UHPLC system with a binary pump, degasser, autosampler, and column oven (e.g., Waters ACQUITY, Agilent 1290 Infinity II).[9][10][11]

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source (e.g., SCIEX QTRAP, Waters Xevo).[9][12][13]

Standard and Sample Preparation

Proper sample preparation is essential for accurate and reproducible results.[4][14][15]

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the piperidine ethanol reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of water and acetonitrile.

  • Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a calibration curve ranging from the limit of quantification (LOQ) to a concentration that brackets the expected sample levels (e.g., 1-500 ng/mL).

  • Sample Preparation: Accurately weigh a specified amount of the API (e.g., 50 mg) into a volumetric flask. Dissolve and dilute to volume with the same diluent used for standards. The final concentration should ensure the impurity falls within the calibration range.

  • Filtration: Prior to injection, filter all standard and sample solutions through a 0.22 µm syringe filter to remove particulates and protect the analytical column.[15]

HPLC Method Parameters

The following parameters provide a robust starting point and should be optimized as needed.[16]

ParameterRecommended ConditionRationale
Analytical Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Provides good retention for a wide range of compounds. Small particle size enhances efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures protonation of the analyte for good peak shape.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 5% B to 70% B over 8 min; hold at 70% B for 1 min; return to 5% B and equilibrate for 3 min.A gradient is necessary to elute the analyte with a good peak shape while cleaning the column of more nonpolar components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small volume minimizes potential peak distortion from the sample solvent.[3]
Mass Spectrometry Method Parameters

Parameters should be optimized by infusing a standard solution of the analyte.

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveIdeal for basic compounds like piperidines which readily accept a proton.[7]
Scan Type Multiple Reaction Monitoring (MRM)Provides maximum sensitivity and selectivity for quantification by monitoring specific precursor-to-product ion transitions.
Capillary Voltage 3.5 - 4.5 kVOptimized to achieve stable and efficient ion generation.
Source Temperature 120 - 150 °CHelps in desolvation of the ESI droplets.
Desolvation Gas Nitrogen, Flow: 800 - 1000 L/hr, Temp: 400 - 500 °CHigh flow and temperature are required to evaporate the mobile phase and release gas-phase ions.
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.
MRM Transitions Analyte-specific (e.g., for 2-(piperidin-1-yl)ethanol, C₇H₁₅NO, MW=129.2): Precursor [M+H]+ m/z 130.1 → Product [M+H-H₂O]+ m/z 112.1The precursor is the protonated molecule. The product ion from the neutral loss of water is often a dominant and diagnostic fragment.[7][8]
Collision Energy 10 - 25 eV (Optimize for each transition)The voltage applied to accelerate ions into the collision cell; optimized to maximize the product ion signal.

Data Analysis and Interpretation

Analyte Identification and Quantification
  • Identification: An analyte is identified by comparing its retention time and its specific MRM transition(s) to that of a known reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the analyte against its concentration for the series of working standards. The concentration of the analyte in the sample is then determined from this curve using linear regression.

Characteristic Fragmentation Pathway

The fragmentation of the protonated piperidine ethanol molecule is key to its selective detection. The process typically involves the protonated nitrogen atom initiating a charge-driven fragmentation.

Caption: Proposed fragmentation of 2-(piperidin-1-yl)ethanol in ESI-MS/MS.

Method Validation for Trustworthiness

To ensure the method is fit for its intended purpose, validation should be performed according to ICH Q2(R2) guidelines.[1][2][17] This process establishes documented evidence that the method's performance characteristics are suitable and reliable.[18][19]

Performance CharacteristicValidation TestTypical Acceptance Criteria
Specificity / Selectivity Analyze blank matrix, API, and API spiked with analyte.No interfering peaks at the retention time of the analyte in the blank matrix. Peak purity should be confirmed if possible.[17]
Linearity Analyze at least 5 concentration levels across the desired range.Correlation coefficient (r²) ≥ 0.99.[3]
Accuracy Analyze spiked matrix samples at 3 concentration levels (e.g., 80%, 100%, 120% of target) with multiple replicates.Percent recovery typically within 80-120% for impurities at low levels.[17]
Precision (Repeatability & Intermediate) Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, with different analysts, or on different instruments.Relative Standard Deviation (%RSD) should be ≤15% for impurity analysis.[17][18]
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically S/N = 3:1) or standard deviation of the response.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically S/N = 10:1) or the concentration at which acceptable accuracy and precision are achieved.The lowest concentration that can be quantitatively determined with suitable precision and accuracy.[1]
Robustness Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%).The method's performance should remain unaffected by small, deliberate variations in parameters.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a highly selective, sensitive, and robust framework for the analysis of piperidine ethanol compounds. The combination of optimized reversed-phase chromatography with tandem mass spectrometry in MRM mode ensures reliable quantification, even at trace levels within complex pharmaceutical matrices. By explaining the scientific rationale behind the protocol and grounding the validation strategy in authoritative ICH guidelines, this document serves as a comprehensive resource for scientists in drug development and quality control, enabling them to implement a trustworthy analytical solution.

References

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Available at: [Link]

  • Friedman, M., et al. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. PubMed. Available at: [Link]

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. Available at: [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Organomation. Available at: [Link]

  • Waters Corporation. (n.d.). Small Molecule Therapy Solutions | Discovery, Development and QC. Waters Corporation. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Waters Corporation. Available at: [Link]

  • Waters Corporation. (n.d.). Method Development | Optimized Method Performance for Safe Medicines. Waters Corporation. Available at: [Link]

  • PortersFiveForce.com. (2026). How Does Waters Company Work?. PortersFiveForce.com. Available at: [Link]

  • Agilent Technologies. (2014). LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX USING THE AGILENT 1290 UHPLC COUPLED WITH 6490 QQQ. Agilent Technologies. Available at: [Link]

  • da Silva, G. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. Available at: [Link]

  • Sartorius. (n.d.). Sample Preparation. Sartorius. Available at: [Link]

  • Waters Corporation. (n.d.). The Path to Successful Drug Development Starts with Purposeful Method Development. Waters Corporation. Available at: [Link]

  • AZoM. (n.d.). Learn how to conduct structural analysis of impurities in pharmaceuticals. AZoM. Available at: [Link]

  • Zhang, Y., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available at: [Link]

  • SCIEX. (n.d.). Quantitative bioanalysis. SCIEX. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • SCIEX. (2019). Comprehensive identification and quantification of nitrosamine impurities by LC-MS/MS. SCIEX. Available at: [Link]

  • Agilent Technologies. (n.d.). Application Compendium: High-Performance Biopharma Analysis. Agilent Technologies. Available at: [Link]

Sources

The Versatile Synthon: Application Notes for 1-(4-Piperidinyl)ethanol Hydrobromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

1-(4-Piperidinyl)ethanol, particularly in its stable hydrobromide salt form, represents a highly valuable and versatile building block for organic synthesis. Its structure incorporates a secondary piperidine amine and a primary alcohol, offering two distinct points for chemical modification. This bifunctionality makes it a coveted intermediate in the construction of complex molecules, most notably in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). The piperidine moiety is a common scaffold in a vast array of marketed drugs due to its ability to impart favorable pharmacokinetic properties.[1] This guide provides an in-depth exploration of the synthetic utility of 1-(4-Piperidinyl)ethanol hydrobromide, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₇H₁₆BrNO[2]
Molecular Weight 210.11 g/mol [2]
Appearance Solid[2]
CAS Number 1609395-69-8[2]
Spectroscopic Data (1-(4-Piperidinyl)ethanol - Free Base)
¹H NMR Spectral data for similar structures, such as 1-benzylpiperidine, show characteristic peaks for the piperidine ring protons and any N-substituents.[3]
¹³C NMR Expected signals would correspond to the five distinct carbons of the piperidine ring and the two carbons of the ethanol substituent.[3]
Mass Spectrometry The NIST WebBook provides mass spectrum data for the related compound 1-Piperidineethanol (CAS 3040-44-6), which can be a useful comparison.[4]
IR Spectroscopy Key stretches would include O-H and N-H (for the free base) stretching, and C-N and C-O stretching.

Synthetic Applications and Core Reaction Protocols

The synthetic utility of this compound primarily revolves around the reactivity of its secondary amine and primary alcohol functionalities. Key transformations include N-alkylation and O-alkylation (etherification).

Critical First Step: Neutralization of the Hydrobromide Salt

The hydrobromide salt form ensures stability and ease of handling. However, for most synthetic applications, the piperidine nitrogen must be in its free, nucleophilic state. This is achieved through a straightforward neutralization step.

Protocol 1: In-situ Neutralization of this compound

Objective: To generate the free base of 1-(4-Piperidinyl)ethanol for subsequent reaction.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Dichloromethane (DCM))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the chosen anhydrous solvent (e.g., DMF, 5-10 mL per gram of starting material).

  • Add a suitable base. For in-situ neutralization prior to N-alkylation, a solid base like anhydrous potassium carbonate (2.0-3.0 eq) is often preferred as it can be easily filtered off.[5] Alternatively, a liquid base such as triethylamine (1.5-2.0 eq) can be used.

  • Stir the suspension at room temperature for 30-60 minutes. The formation of the free base can often be observed by a change in the solubility of the material. For reactions where the presence of the resulting bromide salt (e.g., KBr or HNEt₃Br) is not detrimental, the mixture can be used directly in the next step.

  • If isolation of the free base is required, the mixture can be filtered to remove the inorganic salts, and the solvent evaporated under reduced pressure. However, for most applications, in-situ generation is more efficient.

Application I: N-Alkylation - Building the Core of Fexofenadine and its Analogs

N-alkylation of the piperidine nitrogen is a cornerstone transformation, enabling the introduction of diverse functionalities. A prominent example is in the synthesis of the antihistamine fexofenadine.[6][7][8][9][10]

Protocol 2: N-Alkylation via Nucleophilic Substitution

Objective: To synthesize an N-alkylated derivative of 1-(4-Piperidinyl)ethanol. This protocol is a representative procedure based on general methods for N-alkylation of piperidines.[5]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide) (1.0-1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5-3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, combine this compound (1.0 eq) and anhydrous potassium carbonate (2.5-3.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to ensure neutralization of the hydrobromide.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the alkyl halide.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Quench the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated piperidine derivative.

Causality in Experimental Choices:

  • Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the piperidinium ion and neutralize the HBr formed during the reaction. Its insolubility in many organic solvents facilitates its removal by filtration.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, which can be crucial for sensitive substrates and reagents.

Diagram 1: N-Alkylation Workflow

N_Alkylation_Workflow Start 1-(4-Piperidinyl)ethanol HBr + K₂CO₃ in DMF Neutralization Stir at RT, 30 min (In-situ neutralization) Start->Neutralization Addition Add Alkyl Halide Neutralization->Addition Reaction Heat to 60-80 °C (Monitor by TLC/LC-MS) Addition->Reaction Workup Cool, Filter, Quench with H₂O Reaction->Workup Extraction Extract with Ethyl Acetate Workup->Extraction Purification Dry, Concentrate, Column Chromatography Extraction->Purification Product N-Alkylated Product Purification->Product Etherification_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) Alcohol R-OH Alkoxide R-O⁻ Na⁺ Alcohol->Alkoxide + NaH Base NaH H2 H₂ (gas) Alkoxide_ion R-O⁻ Ether R-O-R' Alkoxide_ion->Ether + R'-X Alkyl_Halide R'-X Halide_ion X⁻

Sources

Application Notes & Experimental Protocols for the Versatile Building Block: 1-(4-Piperidinyl)ethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Core Concepts

1-(4-Piperidinyl)ethanol is a bifunctional chemical scaffold of significant interest in medicinal chemistry and drug development. Its structure, which incorporates a piperidine ring and a secondary alcohol moiety, makes it a valuable building block for creating diverse molecular architectures. The piperidine motif is a ubiquitous structural feature in a vast number of natural products and FDA-approved pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile handle for molecular elaboration.[1] Derivatives of this core structure are explored for a wide range of pharmacological activities, including uses as protein kinase inhibitors for cancer treatment and as agents targeting the central nervous system.

This document provides detailed application notes and validated protocols for key chemical transformations involving 1-(4-Piperidinyl)ethanol hydrobromide, designed for researchers, scientists, and drug development professionals.

The Critical Role of the Hydrobromide Salt:

The compound is supplied as a hydrobromide (HBr) salt. This form offers several practical advantages, including enhanced stability, crystallinity, and ease of handling compared to the free base. However, it is crucial to understand the chemical implications: the secondary amine of the piperidine ring is protonated, forming a piperidinium bromide. This positively charged nitrogen is not nucleophilic . Therefore, for any reaction involving N-functionalization (such as N-alkylation), the first essential step is the in situ liberation of the nucleophilic free amine using a suitable base. This fundamental concept underpins the design of the N-alkylation protocols described herein.

Safety, Handling, and Storage

2.1 Hazard Assessment: this compound is a hydrobromide salt. Hydrobromic acid is highly corrosive and can cause severe burns upon contact with skin and eyes.[2] While the salt is more stable, it should be handled with care to avoid dust inhalation and contact.[3][4]

  • Eye Contact: May cause serious irritation.[3]

  • Skin Contact: May cause irritation.[3]

  • Ingestion: May be harmful if swallowed.[3]

  • Incompatibility: Incompatible with strong acids, bases, and strong oxidizing agents.[3][4]

2.2 Recommended Handling Procedures:

  • Always handle the compound in a well-ventilated area or a chemical fume hood.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[6]

  • Ensure that eyewash stations and safety showers are readily accessible.[3][5]

  • Avoid creating dust. After handling, wash hands and any exposed skin thoroughly.[4]

2.3 Storage:

  • Store in a cool, dry, well-ventilated place away from incompatible materials.[6]

  • Keep the container tightly closed to prevent moisture absorption.[6][7]

  • Store in containers made of corrosion-resistant materials.[6]

Protocol 1: N-Alkylation via Reductive Amination

3.1 Experimental Rationale: Reductive amination is a robust and highly favored method for the N-alkylation of secondary amines. This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its immediate reduction. This strategy is particularly effective because it offers high selectivity and minimizes the risk of over-alkylation, which can be a challenge with direct alkylation methods. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation due to its mild nature and its selectivity for reducing the iminium ion in the presence of the less reactive starting aldehyde.

3.2 Generalized Workflow:

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A 1-(4-Piperidinyl)ethanol HBr + Base (e.g., Et3N) in DCM B Add Aldehyde (e.g., Benzaldehyde) A->B Liberate free amine C Stir for 30-60 min (Iminium Ion Formation) B->C D Add NaBH(OAc)3 (portion-wise) C->D E Stir 12-16h at RT (Reduction) D->E F Quench with aq. NaHCO3 E->F G Extract with DCM F->G H Dry, Filter, Concentrate G->H I Purify (Column Chromatography) H->I

Caption: Workflow for N-Alkylation via Reductive Amination.

3.3 Detailed Step-by-Step Protocol:

  • To a round-bottom flask, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution).

  • Add a suitable base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the HBr salt and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Add the desired aldehyde (e.g., benzaldehyde, 1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure N-alkylated product.

3.4 Representative Data:

Reagent/ParameterStoichiometry (eq.)RoleTypical Yield (%)
1-(4-Piperidinyl)ethanol HBr1.0Starting MaterialN/A
Benzaldehyde1.1Alkylating Agent85-95%
DIPEA1.1Base
NaBH(OAc)₃1.5Reducing Agent
SolventN/ADichloromethane
TemperatureN/ARoom Temperature

Protocol 2: N-Alkylation via Direct Reaction with Alkyl Halides

4.1 Experimental Rationale: Direct N-alkylation with an alkyl halide is a classic and straightforward method for forming C-N bonds. The reaction proceeds via an SN2 mechanism where the nucleophilic piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. A base is essential to neutralize the hydrohalic acid byproduct, driving the reaction to completion. While effective, this method requires careful control of stoichiometry and reaction conditions to minimize the formation of the undesired quaternary ammonium salt (di-alkylation).[8] The use of a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a common and effective setup.[8]

4.2 Generalized Workflow:

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification A 1-(4-Piperidinyl)ethanol HBr + Base (e.g., K2CO3) in DMF B Add Alkyl Halide (e.g., Benzyl Bromide) A->B C Stir 12-24h (RT to 60°C) B->C D Dilute with Water C->D E Extract with Ethyl Acetate D->E F Dry, Filter, Concentrate E->F G Purify (Column Chromatography) F->G

Caption: Workflow for N-Alkylation via Direct Alkylation.

4.3 Detailed Step-by-Step Protocol:

  • In a round-bottom flask, suspend this compound (1.0 eq) and finely powdered anhydrous potassium carbonate (K₂CO₃, 2.5-3.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (ACN). Note: A larger excess of base is needed to both neutralize the HBr salt and the HBr generated during the reaction.

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 1.05-1.1 eq) dropwise to the mixture. Note: Slow addition helps minimize di-alkylation.

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, the mixture may be gently heated to 50-70°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure N-alkylated piperidine derivative.

4.4 Representative Data:

Reagent/ParameterStoichiometry (eq.)RoleTypical Yield (%)
1-(4-Piperidinyl)ethanol HBr1.0Starting MaterialN/A
Benzyl Bromide1.1Alkylating Agent70-85%
K₂CO₃2.5Base
SolventN/ADMF or Acetonitrile
TemperatureN/ART - 60°C

Protocol 3: O-Esterification via Acylation

5.1 Experimental Rationale: Esterification of the secondary alcohol provides derivatives that can act as prodrugs or have modulated physicochemical properties. To achieve selective O-acylation in the presence of the nucleophilic piperidine nitrogen, a protection-acylation-deprotection strategy is the most robust and reliable approach. The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the nitrogen. It is stable to the basic or neutral conditions required for acylation and can be cleanly removed under mild acidic conditions. The acylation itself is typically performed with an acyl chloride or anhydride in the presence of a base like triethylamine or pyridine to scavenge the acidic byproduct.

5.2 Generalized Workflow:

G Start 1-(4-Piperidinyl)ethanol (Free Base) Protect N-Boc Protection (Boc)2O, Base Start->Protect Acylate O-Acylation Acyl Chloride, Base Protect->Acylate Deprotect N-Boc Deprotection TFA or HCl Acylate->Deprotect Product Final O-Acylated Product (as salt) Deprotect->Product

Caption: Three-step workflow for selective O-Esterification.

5.3 Detailed Step-by-Step Protocol:

Step A: N-Boc Protection

  • Liberate the free base of 1-(4-Piperidinyl)ethanol from its HBr salt by dissolving it in a solvent like DCM and washing with aqueous NaHCO₃ or by partitioning between diethyl ether and aqueous NaHCO₃. Dry and concentrate the organic layer to obtain the free amine.

  • Dissolve the free amine (1.0 eq) in DCM. Add triethylamine (1.2 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Wash the reaction mixture with water and brine, dry over Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate, which is often pure enough for the next step.

Step B: O-Acylation

  • Dissolve the N-Boc protected alcohol (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq).

  • Cool the solution to 0°C.

  • Add the acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench with water.

  • Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate to obtain the crude N-Boc, O-acyl protected product. Purify by column chromatography if necessary.

Step C: N-Boc Deprotection

  • Dissolve the purified product from Step B in DCM.

  • Add an excess of trifluoroacetic acid (TFA, 10-20 eq) or a 4M solution of HCl in 1,4-dioxane.

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene or diethyl ether to remove excess acid.

  • The final product is obtained as the TFA or HCl salt. It can be triturated with diethyl ether to yield a solid.

References

  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjtqZqmf0GJpct7ftBqaVADh_4U-gFdEy-qUCqwHFKw68gDtqeG9adfYSk4bnrZeheT9E48aLQ7FLxtEJfXfXLU2R07Ms69PLU73Ef7aX7Q5bHDMoGPdu6yNmduyyds6_Iy7l0nB8NL8JF8bRNDg_euEZVkMFoa6PdgThelybZUsmeEWTU9miuDHYW8FeDiUIGSA6-cTkrW_rmSSH6n7ASQvUIqY-QCs_M]
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHic-CUM-NFUP1d6zntOSiKZ8va_a7WipvlJMOcjkuhTBk4qC4XymwQlEs6p2MFvpG67T7comjYVuGvrDlOnAFBEMvsroMWDhFdAG6KKKdopO29_t21wN8OSnWka7H0zIvyYVyrJ8YtfwqDO11p99x9I_5ltoW8VzlDZ0uKVAtH3mcbvMRXeFFHr93FE4R9koMlajCe6dnBv-9-HTf-KGwVBX4MRSrmDiOX]
  • BenchChem. (n.d.). Application Note and Protocol: N-Alkylation of Piperidin-2-ylmethyl Acetate. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlKsHrCskDrbYtwW59OiSBnMej1ZU2bvKPVWWQ6HG5-B8_2HlKgwxaOwmnraH4sqgYXlFDsRscHYzBTsjiY32IFBelR2xIH8ok3Zvnx_AO9uE3kas2RzXZ200KxxDL-kMer4SFA10r33IUKBH1RtT_FgxefPrW7fxNMeY-C3cNHi50Oz1sqIKtD_Ua-Dj0T1veXARrCiAG2NV8czCbVQtfiLRyRuilqg==]
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEk7cQ7bXT0IafC25uERObLAWekmh-KDbJQItjcuWz6YGJsCv9BuMDJUMgq24JoUoU5OhWndTRCKehv-eFTybl1iYEQbElqiCGwIbtVK3C1sTK-SCBFY_xY-n8Fx34pu5nfevuXNFjsC5msuEq79Kf81iJrV0ytRp83sTjGQoVTgOYG1Vc]
  • PrepChem. (n.d.). Synthesis of (R)-1-(4-pyridyl)ethanol. Retrieved from PrepChem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9pI0ly2YfkhGuH-FGJBsXZn6Ztk6HhqbUCZgned0_kDjhRZ3wvaF6tamknzqtIUO4WvKIHO38Gv0EVG7zUVjfDEbypUnmJgczpo-CQUDribx7lIHPAnb0ba-C4Jws3sjJHVwsdUI=]
  • CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyB4GCDy-02b6AnIOiD8HgI77q4NQ-oP0UWnUGlFVnA-eayCSQ_Jn2uiZfVI5o0iy5PvL0rWJ-M58HVTBXKhf6IlmflkS8AtQ48qRMWnADmvE2IqPiFqnlJA31Oxw-m2dt7-gEG87VVlwGdpD97EIRMfjp-EW5BUfN_UC0f_RFSbl6vrnn7cnSymkndg==]
  • Apollo Scientific. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from Apollo Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFkbuJ2RH17DE5J8BgQzWX9rhYsYoaNL89EK4ell6BwnPMwS4iMWIa19EMzWYXXLXFBgn5W2t_dNsZFudrwwPSrZZ8qPHm-bipAn5JfNKGDgfS7GBsDopDCrg-YZITUaY5LtwrOWIOOcrsCFSWMsQa8FIr7lnbHcRhajiCYV_e6s6cFXtu_g==]
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo6cJUW_8esCYqSMHCrkZjWVH3Toop0jzc4f7FYpRL5QeYrT5hDU70F2Ax5i-V5KJPgHtjFNtquHoFNH2DQK9vyngtv5vnYb3HXVL721lJyGdHiWQrVeb7BQ2TXOn75rRVcyVIIWnpHq8UOz3rTfbSk54hwBPXL_Ycdg==]
  • Sciencemadness Wiki. (2018). Hydrogen bromide. Retrieved from Sciencemadness Wiki. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVqZTisBnTYHxBWN_MAEjktTE3-xCU7nlW3xV0d8Q8TIIWnFPnlpDCEWl5kzoq1yLM3LbQ4Qn0NW8WBRplQpkl8raf5Zgf8xFrih1Jyg_-SXO82pe31edNPHEA4IQIqZRHLAnP8xN_hpzJ3v0iBk3uKeW13TEiWFvHcSk=]
  • Fisher Scientific. (2025). Safety Data Sheet: Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwJmZZfaEWo-aThzh9y2d9hptCZoSfG6VKse3oYf9j4EfA6dlcUgLp1qTHCllZKFIF4r65SIQvHEQQu6PERXriVVgBAmd_7rVh8rc0EeDkDLjFe4FtEAFObdFGNs9iB2ZqzMtOKeihyBE3X-KmDxYnfxJxwdhr4_7UyrlB54-0_i3FvI09hQIjeTxBTU53S5K8O9NkpwTHZ93HNRlGSHyFy2p9khOi05zlUREUaiGnxwRfF1HZNgz6_8UNlGl80irE5TiYvQbL2h4yuwGZRSKxJKB0RSYa]
  • Windia Chemical. (2025). Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. Retrieved from Windia Chemical website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLxWnD54BBK3ZXqIJ8P2QOTJU6EqcFAhVpjMBoWZ6abZqMVF5Ai0KBEFMJ3ZP0eMAzrmYHltlSgO30O12KRSFacy0lIEvXmzrqjNhcC0_nDL3gyveCaMT-y0QkkSyOhcxDH8awfFWSITnI_H-zIyX8nfok6E1XQqqrplAu7_mQzEZLi_cpHnELQhbiuyLd_s_98Z1GqsOeWuyAExKZOYE7V_LBVlwz3B4sNV7G]
  • Fisher Scientific. (2014). Safety Data Sheet: 1,4'-Bipiperidine. Retrieved from Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXSIpU0WpL-_HpNG4ye2KbShFzBsAL1lJaoYspvn3WL8WvuosonTWzjF536i6-pmrKTZ5TCcIdQL6hI8ahm_fIh6eSWPW2ty7Ui2MP4zlENDGV-oXKVh1vLqx5478iZPBWah9u-0-5dW12Dov82vauXYKVbQRPw8w8c_IKr2bVA7cjYEaz2-8DQUa5M0Y83d7U]
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsNb9J8Ooa6aJ7DHfIIwJB1TBLi0hmVJTl9l7A9StVBpyyEkRQgHlFLVPVhBg29KPUxAP1ApBS9P6BKnQWEoEt76oP3iLAlsji4h6dpjr1nhf2R1I3vsQCJ28NtOl3Ot6ZAx3EgtzhKRUo6a_TwkWlOvgl03vRVEzPRfvWwSfac8IP_ie3n2bFMaU=]
  • Fisher Scientific. (n.d.). Material Safety Data Sheet - Hydrobromic acid, ca. 48 wt% solution in water, tech.. Retrieved from Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcoKTkqWbMV6pXvlYh5n56fwA74ZxTxxUbwYX93NzP3WXOaxbEz2iL3YyKNYGY4otNcF2ll5KI3vFmvEUQRcW-qrhf8NeuPIC6KfBxe62Q9yOD9ABLQwssMM5MqkdnRgpcqqZttAX0fAFxPp3d]
  • Genium Publishing Corporation. (n.d.). Safety Data Sheet: Sodium Bromide. Retrieved from Cabarrus County Schools website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIvXFmRSiU5X9XE7ufCGwUFCdWOQRWy2duKtJnH4BFEYgY6r9W3L6iViodD-JGW1HmaMo8YG32W81CnR-mWgeA4sPBLr5rfjxXjlxxm5b34gECZVZbE3JmYfws8cPqB3cNMp12vM5g8FV7tgk0S2oXRV5R_D6vgQoOjuw83FNmlHrNiQ5NqvL5REnshDy-Qrq6Tew=]
  • PubChem. (n.d.). (R)-1-(Piperidin-4-YL)ethanol. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5z666g56-9QKc71xh2ikvHIsibHn0QCla0BZlKMKIfpkQt3mjf5woG03jmvdr8ccgX-CPHxhHMiXzh3SOhMN6hL4ZmiIM8plw62dtrBFC_zRyaRsus6igFK4jY7cThCahnhE6RH48JIE6QMk2]
  • BenchChem. (n.d.). 2-(4-(Aminomethyl)piperidin-1-yl)ethanol. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoTa22Z_QWN7J5fmjZfnZS6EfBdr7sVqFfx2rhRRw5I_xdtjSSHTH1XMZGeUBczDAt4dnIKH6zPqmTtAMeROT2Cs_u1kAfF64_Qm4RROVRXwBAVMJgeILxY8tf9N96APMjUPMwjQ==]

Sources

Application Notes and Protocols: A Strategic Guide to Cell-Based Screening of 1-(4-Piperidinyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in numerous natural products, alkaloids, and approved pharmaceuticals.[1] Its prevalence is particularly notable in agents targeting the central nervous system (CNS), where its physicochemical properties often contribute to favorable blood-brain barrier penetration and interaction with key neurological targets. The 1-(4-Piperidinyl)ethanol scaffold represents a versatile starting point for the synthesis of diverse chemical libraries, offering multiple points for modification to explore structure-activity relationships (SAR).[2]

This guide provides a comprehensive framework for the cell-based screening of novel 1-(4-Piperidinyl)ethanol derivatives. As the specific biological targets of a new library are often unknown, we present a strategic, multi-tiered screening cascade designed to first identify any biological activity (primary screening), then deconvolute the mechanism and target (secondary screening), and finally, to assess early safety and drug-like properties (profiling). This approach is designed to efficiently identify promising lead compounds while flagging problematic candidates early in the discovery process, saving time and resources.[3]

The Screening Cascade: A Funnel-Based Approach

A successful screening campaign funnels a large number of compounds through progressively more complex and specific assays. Our proposed strategy begins with broad, high-throughput screens to identify "hits" and systematically progresses to lower-throughput, information-rich assays to characterize their pharmacology and safety profile.

G cluster_1 Tier 2: Hit Confirmation & Secondary Screening cluster_2 Tier 3: Early Safety & ADME-Tox Profiling Primary_GPCR Broad GPCR Screen (e.g., Calcium Mobilization) Dose_Response Dose-Response & Potency (EC50 / IC50) Primary_GPCR->Dose_Response Primary_Cyto General Cytotoxicity Screen (e.g., Resazurin Assay) Primary_Cyto->Dose_Response Target_Deconvolution Target Deconvolution (Receptor Panels, Reporter Assays) Dose_Response->Target_Deconvolution Orthogonal_Assay Orthogonal Functional Assay (e.g., Automated Electrophysiology) Target_Deconvolution->Orthogonal_Assay Hepatotoxicity Hepatotoxicity (e.g., HepG2 Cells) Orthogonal_Assay->Hepatotoxicity Cardiotoxicity Cardiotoxicity (hERG Assay) Hepatotoxicity->Cardiotoxicity Metabolism Metabolic Stability (CYP Inhibition) Cardiotoxicity->Metabolism Lead_Candidate Lead Candidate Metabolism->Lead_Candidate

Figure 1: A tiered screening cascade for novel compounds.

Part I: Primary Screening – Casting a Wide Net

The initial goal is to determine if compounds in the library have any biological effect at a single, high concentration (typically 10-20 µM). We employ parallel screens for broad functional activity and general cytotoxicity to immediately filter out inactive or non-specifically toxic molecules.

Broad Functional Screen: Calcium Mobilization Assay

Rationale: G-protein coupled receptors (GPCRs) are one of the largest and most successfully drugged target families.[4][5] A significant portion of GPCRs, particularly the Gq subclass, signal by inducing a release of intracellular calcium (Ca²⁺).[6] A calcium mobilization assay is therefore an excellent high-throughput method to screen for activity across a wide range of potential GPCR targets without prior knowledge.

G Ligand Piperidinyl Derivative GPCR Gq-Coupled GPCR Ligand->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) Ca_Store Ca²⁺ Store Ca_Release Intracellular Ca²⁺ Release IP3R->Ca_Release Opens Fluorescence Fluorescent Signal Ca_Release->Fluorescence Detected by Dye

Figure 2: Signaling pathway for a Gq-coupled GPCR leading to calcium release.

Protocol: High-Throughput Calcium Mobilization Assay

Principle: Cells expressing one or more GPCRs are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). When intracellular calcium levels rise upon receptor activation, the dye's fluorescence intensity increases dramatically. This change is read on a plate reader.

Materials:

  • Cell Line: HEK293 or CHO cells are commonly used due to their robust growth and low endogenous receptor expression. For a truly broad screen, a cell line endogenously expressing a variety of GPCRs (e.g., 1321N1 astrocytoma cells) can be used.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Reagents: Calcium-sensitive dye kit (e.g., Fluo-4 Direct™), Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, Probenecid (an anion-exchange transport inhibitor that prevents dye leakage).

  • Controls:

    • Positive Control: ATP or Carbachol (activates endogenous purinergic or muscarinic receptors).

    • Negative/Vehicle Control: 0.1% DMSO in HBSS.

  • Equipment: Automated liquid handler, fluorescence plate reader with injection capability (e.g., FLIPR®, FlexStation®).

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a density that yields a 90-100% confluent monolayer on the day of the assay. Incubate overnight (37°C, 5% CO₂).

  • Dye Loading: Aspirate the culture medium. Add the fluorescent dye loading buffer (prepared according to the manufacturer's instructions, often containing Probenecid) to each well.

  • Incubation: Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Preparation: Prepare a compound source plate by diluting the 1-(4-Piperidinyl)ethanol derivatives to 4x the final desired concentration (e.g., 40 µM for a 10 µM final concentration) in assay buffer (HBSS + HEPES). Include positive and vehicle controls.

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to measure baseline fluorescence for 10-20 seconds.

    • The instrument's liquid handler then adds the compounds from the source plate to the cell plate.

    • Immediately begin measuring the fluorescence intensity kinetically for 90-180 seconds.

  • Data Analysis: The response is typically measured as the maximum peak fluorescence minus the baseline fluorescence. "Hits" are identified as compounds that produce a signal significantly above the vehicle control (e.g., >3 standard deviations above the mean of the vehicle).

General Cytotoxicity Screen: Resazurin (AlamarBlue) Assay

Rationale: It is essential to run a cytotoxicity assay in parallel with the primary functional screen. This ensures that any "activity" observed is not simply a result of cell death, which can cause membrane disruption and other artifacts.[7][8] The Resazurin assay is a simple, robust, and high-throughput method to assess cell viability.[8]

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active (i.e., viable) cells to the highly fluorescent pink compound, resorufin. A decrease in fluorescence compared to vehicle-treated cells indicates a loss of viability.

Protocol: High-Throughput Resazurin Assay

Materials:

  • Cell Line: The same cell line used in the primary functional screen.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Reagents: Resazurin sodium salt solution, complete culture medium.

  • Controls:

    • Positive Control (for toxicity): Digitonin or Staurosporine (a known cytotoxic agent).

    • Negative/Vehicle Control: 0.1% DMSO in culture medium.

  • Equipment: Standard cell culture incubator, fluorescence plate reader.

Procedure:

  • Cell Plating: Seed cells into 384-well plates as described for the functional assay. Incubate overnight.

  • Compound Addition: Remove the plating medium and add fresh culture medium containing the test compounds at the same concentration used in the functional screen (e.g., 10 µM).

  • Incubation: Incubate plates for a period relevant to the functional assay, or for a standard duration (e.g., 24 hours) to assess longer-term toxicity.

  • Reagent Addition: Add Resazurin solution to each well to a final concentration of ~10% of the total volume.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Read fluorescence at ~560 nm excitation / 590 nm emission.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Fluorescence_Compound - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank) * 100. Compounds causing a significant drop in viability (e.g., <80%) are flagged as cytotoxic.

Assay Type Principle Typical Readout Advantages Considerations
Resazurin (AlamarBlue) Enzymatic reduction of non-fluorescent dye to fluorescent product by viable cells.FluorescenceHigh sensitivity, simple, non-lytic.Can be sensitive to changes in metabolic rate.
MTT/XTT [8][9]Reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.AbsorbanceWell-established, inexpensive.Requires a solubilization step (MTT), compound interference.
LDH Release [7]Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.AbsorbanceIndicates membrane integrity loss (necrosis).Less sensitive for apoptotic cell death.
ATP-based (e.g., CellTiter-Glo) Measures ATP levels using a luciferase reaction, indicating metabolically active cells.LuminescenceVery high sensitivity, fast.Lytic assay, more expensive.

Table 1: Comparison of common cell viability and cytotoxicity assays.

Part II: Secondary Screening – From Hit to Lead

Once primary hits are identified (active in the functional screen, inactive in the cytotoxicity screen), the next phase is to confirm their activity, determine their potency, and begin to identify their specific molecular target.

Dose-Response and Potency (EC₅₀/IC₅₀) Determination

Rationale: A hallmark of a true pharmacological effect is its concentration-dependence. Determining the potency (EC₅₀ for agonists, IC₅₀ for antagonists) is a critical step in validating a hit and is essential for SAR studies.

Protocol: This follows the same procedure as the primary functional assay (e.g., Calcium Mobilization), but instead of a single concentration, a serial dilution of the hit compound is tested.

  • Prepare a 10-point, 3-fold serial dilution of the hit compound, starting from a high concentration (e.g., 100 µM).

  • Run the assay as previously described.

  • Plot the response (e.g., fluorescence) against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to calculate the EC₅₀ or IC₅₀ value.

Target Deconvolution using Reporter Gene Assays

Rationale: If a hit is confirmed from the calcium assay, it likely acts on a GPCR. To identify which one, we can use commercially available cell lines that are engineered to report on the activation of a specific receptor. Reporter gene assays, while slower than calcium assays, are highly specific and robust.[10] The Tango™ GPCR assay platform is a common example.

Principle: In the Tango™ assay, the target GPCR is fused to a transcription factor. A second protein, β-arrestin, is fused to a protease. When the compound activates the GPCR, β-arrestin is recruited to the receptor, bringing the protease into close proximity. The protease then cleaves the transcription factor, which translocates to the nucleus and drives the expression of a reporter gene, typically luciferase.

Protocol: Tango™ GPCR Reporter Gene Assay

Materials:

  • Cell Lines: Tango™ GPCR-bla U2OS cell lines (or similar) expressing specific receptors of interest (e.g., a panel of CNS targets like dopamine, serotonin, adrenergic receptors).

  • Reagents: Luciferase assay substrate, cell culture medium.

  • Equipment: Luminometer-capable plate reader.

Procedure:

  • Cell Plating: Plate the specific Tango™ cell lines in 384-well white, solid-bottom plates.

  • Compound Addition: Add the serially diluted hit compounds to the cells.

  • Incubation: Incubate for 5-16 hours to allow for transcription and translation of the reporter gene.

  • Lysis and Substrate Addition: Add the luciferase substrate reagent, which lyses the cells and provides the necessary components for the light-producing reaction.

  • Measurement: Read luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of compound concentration and fit the curve to determine the EC₅₀ at that specific receptor. By screening against a panel of receptors, the target can be identified.

Part III: Early Safety and ADME-Tox Profiling

After confirming a potent and selective hit, it's crucial to evaluate its potential liabilities early. Cell-based assays can provide valuable predictive data on absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox).[11][12]

G cluster_ADME In Vitro ADME Assays cluster_Tox In Vitro Toxicity Assays Permeability Permeability (Caco-2) Metabolism Metabolism (CYP Inhibition) Transporter Transporter Interaction Hepatotoxicity Hepatotoxicity (HepG2) Cardiotoxicity Cardiotoxicity (hERG) Nephrotoxicity Nephrotoxicity (RPTEC) Compound Lead Compound Compound->Permeability Compound->Metabolism Compound->Transporter Compound->Hepatotoxicity Compound->Cardiotoxicity Compound->Nephrotoxicity

Figure 3: Key areas of early in vitro ADME-Tox profiling.

Cardiotoxicity: hERG Inhibition Assay

Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias. Regulatory agencies require hERG testing for most new chemical entities.[12] Automated patch clamp is the gold standard, but fluorescence-based assays offer a higher-throughput screening alternative.

Principle (Flux-based assay): Cells stably expressing the hERG channel are loaded with a thallium-sensitive fluorescent dye. In the assay, a potassium gradient is created to drive thallium (a potassium surrogate) through the open hERG channels. hERG inhibitors block the channel, preventing thallium influx and thus preventing an increase in fluorescence.

Protocol: Thallium Flux hERG Assay

Materials:

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Reagents: Thallium flux assay kit (e.g., FluxOR™ II).

  • Controls:

    • Positive Control: A known hERG blocker like Astemizole or Cisapride.

    • Negative/Vehicle Control: 0.1% DMSO.

  • Equipment: Fluorescence plate reader with injection capability.

Procedure:

  • Cell Plating: Plate hERG-HEK293 cells in 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load cells with the thallium-sensitive dye as per the manufacturer's protocol.

  • Compound Addition: Add serially diluted test compounds and controls to the plate. Incubate for 15-30 minutes at room temperature.

  • Thallium Flux Measurement:

    • Place the plate in the reader and establish a baseline fluorescence.

    • Inject the thallium-containing stimulus buffer.

    • Immediately read the kinetic fluorescence response.

  • Data Analysis: Calculate the percent inhibition of the thallium flux relative to controls and determine the IC₅₀.

Hepatotoxicity and Metabolism: CYP Inhibition Assay

Rationale: The Cytochrome P450 (CYP) enzyme family, primarily in the liver, is responsible for metabolizing the majority of drugs. Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions.[11] Cell-based or microsome-based assays can predict this liability.

Principle (Luminescent Assay): This assay uses specific luminogenic substrates for major CYP isoforms (e.g., 1A2, 2C9, 2D6, 3A4). When the CYP enzyme metabolizes the substrate, it generates a product that is then used by a luciferase enzyme to produce light. A test compound that inhibits the CYP enzyme will cause a decrease in the luminescent signal.

Protocol: P450-Glo™ CYP Inhibition Assay

Materials:

  • Enzyme Source: Human liver microsomes or a cell line expressing CYP enzymes (e.g., HepG2 cells).

  • Reagents: P450-Glo™ screening system for the desired isoform, including substrate, buffer, and detection reagent.

  • Controls:

    • Positive Control: A known inhibitor for the specific CYP isoform (e.g., Ketoconazole for CYP3A4).

    • Negative/Vehicle Control: 0.1% DMSO.

  • Equipment: Luminometer-capable plate reader.

Procedure:

  • Reaction Setup: In a white 384-well plate, prepare a reaction mixture containing buffer, the CYP enzyme source, and the luminogenic substrate.

  • Compound Addition: Add the serially diluted test compounds.

  • CYP Reaction: Incubate at 37°C for 10-30 minutes to allow the metabolic reaction to occur.

  • Signal Generation: Add the detection reagent, which stops the CYP reaction and initiates the light-producing luciferase reaction. Incubate for 20 minutes at room temperature.

  • Measurement: Read the luminescence.

  • Data Analysis: Calculate the percent inhibition of the CYP enzyme activity and determine the IC₅₀.

Assay Purpose Cell System / Model Typical Endpoint
hERG Inhibition Assess risk of cardiac arrhythmia.[12]hERG-expressing HEK293 cellsIon flux, electrophysiology
CYP450 Inhibition Predict drug-drug interaction potential.[11]Human liver microsomes, HepG2 cellsLuminescence, fluorescence
Hepatotoxicity Assess potential for liver damage.[11]Primary hepatocytes, HepG2 cellsCell viability (ATP, LDH)
Caco-2 Permeability Predict oral drug absorption.[11]Caco-2 cell monolayerCompound transport (LC-MS)

Table 2: Summary of a recommended early ADME-Tox profiling panel.

Conclusion

The screening of a novel chemical library, such as one comprised of 1-(4-Piperidinyl)ethanol derivatives, requires a systematic and scientifically rigorous approach. By employing the tiered cascade of cell-based assays detailed in this guide—from broad primary screens to specific secondary and safety assays—researchers can efficiently navigate the early stages of drug discovery. This strategy maximizes the probability of identifying high-quality lead compounds with desirable biological activity and acceptable safety profiles, paving the way for further preclinical development. Each protocol is designed with internal controls to ensure data integrity, providing a trustworthy foundation for critical project decisions.

References
  • Al-Japairai, K. A. S., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Available at: [Link]

  • Lagerström, M. C., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Available at: [Link]

  • Peters, M. F. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Reaction Biology. (n.d.). Ion Channel Assays. Available at: [Link]

  • Labinsights. (2023). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Available at: [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Available at: [Link]

  • Lagerström, M. C., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Available at: [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Available at: [Link]

  • Lonza Bioscience. (n.d.). Renal Epithelial Cells for ADME-Tox Studies. Available at: [Link]

  • Reaction Biology. (n.d.). ADME-Tox. Available at: [Link]

  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of (R)-1-(4-pyridyl)ethanol. Available at: [Link]

  • PubChem. (n.d.). (R)-1-(Piperidin-4-YL)ethanol. Available at: [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Wang, F., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 1-(4-Piperidin-1-yl-2-pyridinyl)ethanol. Available at: [Link]

Sources

Application Notes and Protocols for In Vivo Studies of 1-(4-Piperidinyl)ethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies with 1-(4-Piperidinyl)ethanol hydrobromide in animal models. The protocols and application notes herein are synthesized from established best practices in preclinical research and are designed to ensure scientific rigor, data integrity, and adherence to animal welfare standards.

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a prevalent structural motif in a multitude of natural products and synthetic pharmaceuticals, recognized for its "privileged" status in medicinal chemistry.[1] Derivatives of piperidine exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and analgesic properties.[2][3][4] Compounds containing the piperidine scaffold have been shown to modulate key signaling pathways implicated in various diseases, such as the PI3K/Akt and NF-κB pathways.[5][6] Given this background, this compound, a novel chemical entity, warrants thorough in vivo evaluation to elucidate its pharmacokinetic profile and explore its potential therapeutic efficacy.

PART 1: Pre-formulation and Vehicle Selection

A critical first step in any in vivo study is the development of a suitable formulation that ensures the stability and bioavailability of the test compound. This compound is a salt, suggesting good aqueous solubility.

Solubility Assessment

Before commencing in vivo studies, it is essential to determine the solubility of this compound in various pharmaceutically acceptable vehicles. This will inform the selection of an appropriate vehicle for the desired route of administration.

Protocol: Solubility Testing

  • Prepare a series of vials containing common vehicles for in vivo studies.[7]

  • Add a known excess of this compound to each vial.

  • Agitate the vials at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

VehicleSuitability for Routes of AdministrationConsiderations
Sterile Water for Injection Oral (PO), Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC)Ideal for water-soluble compounds. Ensure sterility for parenteral routes.
0.9% Saline PO, IV, IP, SCIsotonic and well-tolerated, making it a preferred choice for parenteral routes.[7]
Phosphate-Buffered Saline (PBS) PO, IV, IP, SCBuffered to a physiological pH, which can improve the stability of pH-sensitive compounds.
5% Dextrose in Water (D5W) IVAn alternative isotonic solution for intravenous administration.
0.5% Carboxymethylcellulose (CMC) in water POA common suspending agent for oral administration of compounds with lower solubility.[8]

Table 1: Common Vehicles for In Vivo Studies

Formulation Preparation

For a water-soluble compound like this compound, the formulation is straightforward.

Protocol: Formulation Preparation (for a 10 mg/mL solution in 0.9% Saline)

  • Aseptically weigh the required amount of this compound.

  • In a sterile container, add the compound to the calculated volume of sterile 0.9% saline.

  • Vortex or sonicate until the compound is completely dissolved.

  • Visually inspect the solution for any particulates. If necessary, filter through a 0.22 µm sterile filter.

  • Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) and determine its stability over the intended period of use.

PART 2: In Vivo Study Design: Pharmacokinetics

A thorough understanding of the pharmacokinetic (PK) profile of this compound is fundamental to designing meaningful efficacy studies.[9] The primary objective of a PK study is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.[9]

Animal Model Selection

Rodents, particularly mice and rats, are commonly used for initial PK screening due to their well-characterized physiology and ease of handling.[9]

Administration Routes and Dose Selection

The choice of administration route depends on the intended clinical application. Oral (PO) and intravenous (IV) routes are typically evaluated first.

  • Intravenous (IV) administration provides 100% bioavailability and is used to determine key elimination parameters like clearance and volume of distribution.[10]

  • Oral (PO) administration is the most common and convenient route for clinical use and is essential for determining oral bioavailability.

Dose selection for the first-in-animal PK study is often based on in vitro potency data or, in the absence of such data, a tiered dose-escalation design can be employed.

Experimental Workflow for a Rodent Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Blood Sampling (Serial) cluster_post Post-Sampling animal_acclimation Animal Acclimation & Fasting formulation_prep Formulation Preparation iv_dose IV Administration formulation_prep->iv_dose po_dose PO Administration formulation_prep->po_dose timepoints Predose, 5, 15, 30 min 1, 2, 4, 8, 24 h iv_dose->timepoints po_dose->timepoints plasma_prep Plasma Preparation timepoints->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis

Figure 1: Workflow for a rodent pharmacokinetic study.
Detailed Protocols

Protocol: Oral Gavage (PO) in Mice [11][12]

  • Animal Restraint: Gently restrain the mouse by scruffing the neck to immobilize the head.[13]

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion from the tip of the mouse's nose to the last rib.[14] Mark this length on the needle.

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.[11] If resistance is met, withdraw and reposition.

  • Compound Administration: Once the needle is in place, administer the formulation slowly and steadily. The maximum recommended volume is 10 mL/kg.[12]

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes.[15]

Protocol: Intravenous (IV) Injection via the Lateral Tail Vein in Mice [16]

  • Animal Warming: Warm the mouse under a heat lamp or by placing its cage on a warming pad for 5-10 minutes to dilate the tail veins.[16]

  • Restraint: Place the mouse in a suitable restraint device.

  • Vein Visualization: Gently wipe the tail with an alcohol pad to disinfect the area and improve vein visualization.

  • Needle Insertion: Using a 27-30 gauge needle with the bevel up, insert the needle into one of the lateral tail veins at a shallow angle.[16]

  • Compound Administration: Inject the formulation slowly. A maximum bolus volume of 5 mL/kg is recommended.[16] If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Monitor the animal for any adverse reactions.

Protocol: Serial Blood Sampling in Mice [17]

Serial blood sampling from the same animal reduces inter-animal variability and the number of animals required.[17]

  • Pre-dose Sample: Collect a small blood sample (e.g., 20-30 µL) from the submandibular or saphenous vein before compound administration.

  • Post-dose Sampling: At predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours), collect blood samples.[9] Alternate between sampling sites to minimize stress and injury.

  • Sample Processing: Collect blood into anticoagulant-coated tubes (e.g., K2EDTA). Centrifuge at approximately 2,000 x g for 10 minutes to separate plasma.[18]

  • Storage: Store plasma samples at -80°C until bioanalysis.[18]

Bioanalysis and Pharmacokinetic Parameter Calculation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological matrices due to its high sensitivity and selectivity.[19][20]

Once the plasma concentrations of this compound are determined at each time point, the following key pharmacokinetic parameters can be calculated using non-compartmental analysis:[10][21]

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance (for IV administration)
Vd Volume of distribution (for IV administration)
F% Oral bioavailability (calculated from PO and IV data)

Table 2: Key Pharmacokinetic Parameters

PART 3: In Vivo Study Design: Pharmacodynamics (Efficacy)

Based on the known pharmacological activities of piperidine derivatives, this compound could be investigated in models of inflammation or neurological disorders.[2][3]

Potential Signaling Pathways

Piperidine-containing compounds have been reported to modulate inflammatory and cell survival pathways.[5][6] A potential mechanism of action could involve the inhibition of pro-inflammatory signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates ikb IκB akt->ikb Inhibits nfkb NF-κB ikb->nfkb Sequesters nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates gene_transcription Pro-inflammatory Gene Transcription nfkb_nuc->gene_transcription Induces cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) gene_transcription->cytokines lps LPS lps->receptor test_compound 1-(4-Piperidinyl)ethanol Hydrobromide test_compound->pi3k Inhibits? test_compound->akt Inhibits?

Figure 2: Hypothetical signaling pathway modulated by this compound.
Animal Model for Anti-Inflammatory Activity

The lipopolysaccharide (LPS)-induced inflammation model in mice is a well-established and robust model for evaluating the in vivo efficacy of anti-inflammatory compounds.[22]

Protocol: LPS-Induced Inflammation in Mice

  • Animal Groups: Randomly assign mice to vehicle control, positive control (e.g., dexamethasone), and this compound treatment groups (at least 3 dose levels).

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., PO or IP) at a specified time before the LPS challenge (e.g., 1 hour).

  • LPS Challenge: Administer a systemic challenge of LPS (e.g., 1 mg/kg, IP).

  • Endpoint Measurement: At a predetermined time after the LPS challenge (e.g., 2 or 6 hours), collect blood samples for the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex assay. Tissues such as the lung or liver can also be collected for histological analysis or gene expression studies.

PART 4: Data Analysis and Interpretation

All data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test for multiple group comparisons. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

This guide provides a foundational framework for the in vivo evaluation of this compound. The successful execution of these studies, adhering to the principles of scientific integrity and animal welfare, will be crucial in determining the therapeutic potential of this novel compound.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). Frontiers in Pharmacology.

  • Oral Gavage In Mice and Rats. (n.d.). University of California, San Francisco Institutional Animal Care and Use Committee.

  • Guide to Oral Gavage for Mice and Rats. (2020). Instech Laboratories.

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). Journal of Pharmacy & Pharmaceutical Sciences.

  • Intravenous Tail Vein Injections. (2022). Texas Tech University Institutional Animal Care and Use Committee.

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University Institutional Animal Care and Use Committee.

  • Pharmacokinetics Protocol – Rodents. (n.d.). University of Nebraska Medical Center.

  • What are the vehicles used to dissolve drugs for in vivo treatment?. (2014). ResearchGate.

  • LAB_021 Oral Gavage in Mice and Rats. (2021). The University of Queensland Animal Ethics Committee.

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). PubMed.

  • Murine Pharmacokinetic Studies. (2014). Journal of Visualized Experiments.

  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (2025). BenchChem.

  • Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.). University of Arizona Research, Innovation & Impact.

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (2021). Gut Microbes.

  • Validating Neuroprotective Effects of Novel Piperidine Compounds In Vivo: A Comparative Guide. (n.d.). BenchChem.

  • What are the biological activities of piperidine?. (2025). BIOSYNCE Blog.

  • Piperine and piperidine-induced caspase pathway for activating cell... (2022). ResearchGate.

  • What sample types and time points are ideal for rodent PK?. (2025). Patsnap Synapse.

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development.

  • A method to determine pharmacokinetic parameters based on andante constant-rate intravenous infusion. (2017). Scientific Reports.

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). PubMed.

  • Intravenous Injection in the Rat. (2020). Research Animal Training.

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2015). Molecules.

  • Using Allometric Scaling to Predict Human PK from Animals. (2025). Patsnap Synapse.

  • Technical Support Center: Vehicle Solutions for Poorly Soluble Compounds in Animal Studies. (2025). BenchChem.

  • I want to deliver my compound to animals What is the best solvent to use?. (n.d.). Cayman Chemical.

  • UBC ANIMAL CARE COMMITTEE TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP. (n.d.). The University of British Columbia.

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. (2021). LCGC International.

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Bioanalysis Zone.

  • Bioanalytical Method Development in the United States: Key Techniques and Services. (2026). ResolveMass Laboratories Inc..

  • Small Molecule Bioanalysis. (n.d.). Anapharm Bioanalytics.

  • Intravenous injections. (2022). Protocols.io.

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). International Journal of Molecular Sciences.

  • Expt. 13 Calculation of pharmacokinetic parameters from a given data. (n.d.). Slideshare.

  • Pharmacokinetic Concepts of Practical Application by Clinicians. (2002). VIN.

  • Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. (2012). Journal of Pharmacokinetics and Pharmacodynamics.

  • Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). ScienceDirect.

  • Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Academic Journals.

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate.

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2019). Journal of Medicinal Chemistry.

  • 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. (2024). ACS Medicinal Chemistry Letters.

  • PharmPK Discussion - Serial blood sampling from mice. (n.d.). boomer.org.

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). Journal of the Serbian Chemical Society.

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2021). Research Square.

  • Balancing Blood Sample Volume with 3Rs: Implementation and Best Practices for Small Molecule Toxicokinetic Assessments in Rats. (2017). ILAR Journal.

  • Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. (2008). Il Farmaco.

Sources

Formulation of 1-(4-Piperidinyl)ethanol hydrobromide for biological testing

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the formulation of 1-(4-Piperidinyl)ethanol hydrobromide (CAS: 1609395-69-8), a piperidine derivative, for use in preclinical biological research.[1][2] Proper formulation is a critical determinant of experimental success, ensuring compound solubility, stability, and consistent delivery, thereby leading to reproducible and reliable data. This guide moves beyond simple recipes to explain the scientific rationale behind formulation choices, empowering researchers to develop robust protocols for both in vitro and in vivo applications. We present detailed, step-by-step protocols for preparing stock solutions, aqueous formulations for animal studies, and best practices for quality control and safe handling.

Part 1: Physicochemical Characterization & Pre-Formulation Analysis

Rationale: A fundamental understanding of a compound's physicochemical properties is the mandatory first step in developing a successful formulation strategy. Key parameters like solubility dictate the choice of vehicle and the complexity of the formulation process. As a hydrobromide salt of a basic compound, this compound is anticipated to have enhanced aqueous solubility compared to its free base, a principle often employed to improve the dissolution properties of pharmaceuticals.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1609395-69-8[2]
Molecular Formula C₇H₁₆BrNO[2]
Molecular Weight 210.115 g/mol [2]
Appearance White to off-white solid[2]
Purity (Typical) ≥95%[2]
Protocol 1: Preliminary Solubility Assessment

Objective: To empirically determine the approximate solubility of the compound in common laboratory vehicles. This data is essential for selecting an appropriate vehicle for definitive studies.

Materials:

  • This compound powder

  • Vehicle 1: Deionized Water

  • Vehicle 2: Phosphate-Buffered Saline (PBS), pH 7.4

  • Vehicle 3: 0.9% Saline Solution

  • Vehicle 4: Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance, vortex mixer, microcentrifuge tubes

Methodology:

  • Preparation: Weigh 2-5 mg of the compound into separate, pre-weighed microcentrifuge tubes for each vehicle.

  • Initial Vehicle Addition: Add a small, precise volume of the first vehicle (e.g., 100 µL) to the corresponding tube to create a high-concentration slurry (e.g., 20-50 mg/mL).

  • Solubilization: Vigorously vortex the tube for 1-2 minutes. If the solid does not completely dissolve, sonication in a water bath for 5-10 minutes may be applied.

  • Incremental Addition: If the compound remains undissolved, add the same vehicle in incremental volumes (e.g., 50 µL at a time), vortexing thoroughly after each addition.

  • Record Solubility: Continue adding the vehicle until the solid is completely dissolved. The approximate solubility is calculated based on the initial mass of the compound and the total volume of vehicle added.

  • Repeat: Repeat steps 2-5 for each vehicle to be tested.

  • Observation: After determining the solubility limit, let the saturated solutions stand at room temperature for at least one hour and observe for any precipitation, which could indicate limited kinetic solubility.

Expected Outcome & Interpretation: As a hydrobromide salt, the compound is expected to exhibit good solubility in aqueous vehicles (Water, PBS, Saline).[6] Its solubility in DMSO will likely be very high. This data directly informs which vehicle to prioritize for in vivo studies and confirms the suitability of DMSO for a concentrated in vitro stock.

Part 2: Formulation for In Vitro Assays

Rationale: For cell-based assays, the standard and most reliable method involves preparing a highly concentrated primary stock solution in an organic solvent, typically DMSO.[7] This stock is then serially diluted to create intermediate solutions, which are finally diluted into the cell culture medium to achieve the desired final concentrations. This approach minimizes the volume of solvent added to the cells, preventing vehicle-induced cytotoxicity. A vehicle control, containing the same final concentration of the solvent, is a mandatory component of any valid cell-based assay.[8][9]

Workflow for In Vitro Formulation

G cluster_prep Stock Preparation cluster_dilution Working Dilution compound Dry Compound Powder stock Primary Stock (e.g., 100 mM) compound->stock Dissolve dmso 100% DMSO dmso->stock intermediate Intermediate Dilutions (in Medium or DMSO) stock->intermediate Serial Dilution medium Cell Culture Medium medium->intermediate final_plate Final Assay Plate (Final DMSO < 0.5%) intermediate->final_plate Add to Cells

Caption: Workflow for preparing test compound for in vitro assays.

Protocol 2: Preparation of a 100 mM Primary Stock in DMSO

Objective: To create a stable, high-concentration stock solution for long-term storage and subsequent dilutions.

Materials:

  • This compound (MW: 210.115 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile amber glass vial or polypropylene tube

  • Calibrated analytical balance

Calculation:

  • To make 1 mL of a 100 mM (0.1 M) solution:

  • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

  • Mass (mg) = 0.1 mol/L × 0.001 L × 210.115 g/mol × 1000 mg/g = 21.01 mg

Methodology:

  • Weighing: Accurately weigh 21.01 mg of the compound and transfer it to a sterile amber vial.

  • Solvent Addition: Add approximately 900 µL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Final Volume: Once fully dissolved, add DMSO to reach a final total volume of 1.0 mL (q.s. to 1.0 mL). Mix thoroughly.

  • Labeling & Storage: Clearly label the vial with the compound name, concentration (100 mM), solvent (DMSO), preparation date, and your initials.[10] Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing smaller volume aliquots.

Part 3: Formulation for In Vivo Administration

Rationale: Formulations for animal studies prioritize safety, sterility, and physiological compatibility. The primary goal is to administer the compound in a non-toxic vehicle at a physiologically neutral pH and osmolality to avoid confounding experimental results.[11][12] Given its hydrobromide salt form, direct solubilization in an aqueous vehicle like sterile saline is the preferred method.[13] If the required dose concentration exceeds aqueous solubility, a co-solvent system may be necessary, but this requires careful justification and validation to ensure the vehicle itself does not cause adverse effects.[14][15] All parenteral formulations must be sterilized, typically via filtration.[10][16]

Decision Workflow for In Vivo Vehicle Selection

G start Determine Required Dose (mg/kg) & Concentration (mg/mL) solubility_check Is compound soluble in aqueous vehicle (e.g., 0.9% Saline) at target concentration? start->solubility_check use_aqueous Use Aqueous Vehicle solubility_check->use_aqueous Yes consider_cosolvent Consider Co-solvent System (e.g., PEG300, Tween 80) solubility_check->consider_cosolvent No sterile_filter Sterile Filter (0.22 µm) use_aqueous->sterile_filter dose Proceed to Dosing sterile_filter->dose validate_cosolvent Is co-solvent system safe & validated for the intended route and species? consider_cosolvent->validate_cosolvent validate_cosolvent->use_aqueous Yes re_evaluate Re-evaluate dose/route or consider suspension formulation validate_cosolvent->re_evaluate No

Caption: Decision-making workflow for selecting an appropriate in vivo vehicle.

Protocol 3: Preparation of an Aqueous Formulation for Parenteral Administration

Objective: To prepare a sterile, physiologically compatible solution for administration to laboratory animals (e.g., via intravenous, intraperitoneal, or subcutaneous routes). This protocol assumes the required concentration is achievable in 0.9% saline, as determined in Protocol 1.

Materials:

  • This compound

  • Pharmaceutical-grade 0.9% Sodium Chloride for Injection, USP (Sterile Saline)[16]

  • Sterile, disposable syringes

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES)

  • Sterile, sealed glass vial for final product storage

  • Calibrated analytical balance and pH meter (optional)

Methodology:

  • Aseptic Environment: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Calculation: Calculate the total mass of the compound needed based on the desired final concentration and volume. For example, to prepare 10 mL of a 5 mg/mL solution, 50 mg of the compound is required.

  • Weighing: Aseptically weigh the calculated mass of the compound.

  • Dissolution: In a sterile container (e.g., a sterile conical tube), add approximately 80% of the final required volume of sterile saline. Add the weighed compound to the saline.

  • Solubilization: Cap and vortex until the compound is fully dissolved. Gentle agitation or sonication can be used if needed.

  • pH Check (Optional but Recommended): Measure the pH of the solution. For parenteral routes, a pH between 6.0 and 8.0 is generally well-tolerated.[16] If the pH is outside this range, it may be adjusted with sterile, dilute HCl or NaOH, but this modification must be documented and justified in the study protocol.[15]

  • Final Volume: Add sterile saline to reach the final desired volume and mix well.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe tip. Carefully filter the solution into the final sterile, sealed storage vial. This step removes any potential microbial contamination.[10]

  • Labeling & Storage: Label the final vial with the compound name, concentration, vehicle, preparation date, and expiration date (typically short, e.g., 24-48 hours unless stability data is available).[10] Store as appropriate (typically at 4°C for short-term use). Visually inspect for any precipitation or cloudiness before each use.[10]

Part 4: Safety & Handling

Researchers handling this compound should adhere to standard laboratory safety practices. While a specific safety data sheet (SDS) for the hydrobromide salt is not widely available, data from related piperidine compounds suggest the following precautions:[17][18][19]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle the dry powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[17]

  • Disposal: Dispose of waste materials according to institutional and local regulations.

By following these detailed protocols and understanding the underlying scientific principles, researchers can ensure that the formulation of this compound is robust, reproducible, and appropriate for generating high-quality data in biological testing.

References

  • University of Washington, Office of Animal Welfare. Preparation, Storage and Labeling of Drug and Chemical Formulations. ([Link])

  • University of Arizona. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). ([Link])

  • Columbia University, Institutional Animal Care and Use Committee. Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. ([Link])

  • National Institutes of Health, Office of Animal Care and Use. Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. ([Link])

  • Ramesh, S., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm. ([Link])

  • University of Notre Dame, Institutional Animal Care and Use Committee. Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. ([Link])

  • Ramesh, S., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm. ([Link])

  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. ([Link])

  • Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. ([Link])

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. ([Link])

  • ResearchGate. (2012). What are the preferable iv vehicle system for in vivo study? ([Link])

  • Taylor & Francis Online. Hydrobromide – Knowledge and References. ([Link])

  • Amines & Plasticizers Limited. 1-Piperidine Ethanol (2-Piperidino Ethanol). ([Link])

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. ([Link])

  • Multispan, Inc. (2019). Tips for Establishing Successful Cell-Based Assays: Part 1. ([Link])

  • Protheragen. Solubilizer Excipients. ([Link])

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ([Link])

  • ResearchGate. (2018). What vehicle should I use for subcutaneous administration in mice of a drug that is soluble in DMSO? ([Link])

  • PharmaCompass. Solubilizer Agent | Excipient | Pharmaceutical drug delivery. ([Link])

  • PubChem. (R)-1-(Piperidin-4-YL)ethanol. ([Link])

  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology. ([Link])

  • ResearchGate. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. ([Link])

  • National Institutes of Health. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC. ([Link])

  • Google Patents. (2006).
  • National Institutes of Health. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. ([Link])

  • PubChem. 1,4-Piperidinediethanol. ([Link])

  • ResearchGate. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids- influence on in-vitro dissolution behavior and food effect. ([Link])

  • PubChem. 4-Piperidineethanol. ([Link])

  • National Institute of Standards and Technology. 1-Piperidineethanol. ([Link])

  • Gad Consulting Services. Vehicles for Animal Studies. ([Link])

  • National Institutes of Health. (2019). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. PMC. ([Link])

  • Pharmaffiliates. 1-Piperidineethanol-d4. ([Link])

  • PubChem. 1,4-Piperazinediethanol. ([Link])

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-Piperidinyl)ethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(4-Piperidinyl)ethanol hydrobromide, a key intermediate in pharmaceutical development. The described protocol is designed for robustness and scalability, focusing on a two-step reduction of 4-acetylpyridine followed by salt formation. This application note details the underlying chemical principles, provides a step-by-step experimental protocol, outlines critical safety procedures, and specifies analytical methods for quality control. The information presented herein is intended to enable researchers and process chemists to safely and efficiently produce high-purity this compound.

Introduction and Strategic Overview

1-(4-Piperidinyl)ethanol is a valuable building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its structure, featuring a secondary alcohol and a piperidine ring, allows for diverse downstream chemical modifications. The synthesis of its hydrobromide salt enhances stability and simplifies handling and purification.

The synthetic strategy outlined in this guide was chosen for its efficiency, use of readily available starting materials, and scalability. The process commences with the catalytic hydrogenation of 4-acetylpyridine to reduce the pyridine ring to a piperidine ring, followed by the in-situ or subsequent reduction of the ketone functionality to a secondary alcohol using a chemoselective reducing agent. The final step involves the formation of the hydrobromide salt.

Causality of the Synthetic Approach:
  • Starting Material Selection: 4-Acetylpyridine is a commercially available and cost-effective starting material.[1][2]

  • Two-Step Reduction: A two-step reduction strategy is employed to ensure high selectivity and yield. Catalytic hydrogenation is a well-established and scalable method for the reduction of pyridine rings.[3][4][5][6] The subsequent chemoselective reduction of the ketone is achieved using sodium borohydride, a mild and safe reducing agent that does not affect the piperidine ring.[7][8][9][10]

  • Hydrobromide Salt Formation: The hydrobromide salt is targeted for its crystalline nature, which facilitates purification by recrystallization and improves the compound's stability and handling properties.

Reaction Scheme and Mechanism

The overall transformation from 4-acetylpyridine to this compound is depicted below:

Reaction_Scheme start 4-Acetylpyridine intermediate 1-(Piperidin-4-yl)ethanone start->intermediate H₂, Catalyst (e.g., PtO₂) Solvent (e.g., EtOH) product_base 1-(4-Piperidinyl)ethanol intermediate->product_base NaBH₄ Solvent (e.g., MeOH) final_product 1-(4-Piperidinyl)ethanol Hydrobromide product_base->final_product HBr Solvent (e.g., IPA) QC_Workflow start Crude Product hplc HPLC Analysis (Purity Assessment) start->hplc nmr ¹H and ¹³C NMR (Structural Confirmation) hplc->nmr ftir FTIR Spectroscopy (Functional Group ID) nmr->ftir ms Mass Spectrometry (Molecular Weight Confirmation) ftir->ms final Final Product Release ms->final

Caption: Analytical workflow for the quality control of this compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.

    • Detection: UV at 210 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.

    • ¹H NMR: Expect signals corresponding to the piperidine ring protons, the methine proton adjacent to the hydroxyl group, and the methyl protons.

    • ¹³C NMR: Expect distinct signals for each carbon atom in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.

    • Expect characteristic absorptions for O-H (alcohol), N-H (secondary amine), and C-H bonds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Hydrogenation Inactive catalyst, insufficient hydrogen pressure, catalyst poisoning.Use fresh catalyst. Ensure the system is leak-free and pressure is maintained. Ensure the starting material is pure.
Low Yield in Reduction Degradation of NaBH₄, insufficient reagent.Use fresh NaBH₄. Ensure the reaction is kept cold. Use a slight excess of NaBH₄.
Product is an Oil/Gummy Solid Impurities present, residual solvent.Re-purify by recrystallization from a different solvent system. Ensure the product is thoroughly dried under vacuum.
Broad Melting Point Impurities.Recrystallize the product until a sharp melting point is obtained.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of high-purity this compound. By understanding the underlying chemical principles and adhering to the outlined safety and analytical procedures, research and development teams can confidently produce this key pharmaceutical intermediate.

References

  • Freifelder, M. (1964). Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines. The Journal of Organic Chemistry, 29(10), 2895–2898. [Link]

  • Adkins, H., Kuick, L. F., Farlow, M., & Wojcik, B. (1934). Hydrogenation of Derivatives of Pyridine. Journal of the American Chemical Society, 56(11), 2425–2428.
  • Google Patents. (n.d.). Synthesis process of N-sustituent-4-piperidyl alcohol.
  • Thermo Fisher Scientific. (2014).
  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Fisher Scientific. (2025).
  • The Organic Chemistry Portal. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PubChem. (n.d.). 4-Acetylpyridine. Retrieved from [Link]

  • Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

  • PubChem. (n.d.). (R)-1-(Piperidin-4-YL)ethanol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (R)-1-(4-pyridyl)ethanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).
  • Chemical Review and Letters. (2021).
  • Defense Technical Information Center. (1992). Piperidine Synthesis.
  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
  • Sciencemadness Discussion Board. (2008).
  • MDPI. (2021).
  • Royal Society of Chemistry. (2025). Analytical Methods.
  • Google Patents. (n.d.). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Penta Chemicals. (2024).
  • Google Patents. (n.d.). The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 1-(4-Aminophenyl)piperidine-4-carboxamide.
  • LookChem. (n.d.). 4-Piperidineethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • ResearchGate. (2025). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(4-Piperidinyl)ethanol hydrobromide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(4-Piperidinyl)ethanol Hydrobromide

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-Piperidinyl)ethanol and its hydrobromide salt. This guide is designed for researchers, medicinal chemists, and process development professionals. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction variables, enabling you to troubleshoot common issues and optimize your synthesis for yield, purity, and scalability. We will explore the common synthetic routes, address specific experimental challenges in a question-and-answer format, and provide validated protocols to ground your work.

Section 1: Overview of Synthetic Strategies

The synthesis of 1-(4-Piperidinyl)ethanol typically proceeds through one of two primary pathways: the reduction of a 4-acetylpiperidine derivative or the addition of a methyl organometallic reagent to a 4-piperidinecarboxaldehyde derivative. The piperidine nitrogen is often protected to prevent side reactions, most commonly with a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions and readily removed.

The general workflow, including key decision points and processing steps, is illustrated below.

G cluster_0 Route A: Ketone Reduction cluster_1 Route B: Grignard Addition cluster_2 Downstream Processing A_Start N-Protected 4-Acetylpiperidine A_React Reduction (e.g., NaBH4, H2/Pd-C) A_Start->A_React Workup Aqueous Workup & Extraction A_React->Workup Forms N-Protected 1-(4-Piperidinyl)ethanol B_Start N-Protected 4-Piperidinecarboxaldehyde B_React Grignard Reaction (e.g., MeMgBr) B_Start->B_React B_React->Workup Forms N-Protected 1-(4-Piperidinyl)ethanol Purify_Freebase Purification (Chromatography/Distillation) Workup->Purify_Freebase Deprotect N-Deprotection (e.g., TFA, HCl) Purify_Freebase->Deprotect Salt_Form Salt Formation (HBr addition) Deprotect->Salt_Form Purify_Salt 1-(4-Piperidinyl)ethanol Hydrobromide Salt_Form->Purify_Salt

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem Area: Low or No Product Yield

Question: My Grignard reaction with N-Boc-4-piperidinecarboxaldehyde is giving very low yields (~5-10%). What is the likely cause?

Answer: A low yield in a Grignard reaction is most often due to the reagent being quenched or failing to add to the carbonyl. Alkyl Grignards, in particular, can be problematic.[1]

  • Cause 1: Presence of Protic Contaminants. Grignard reagents are extremely strong bases and are readily destroyed by water or other acidic protons.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried (>120 °C) and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like THF or diethyl ether must be anhydrous. Using a freshly opened bottle of anhydrous solvent or distilling it from a suitable drying agent (e.g., sodium/benzophenone) is highly recommended.[2]

  • Cause 2: Poor Quality Magnesium. The surface of magnesium turnings can oxidize, preventing the reaction from initiating.

    • Solution: Activate the magnesium. This can be done by adding a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[2] For stubborn reactions, mechanically crushing the magnesium turnings in the flask (under inert gas) can expose a fresh surface.[3]

  • Cause 3: Enolization of the Aldehyde. If the Grignard reagent is particularly bulky or the reaction temperature is too high, it can act as a base, removing a proton alpha to the aldehyde and forming an enolate. This consumes the starting material without forming the desired product.

    • Solution: Perform the addition at a low temperature. Start the addition at 0 °C or even -30 °C and allow the reaction to warm slowly to room temperature.[1] This favors the nucleophilic addition pathway over deprotonation.

Question: I am reducing N-Boc-4-acetylpiperidine with sodium borohydride (NaBH₄) in methanol, but the reaction seems incomplete, with significant starting material remaining. Why?

Answer: While NaBH₄ is a convenient reducing agent, its reactivity and stability are highly dependent on the reaction conditions.

  • Cause 1: Insufficient Reducing Agent. You may not be using a sufficient molar excess of NaBH₄. While the stoichiometry is 1 equivalent of hydride for the reduction, it's common to use a 1.5 to 3-fold molar excess to ensure the reaction goes to completion.

  • Cause 2: Reaction Temperature. Ketone reductions with NaBH₄ are often performed at 0 °C to control exotherms and improve selectivity, but sometimes require warming to room temperature for the reaction to complete in a reasonable timeframe.[4]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls at 0 °C, allow it to warm to room temperature and continue monitoring. A gentle warming to 30-40 °C can also be effective if room temperature is insufficient.

  • Cause 3: Solvent Effects. Methanol is a common solvent, but NaBH₄ can react with it slowly.

    • Solution: Ensure the NaBH₄ is added to the solution of the ketone, not the other way around, to maximize its reaction with the substrate. For sluggish reactions, switching to a less reactive solvent like ethanol or isopropanol can sometimes improve results.

Problem Area: Product Purity and Side Reactions

Question: After my Grignard workup, I see a significant amount of a byproduct with a mass corresponding to my starting aldehyde plus the Grignard reagent, but it doesn't look like an alcohol on the NMR. What could it be?

Answer: This is a classic sign of a reduction side reaction. If your Grignard reagent was formed from a halide with beta-hydrogens (e.g., ethylmagnesium bromide), it can undergo a Meerwein-Ponndorf-Verley (MPV)-type reduction of the aldehyde. The Grignard reagent delivers a hydride, reducing your aldehyde to the corresponding primary alcohol (N-Boc-4-piperidinemethanol) and forming an alkene (e.g., ethylene). This is a competing pathway to the desired addition reaction.

  • Solution:

    • Use a Grignard without beta-hydrogens: Methylmagnesium bromide is ideal for this specific synthesis as it cannot act as a hydride donor.

    • Lower the reaction temperature: As with enolization, lower temperatures (0 °C to -78 °C) can favor the desired nucleophilic addition over the reduction pathway.

    • Consider an organolithium reagent: Methyllithium is generally more nucleophilic and less basic than its Grignard counterpart and can give cleaner additions with fewer reduction byproducts.

Question: During the final step of forming the hydrobromide salt, my product oiled out and is difficult to crystallize. How can I get a clean, solid product?

Answer: "Oiling out" during salt formation or recrystallization is common when the product has a low melting point or when the solvent system is not optimal.

  • Cause 1: Incorrect Solvent Choice. The solvent must be one in which the free base is soluble, but the hydrobromide salt is sparingly soluble.

    • Solution: A common and effective solvent system is isopropanol (IPA) or a mixture of IPA and diethyl ether. Dissolve the purified free base in a minimal amount of IPA, then slowly add a solution of HBr (e.g., HBr in acetic acid or gaseous HBr) dropwise. If no precipitate forms, slowly add diethyl ether as an anti-solvent until turbidity is observed, then cool the mixture to induce crystallization.

  • Cause 2: Impurities. Even small amounts of impurities can inhibit crystallization.

    • Solution: Ensure the free base is highly pure before attempting salt formation. Purification by flash column chromatography or vacuum distillation is recommended.

  • Cause 3: Water Content. The presence of water can interfere with crystallization.

    • Solution: Use anhydrous solvents for the salt formation step. If using an aqueous HBr solution, it is often better to extract the free base into an organic solvent, dry the organic layer thoroughly (e.g., with Na₂SO₄ or MgSO₄), and then add a non-aqueous source of HBr.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred: ketone reduction or Grignard addition?

A1: For the synthesis of 1-(4-Piperidinyl)ethanol, the ketone reduction route is often preferred in a research and development setting. The primary reasons are:

  • Operational Simplicity: Reductions using NaBH₄ are operationally simple, do not require strictly anhydrous conditions, and the workup is generally straightforward.[4]

  • Fewer Side Reactions: This route avoids the common pitfalls of Grignard reactions like enolization and reduction.

  • Starting Material Availability: N-protected 4-acetylpiperidine derivatives are readily available or can be synthesized easily.

The Grignard route is a perfectly valid and powerful method but requires more stringent control over experimental conditions, particularly the exclusion of moisture.[2]

Q2: Is an N-protecting group necessary?

A2: Yes, protecting the piperidine nitrogen is highly recommended. The secondary amine of an unprotected piperidine is nucleophilic and basic.

  • In the Grignard route , the reagent would be instantly quenched by the N-H proton.

  • In the reduction route , some reducing agents can react with the N-H bond, and the basic nitrogen can complicate workup and purification. The Boc group is an excellent choice as it is stable to the basic/nucleophilic conditions of the Grignard reaction and the reductive conditions of NaBH₄, and it can be cleanly removed with acid (e.g., TFA or HCl in dioxane) in a later step.

Q3: What are the best practices for removing the Boc protecting group and forming the HBr salt in one sequence?

A3: A common and efficient method is to treat the N-Boc protected alcohol with an excess of HBr. This accomplishes both deprotection and salt formation simultaneously. A solution of HBr in acetic acid is often used. The product, this compound, will often precipitate directly from the reaction mixture or upon addition of an anti-solvent like diethyl ether. This avoids isolating the intermediate free-base, which can be a volatile or hygroscopic oil.

Q4: What are the key safety considerations for this synthesis?

A4:

  • Grignard Reagents: Can be pyrophoric. Always handle under an inert atmosphere and have an appropriate fire extinguisher (Class D, for combustible metals) available. The reaction quench should be done slowly and carefully, especially on a large scale, as it is highly exothermic.

  • Reducing Agents: While NaBH₄ is relatively safe, LiAlH₄ (a more powerful alternative) is extremely reactive with water and can ignite. Handle with extreme care.

  • Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Acids/Bases: Concentrated HBr, HCl, and TFA are highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 4: Experimental Protocols

Protocol 1: Synthesis of N-Boc-1-(4-Piperidinyl)ethanol via Ketone Reduction

This protocol is a representative procedure for the reduction of a protected 4-acetylpiperidine.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-acetylpiperidine (1.0 eq). Dissolve the ketone in methanol (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Carefully quench the reaction by the slow, dropwise addition of acetone to consume excess NaBH₄.

    • Add saturated aqueous ammonium chloride (NH₄Cl) solution and stir for 15 minutes.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel if necessary.

ParameterRecommended Value/ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)Mild, selective, and easy to handle.
Solvent Methanol (MeOH) or Ethanol (EtOH)Good solubility for substrate and reagent.
Stoichiometry 1.5 - 2.0 eq. of NaBH₄Ensures complete conversion of the ketone.
Temperature 0 °C to Room TemperatureControls initial exotherm and allows reaction to complete.

Protocol 2: Deprotection and Hydrobromide Salt Formation

  • Dissolution: Dissolve the purified N-Boc-1-(4-Piperidinyl)ethanol (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

  • Acid Addition: Cool the solution to 0 °C. Slowly bubble anhydrous HBr gas through the solution or add a solution of 4 M HCl in dioxane or HBr in acetic acid (2-3 eq) dropwise.

  • Precipitation: The hydrobromide salt should precipitate as a white solid. Stir the resulting slurry at 0 °C for 30 minutes.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-salt impurities.

  • Drying: Dry the solid under high vacuum to yield the final this compound. Recrystallization from a solvent system like isopropanol/ether can be performed for higher purity.

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Google Patents. (n.d.). Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • PrepChem.com. (n.d.). Synthesis of (R)-1-(4-pyridyl)ethanol. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
  • Google Patents. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • DTIC. (n.d.). Piperidine Synthesis. Retrieved January 20, 2026, from [Link]

  • Cardiff University - ORCA. (n.d.). Acid-catalysed hydroamination for targeted synthesis. Retrieved January 20, 2026, from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved January 20, 2026, from [Link]

  • European Patent Office. (n.d.). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. Retrieved January 20, 2026, from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine.
  • Google Patents. (n.d.). The preparation method of N-phenethyl-4-anilinopiperidine.
  • Google Patents. (n.d.). A kind of purification method of high-purity piperidine.
  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved January 20, 2026, from [Link]

  • Sciencemadness.org. (2016). Grignard successes and failures. Retrieved January 20, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved January 20, 2026, from [Link]

  • YouTube. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). Retrieved January 20, 2026, from [Link]

  • Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved January 20, 2026, from [Link]

  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved January 20, 2026, from [Link]

  • Reddit. (n.d.). Troubleshooting my grignard reactions. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Common Issues in Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical support center for piperidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in the synthesis of these critical heterocyclic scaffolds. Piperidines are prevalent structural motifs in a vast array of pharmaceuticals and natural products, making their efficient and controlled synthesis a cornerstone of modern medicinal chemistry.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format. We will explore the underlying chemical principles behind common experimental pitfalls and offer field-proven solutions to enhance the yield, purity, and scalability of your reactions.

Section 1: Troubleshooting Low Reaction Yields

Low or no product yield is one of the most frequent frustrations in synthesis. Below, we address common causes and provide a systematic approach to diagnosing and resolving these issues.

Question: My N-alkylation of a piperidine derivative is sluggish and gives a low yield. What are the likely causes and how can I improve it?

Answer:

Slow or incomplete N-alkylation reactions are often multifactorial. The primary reasons typically revolve around insufficient nucleophilicity of the piperidine, low reactivity of the alkylating agent, or deactivation of the starting material.

  • Insufficient Basicity and Acid Scavenging: A common oversight is the failure to account for the acidic byproduct generated during the reaction (e.g., HBr, HCl). This acid will protonate the starting piperidine, rendering it non-nucleophilic and effectively halting the reaction.

    • Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For substrates sensitive to strong bases, milder options like sodium bicarbonate (NaHCO₃) can be effective.

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent plays a significant role.

    • Solution: The reactivity order for alkyl halides is generally I > Br > Cl. If you are using an alkyl chloride with a less reactive piperidine, consider switching to the corresponding bromide or iodide to accelerate the reaction. For particularly unreactive systems, increasing the reaction temperature may be necessary.

  • Solvent Effects: The choice of solvent can dramatically influence reaction rates.

    • Solution: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred for N-alkylation as they can stabilize the transition state without solvating the nucleophile as strongly as protic solvents.

  • Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can sterically hinder the approach of the nucleophile.

    • Solution: If steric hindrance is a suspected issue, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. In more severe cases, a different synthetic route, such as reductive amination, might be a more viable strategy.

Section 2: Managing Side Product Formation

The formation of undesired byproducts is a primary challenge impacting both yield and purification efforts. Here, we tackle some of the most common side reactions.

Question: I am observing a significant amount of a quaternary ammonium salt in my N-alkylation reaction. How can I prevent this over-alkylation?

Answer:

Over-alkylation, leading to the formation of a quaternary ammonium salt, is a frequent side reaction when synthesizing tertiary amines from secondary amines like piperidine. This occurs because the newly formed tertiary amine product can often be more nucleophilic than the starting secondary amine, leading to a second alkylation event.

Here are several strategies to mitigate this issue:

  • Stoichiometric Control: Carefully controlling the stoichiometry of your reactants is the first line of defense.

    • Solution: Use a slight excess of the piperidine starting material relative to the alkylating agent. A molar ratio of 1.1 to 1.2 equivalents of piperidine to 1 equivalent of the alkyl halide is a good starting point.

  • Slow Addition of the Alkylating Agent: Maintaining a low concentration of the alkylating agent throughout the reaction can significantly favor mono-alkylation.

    • Solution: Add the alkylating agent to the reaction mixture slowly over several hours. The use of a syringe pump is highly recommended for precise and consistent addition.[3]

  • Choice of Alkylating Agent: Highly reactive alkylating agents are more prone to causing over-alkylation.

    • Solution: If possible, use a less reactive alkylating agent (e.g., an alkyl bromide instead of an iodide) and compensate with a higher reaction temperature if necessary.

  • Alternative Synthetic Routes: When direct alkylation proves problematic, alternative methods can circumvent the issue of over-alkylation entirely.

    • Reductive Amination: This is an excellent alternative that avoids the formation of quaternary ammonium salts. The piperidine is reacted with an aldehyde or ketone to form an iminium ion in situ, which is then reduced by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Visualizing the Problem: Over-alkylation Pathway

over_alkylation Piperidine Piperidine (Secondary Amine) Tertiary_Amine Desired Tertiary Amine Piperidine->Tertiary_Amine 1st Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Tertiary_Amine Quaternary_Salt Undesired Quaternary Ammonium Salt Alkyl_Halide->Quaternary_Salt Tertiary_Amine->Quaternary_Salt 2nd Alkylation (Over-alkylation)

Caption: Pathway of N-alkylation and subsequent over-alkylation.

Question: My Pictet-Spengler reaction is giving a mixture of diastereomers. How can I improve the stereoselectivity?

Answer:

The Pictet-Spengler reaction is a powerful tool for constructing the piperidine ring within a tetrahydroisoquinoline or β-carboline framework.[4][5] However, controlling diastereoselectivity can be challenging. The stereochemical outcome is often dependent on whether the reaction is under kinetic or thermodynamic control.

  • Kinetic vs. Thermodynamic Control:

    • To favor the kinetic product (often the cis-isomer): Lowering the reaction temperature is crucial as it favors the faster-forming product. The use of a strong Brønsted acid like trifluoroacetic acid (TFA) can also promote the formation of the kinetic product.

    • To favor the thermodynamic product (often the trans-isomer): Higher reaction temperatures and longer reaction times allow for equilibration to the more stable diastereomer.

  • Chiral Auxiliaries: The use of a chiral auxiliary attached to the β-arylethylamine is a robust strategy for inducing high levels of diastereoselectivity.

Decision Workflow for Pictet-Spengler Diastereoselectivity

pictet_spengler_troubleshooting start Low Diastereoselectivity in Pictet-Spengler desired_isomer What is the desired isomer? start->desired_isomer kinetic_product Kinetic Product (e.g., cis) desired_isomer->kinetic_product Kinetic thermodynamic_product Thermodynamic Product (e.g., trans) desired_isomer->thermodynamic_product Thermodynamic lower_temp Lower Reaction Temperature kinetic_product->lower_temp strong_acid Use Strong Brønsted Acid (e.g., TFA) kinetic_product->strong_acid higher_temp Increase Reaction Temperature thermodynamic_product->higher_temp longer_time Increase Reaction Time thermodynamic_product->longer_time chiral_aux Consider Chiral Auxiliary for High Control lower_temp->chiral_aux strong_acid->chiral_aux higher_temp->chiral_aux longer_time->chiral_aux

Caption: Troubleshooting workflow for diastereoselectivity.

Section 3: Challenges in Purification

Purification of piperidine derivatives can be complicated by the basic nature of the nitrogen atom and the physical properties of the compounds and byproducts.

Question: I am struggling to separate my piperidine product from the pyridine starting material after a reduction reaction. Why is this difficult and what purification strategies can I use?

Answer:

The difficulty in separating piperidine from pyridine by simple distillation arises from the formation of a constant-boiling azeotrope, which is a mixture of approximately 92% piperidine and 8% pyridine. This azeotrope boils at a constant temperature, making separation by fractional distillation ineffective.

Here are effective strategies to overcome this challenge:

  • Acid-Base Extraction: This method leverages the difference in basicity between piperidine and pyridine.

    • Protocol:

      • Dissolve the mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

      • Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The more basic piperidine will be protonated and move to the aqueous layer, while the less basic pyridine will remain in the organic layer.

      • Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to deprotonate the piperidinium salt.

      • Extract the liberated piperidine back into an organic solvent.

      • Dry the organic extract (e.g., over anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified piperidine.

  • Selective Salt Formation: This is a clever method that exploits the differential reactivity of the two amines.

    • Protocol:

      • Dissolve the crude mixture in an organic solvent.

      • Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being the stronger base, will selectively react to form a solid piperidine carbonate salt, while pyridine remains in solution.

      • The solid salt can be isolated by filtration.

      • The free piperidine can then be liberated from the salt by treatment with water and subsequent extraction.

Section 4: Frequently Asked Questions (FAQs)

Q1: My piperidine compound has a yellow or brown tint. What is the cause and how can I purify it?

A1: A yellow or brown discoloration in piperidine or its derivatives is typically due to oxidation products formed upon exposure to air and light. For many applications, this may not be a significant issue, but for high-purity requirements, purification is necessary. The most common and effective method for removing these colored impurities is distillation. To prevent future discoloration, it is crucial to store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass bottle, and in a cool, dark place.

Q2: I am using piperidine for Fmoc deprotection in solid-phase peptide synthesis (SPPS) and I'm observing side reactions. What are the common issues?

A2: In Fmoc-based SPPS, piperidine is the standard reagent for removing the Fmoc protecting group. However, its basicity can lead to side reactions. A common issue is the formation of aspartimide, especially when an aspartic acid residue is followed by certain amino acids like glycine or asparagine.[6][7] This can be minimized by using alternative, less nucleophilic bases or by incorporating protecting groups on the peptide backbone.[7] Another potential side reaction is the racemization of C-terminal cysteine residues.[7]

Q3: What are the key safety precautions when working with piperidine and its derivatives?

A3: Piperidine is a flammable and corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Some reactions involving piperidine derivatives, such as those using N-chloropiperidine, involve reactive intermediates that require careful temperature control and handling. Always consult the Safety Data Sheet (SDS) for the specific reagents you are using and perform a thorough risk assessment before starting any new procedure.

Q4: My catalytic hydrogenation of a substituted pyridine is giving low yields or a mixture of products. What should I optimize?

A4: Catalytic hydrogenation of pyridines can be challenging due to potential catalyst poisoning by the nitrogen atom of the starting material or product.[8]

  • Catalyst Choice: Rhodium-based catalysts are often more effective and less prone to C-N bond cleavage (over-reduction) than palladium or platinum catalysts.

  • Reaction Conditions: The reaction is sensitive to temperature, pressure, and solvent. Lower temperatures generally reduce the risk of over-reduction. Acetic acid is a common solvent for these reductions as it protonates the pyridine, making it more susceptible to hydrogenation and reducing catalyst poisoning.

  • Substrate Purity: Ensure your pyridine starting material is free of impurities, especially sulfur-containing compounds, which are potent catalyst poisons.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Over-alkylation Suppression
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperidine derivative (1.1 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile, 0.1 M solution).

  • Add a non-nucleophilic base (e.g., anhydrous potassium carbonate, 1.5-2.0 equivalents).

  • Begin stirring the solution at room temperature.

  • Slowly add the alkyl halide (1.0 equivalent) to the stirred solution. Critical Step: The use of a syringe pump for the addition over several hours is highly recommended to maintain a low concentration of the alkylating agent.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the mixture to remove the insoluble base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation as required.

Protocol 2: General Procedure for Reductive Amination
  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 equivalent), the aldehyde or ketone (1.1 equivalents), and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

Quantitative Data Summary

ParameterN-AlkylationReductive AminationPictet-Spengler (Kinetic)Catalytic Hydrogenation
Piperidine Stoich. 1.1 - 1.2 eq.1.0 eq.1.0 eq.1.0 eq.
Reagent Stoich. 1.0 eq. Alkyl Halide1.1 eq. Aldehyde/Ketone1.1 eq. AldehydeN/A
Key Reagent K₂CO₃ (1.5-2.0 eq.)NaBH(OAc)₃ (1.5 eq.)TFA (1.2 eq.)PtO₂, Rh/C (1-5 mol%)
Typical Solvent Acetonitrile, DMFDichloromethaneDichloromethaneAcetic Acid, Ethanol
Typical Temp. Room Temp to RefluxRoom Temperature0 °C to Room TempRoom Temp to 50 °C
Common Issue Over-alkylationSlow imine formationLow diastereoselectivityCatalyst poisoning

References

  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • Benchchem. (2025). Technical Support Center: Optimization of Reaction Conditions for 1-Piperideine Synthesis. BenchChem.
  • Benchchem. (2025). Common challenges in working with piperidine-based compounds. BenchChem.
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis. BenchChem.
  • Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Royal Society of Chemistry.
  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Benchchem. (2025).
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • International Journal of Molecular Sciences. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]

  • Journal of Peptide Science. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]

  • Benchchem. (2025). An In-depth Technical Guide to Protecting Groups in Peptide Synthesis. BenchChem.
  • Journal of Peptide Science. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. John Wiley & Sons.
  • Benchchem. (2025).

Sources

Technical Support Center: Purification of 1-(4-Piperidinyl)ethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(4-Piperidinyl)ethanol hydrobromide (CAS No. 1609395-69-8). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this compound, ensuring you achieve the desired purity for your research and development needs. The typical purity for this compound as supplied commercially is around 95%, making effective purification a critical step for many applications.[1][2]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments. Each issue is analyzed with potential causes and actionable solutions based on established chemical principles.

Issue 1: The compound fails to crystallize from the solution.

  • Potential Cause 1: Excessive Solvent: The most common reason for crystallization failure is using too much solvent. For recrystallization to be effective, the solution must be saturated or near-saturated at the boiling point of the solvent system.[3] If an excessive volume is used, the concentration of the compound may not exceed its solubility limit even upon cooling.

  • Solution:

    • Gently heat the solution to boiling and evaporate the solvent under a stream of nitrogen or using a rotary evaporator until you observe the formation of cloudiness or solid particles.

    • Add the minimum amount of hot solvent back into the flask, drop by drop, until the solid just redissolves.

    • Allow the solution to cool slowly. If crystals still do not form, proceed to the next steps.

  • Potential Cause 2: Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved at a concentration higher than its normal solubility limit. This is common with highly pure compounds or when cooling occurs too rapidly without nucleation sites.

  • Solution:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments serve as nucleation sites for crystal growth.

      • Seeding: If available, add a single, pure crystal of this compound to the cooled solution. This "seed crystal" provides a template for further crystallization.

    • Drastic Cooling: Place the flask in an ice-water or ice-salt bath for a short period. While slow cooling is ideal for forming large, pure crystals, rapid cooling can sometimes force precipitation from a stubborn supersaturated solution. Note that crystals formed this way may be smaller and potentially less pure, but can be isolated and re-purified.

Issue 2: The recrystallized product has low purity (assessed by NMR or HPLC).

  • Potential Cause 1: Impurities Co-precipitated: If the impurities have similar solubility profiles to the desired compound in the chosen solvent system, they may crystallize out alongside the product.

  • Solution:

    • Re-evaluate the Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while dissolving the impurities well at all temperatures. Experiment with different solvent systems. For piperidine derivatives, mixtures of alcohols (ethanol, isopropanol) and water are often effective.[4][5] A mixed-solvent system, where the compound is dissolved in a "good" solvent (e.g., hot ethanol) and a "bad" solvent (e.g., water) is added to induce precipitation, can be highly effective at excluding impurities.[3][6]

    • Perform a Second Recrystallization: A subsequent recrystallization of the partially purified material can significantly improve purity.

  • Potential Cause 2: Inadequate Washing: Residual mother liquor, which contains a high concentration of dissolved impurities, may remain on the surface of the crystals.

  • Solution:

    • After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent.

    • The key is to use a cold solvent to minimize the dissolution of your purified product while effectively washing away the impurity-laden mother liquor.

    • Ensure the vacuum is disconnected during the wash, allowing the solvent to rinse the crystals before reapplying the vacuum to dry them.

Issue 3: Oily precipitate or "oiling out" occurs instead of crystal formation.

  • Potential Cause 1: Solution Cooled Too Rapidly: If the boiling solution is cooled too quickly, the solubility of the compound can drop so fast that it separates as a liquid (an oil) rather than forming a crystal lattice. This is common for low-melting-point solids or when the solution is highly concentrated.

  • Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it within a larger beaker of hot water (a makeshift water jacket) to slow the rate of heat loss.

    • Consider adding slightly more hot solvent before cooling to reduce the initial concentration.

  • Potential Cause 2: Melting Point Depression: The presence of significant impurities can lower the melting point of the solute, sometimes to below the temperature of the recrystallization solution, causing it to separate as an oil.

  • Solution:

    • Attempt to purify the material by another method first, such as column chromatography, to remove the bulk of the impurities, and then attempt recrystallization.

    • Alternatively, try recrystallizing from a lower-boiling point solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for recrystallizing this compound?

Based on the polar, salt-like nature of the hydrobromide, alcohol/water mixtures are excellent starting points. A mixed-solvent system of isopropanol/water or ethanol/water is highly recommended.[4] The general procedure involves dissolving the crude solid in a minimal amount of the hot alcohol, followed by the dropwise addition of hot water until persistent cloudiness is observed. A few more drops of hot alcohol are then added to redissolve the solid, and the solution is allowed to cool slowly.

Q2: How do I assess the purity of my final product?

A multi-technique approach is recommended for robust purity assessment.

Technique Purpose Key Information Provided
¹H NMR Structural confirmation & purityConfirms the chemical structure. Integration of peaks can quantify the purity relative to an internal standard (qNMR) and identify residual solvents.[7][8]
RP-HPLC Purity determinationProvides a percentage purity value based on the relative peak area and detects non-volatile impurities.
LC-MS Impurity identificationHelps in identifying unknown impurities by providing their molecular weight.
Melting Point Purity indicatorA sharp melting point range close to the literature value indicates high purity. A broad or depressed range suggests the presence of impurities.

Q3: What are the likely impurities in a synthesis of this compound?

Impurities can originate from starting materials, side reactions, or the workup process. Common classes include:

  • Unreacted Starting Materials: Such as 4-piperidineethanol or reagents used in its synthesis.

  • By-products: Compounds formed from side reactions during the synthesis.

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethanol, ethyl acetate, THF). These are often identifiable in ¹H NMR spectra.[9]

  • Excess HBr or related salts: If the hydrobromide salt formation was not stoichiometric.

Q4: How should I store the purified this compound?

As a hydrobromide salt, the compound is likely a stable solid. However, good laboratory practice dictates storing it in a tightly sealed container in a cool, dry place away from strong oxidizing agents to prevent degradation.[10][11] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

Visual Workflow: Purification Strategy Selection

The following diagram outlines a logical workflow for selecting an appropriate purification strategy based on the initial assessment of the crude product.

Purification_Workflow start Crude 1-(4-Piperidinyl)ethanol Hydrobromide assess Initial Purity Assessment (e.g., TLC, ¹H NMR) start->assess decision Impurity Profile? assess->decision recryst Recrystallization (Mixed-Solvent System) decision->recryst Solid with baseline or solvent impurities chrom Column Chromatography (e.g., Silica or Reverse Phase) decision->chrom Oily product or structurally similar impurities final_purity Final Purity Check (HPLC, NMR, M.P.) recryst->final_purity chrom->final_purity product Pure Product (>99%) final_purity->product Purity Goal Met re_purify Re-Purify or Combine Batches final_purity->re_purify Purity Goal Not Met

Caption: Decision tree for selecting a purification method.

Detailed Protocol: Mixed-Solvent Recrystallization

This protocol provides a step-by-step method for purifying this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of ethanol (e.g., start with 3-4 mL per gram of crude material). Heat the mixture to a gentle boil with stirring to dissolve the solid completely.

  • Inducing Saturation: While the ethanol solution is boiling, add deionized water dropwise. The water acts as the "bad" solvent. Continue adding water until the solution becomes faintly but persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until the solution becomes clear again. This ensures you are at the precise saturation point without an excess of the anti-solvent.

  • Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.

  • Crystallization: As the solution cools, pure crystals of the product should form. For maximum yield, you can place the flask in an ice bath for 20-30 minutes after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small portion of an ice-cold ethanol/water mixture (use the same approximate ratio as your final recrystallization solution) to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum on the filter for several minutes. For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from ResearchGate. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Jubilant Ingrevia. (n.d.). Piperidine-2-ethanol Safety Data Sheet. Retrieved from [Link] [https://www.ingrevia.com/business/speciality-chemicals/product-finder/piperidine-2-ethanol/10]

  • Arulraj, R., & Athimoolam, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link] [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4261823/]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • University of Colorado Boulder. (n.d.). Mixed Solvent Recrystallization. Retrieved from a course document on recrystallization. [Link]

  • Google Patents. (n.d.). United States Patent Office. Retrieved from [https://patents.google.
  • Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link] [https://www.mallakindia.com/N-2-Hydroxyethyl-Piperidine-3040-44-6.html]

  • Reddit. (2014). Recrystallization - Why two solvents? Retrieved from [Link] [https://www.reddit.com/r/chemhelp/comments/2fpyr6/recrystallization_why_two_solvents/]

Sources

Technical Support Center: Stability of 1-(4-Piperidinyl)ethanol Hydrobromide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Piperidinyl)ethanol hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues that may be encountered during experimentation. As there is limited specific literature on this compound, this guide synthesizes information from the known chemistry of its core functional groups—the piperidine ring and the secondary alcohol—along with established principles of pharmaceutical stability testing.

Introduction to the Stability of this compound

This compound is a molecule featuring a secondary alcohol attached to a piperidine ring. The stability of this compound in solution is influenced by the reactivity of these two functional groups. The piperidine ring, a secondary amine, is susceptible to oxidation, while the secondary alcohol can be oxidized to a ketone.[1] The hydrobromide salt form generally enhances the thermal stability of the compound.[2] Understanding the potential degradation pathways is crucial for designing stable formulations and ensuring the accuracy of experimental results.

This guide provides a series of frequently asked questions (FAQs) and troubleshooting advice to address common stability-related challenges. It also includes detailed protocols for conducting forced degradation studies and developing a stability-indicating HPLC method to monitor the purity of your solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, exposure to oxidizing agents, light, and elevated temperatures. The piperidine nitrogen can be susceptible to oxidation, and the secondary alcohol can undergo oxidation.[1] The hydrobromide salt suggests that the compound is more stable in acidic to neutral conditions, as strongly basic conditions would neutralize the salt and generate the free base, which may be less stable.

Q2: My solution of this compound has turned a pale yellow color. What could be the cause?

A2: A color change, such as the appearance of a yellow tint, is often an indicator of degradation. This could be due to the formation of small amounts of degradation products resulting from oxidation or other reactions. It is recommended to analyze the solution using a stability-indicating analytical method, such as HPLC, to identify any new peaks corresponding to degradation products and to quantify the remaining parent compound.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure, two primary degradation pathways are anticipated:

  • Oxidation of the Piperidine Ring: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide.[3][4] This is a common degradation pathway for piperidine derivatives.

  • Oxidation of the Secondary Alcohol: The secondary alcohol group is susceptible to oxidation, which would convert it to the corresponding ketone, 1-(piperidin-4-yl)ethan-1-one.[1][5]

Further degradation could involve ring-opening of the piperidine moiety under harsh conditions.[6]

Q4: What are the recommended storage conditions for a stock solution of this compound?

A4: To minimize degradation, stock solutions should be stored under the following conditions:

  • Temperature: Refrigerated (2-8 °C) or frozen (-20 °C) to slow down potential degradation reactions.[7]

  • Light: Protected from light by using amber vials or by wrapping the container in aluminum foil, as light exposure can initiate photodegradation.[8][9]

  • Atmosphere: For long-term storage, purging the vial with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Q5: Which solvents are recommended for preparing a stable solution of this compound?

A5: The choice of solvent can impact stability. For analytical purposes, a common practice is to use a mixture of an organic solvent like acetonitrile or methanol with an aqueous buffer. The pH of the aqueous component should be controlled, preferably in the slightly acidic to neutral range (pH 4-7), to maintain the protonated state of the piperidine nitrogen and enhance stability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency over time in solution Chemical degradation of this compound.1. Prepare fresh solutions for each experiment. 2. Store stock solutions under recommended conditions (refrigerated/frozen, protected from light). 3. Perform a forced degradation study to understand the stability profile under your experimental conditions.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.1. Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times. 2. Optimize your HPLC method to ensure baseline separation of the parent peak from all degradation peaks.
Inconsistent analytical results between experiments Instability of the compound in the chosen analytical mobile phase or diluent.1. Evaluate the stability of the compound in your mobile phase over the typical run time of your analysis. 2. Consider using a mobile phase with a pH that favors the stability of the compound (e.g., slightly acidic).
Precipitation of the compound from solution Poor solubility in the chosen solvent system or change in pH.1. Verify the solubility of this compound in your solvent system. 2. Ensure the pH of your solution is maintained within a range where the compound is soluble.

Detailed Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound for analytical use.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (for pH adjustment)

  • Volumetric flasks

  • Pipettes

  • Amber glass vials for storage

Procedure:

  • Accurately weigh the required amount of this compound.

  • Dissolve the compound in a 50:50 (v/v) mixture of acetonitrile and deionized water.

  • Adjust the pH of the aqueous portion to approximately 4.5 with formic acid before mixing with acetonitrile.

  • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution in amber glass vials at 2-8 °C. For long-term storage, consider storing at -20 °C.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[10][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution control Unstressed Control Sample start->control acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) start->base oxidative Oxidative Degradation (3% H2O2, RT, 24h) start->oxidative thermal Thermal Degradation (80°C, 48h, Solid & Solution) start->thermal photo Photolytic Degradation (ICH Q1B Guidelines) start->photo hplc Analyze all samples by Stability-Indicating HPLC control->hplc neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxidative->hplc thermal->hplc photo->hplc neutralize->hplc mass_balance Calculate Mass Balance hplc->mass_balance

Caption: Workflow for the forced degradation study of this compound.

Procedure:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60 °C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.2 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60 °C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.2 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8][13] A dark control sample should be stored under the same conditions but protected from light.

Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from any degradation products, process impurities, and other related substances.[14][15]

Proposed Degradation and Separation Pathway

Degradation_Separation cluster_degradation Potential Degradation Pathways cluster_hplc HPLC Separation cluster_output Chromatogram parent 1-(4-Piperidinyl)ethanol Parent Compound n_oxide N-Oxide Oxidative Degradation parent:f1->n_oxide:f0 Oxidation ketone Ketone Oxidative Degradation parent:f1->ketone:f0 Oxidation hplc_column Reversed-Phase C18 Column elution Gradient Elution hplc_column->elution detection UV Detection elution->detection chromatogram Separated Peaks: - Parent Compound - N-Oxide - Ketone detection->chromatogram

Caption: Conceptual diagram of degradation pathways and HPLC separation.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical starting gradient could be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore) or by a mass spectrometer (LC-MS) for better identification of degradation products.

  • Injection Volume: 10 µL

Method Development and Optimization:

  • Inject the unstressed control sample to determine the retention time of the parent compound.

  • Inject the stressed samples. The chromatograms should be inspected for new peaks corresponding to degradation products.

  • Optimize the gradient, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradation peaks.

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[16][17]

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • Sciencemadness Discussion Board. (2010). Acid-catalyzed hydrolysis of 1-piperoylpiperidine. [Link]

  • Google Patents. (2007).
  • CrystEngComm - The Royal Society of Chemistry. (2025). Influence on the in vitro dissolution behavior and food effect. [Link]

  • ResearchGate. (2015). (PDF) Stability indicating HPLC method development - a review. [Link]

  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]

  • ICH. (2003). Q1A(R2) Guideline. [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • PubMed. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. [Link]

  • Google Patents. (2010).
  • ACS Publications. (2009). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • Reddit. (2023). what makes a primary alcohol less stable than a secondary or a tertiary one?[Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Pharmabeginers. (2026). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. [Link]

  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]

  • Taylor & Francis. (n.d.). Hydrobromide – Knowledge and References. [Link]

  • Bioprocess Online. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products March 1996. [Link]

  • NILU. (2010). Atmospheric Degradation of Amines (ADA). [Link]

  • Chemguide. (n.d.). oxidation of alcohols. [Link]

  • ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (2015). (PDF) Study of bromide salts solubility in the (m1KBr+m2CaBr2)(aq) system at T=323.15K. Thermodynamic model of solution behaviour and (solid+liquid) equilibria in the ternaries (m1KBr+m2CaBr2)(aq), and (m1MgBr2+m2CaBr2)(aq), and in the quinary (Na+. [Link]

  • Academia.edu. (n.d.). stability indicating hplc method development: a review. [Link]

  • Ardena. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • L.S.College, Muzaffarpur. (2020). Oxidation of secondary alcohols to ketones. [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Fiveable. (n.d.). Secondary Alcohol Definition - Organic Chemistry Key Term. [Link]

  • NIH. (2025). A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes. [Link]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • ResearchGate. (2018). (PDF) Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • PMC - PubMed Central. (n.d.). Factors Affecting the Stability and Performance of Ipratropium Bromide; Fenoterol Hydrobromide Pressurized-Metered Dose Inhalers. [Link]

  • RSC Publishing. (2023). Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. [Link]

  • MSU chemistry. (n.d.). Alcohol Reactivity. [Link]

  • ResearchGate. (n.d.). (PDF) A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS. [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. [Link]

  • ijamscr. (n.d.). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. [Link]

  • ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF. [Link]

  • ResearchGate. (n.d.). Oxidation of N,N,N,2,2,6,6‐Heptamethyl‐piperidine‐4‐ammonium Chloride to Water‐Soluble N‐Oxyl Radicals: A Comparative Study. [Link]

  • Master Organic Chemistry. (2014). Alcohols - Nomenclature and Properties. [Link]

  • IOSR Journal. (n.d.). Effects of Sodium Bromide Salt and Temperature on the behaviour of Aqueous Solution of Cetyltrimethylammonium Bromide. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Piperidinyl)ethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that navigating the physicochemical properties of a compound is pivotal to successful research and development. This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(4-Piperidinyl)ethanol hydrobromide, focusing on overcoming its potential solubility challenges. Our approach is rooted in foundational scientific principles and validated through extensive field experience.

Understanding the Compound: Physicochemical Insights

This compound is a salt composed of a weakly basic piperidine derivative and a strong acid, hydrobromic acid. This salt form is often chosen to improve the aqueous solubility and handling properties of the parent molecule. However, its solubility is intrinsically linked to the pH of the medium, a critical factor that must be controlled in your experiments.

Key Physicochemical Considerations (Estimated)

While specific experimental data for this exact molecule is not publicly available, we can infer its likely behavior based on its chemical structure as a piperidine derivative.

PropertyEstimated Value/CharacteristicImplication for Solubility
pKa 8-10 (for the piperidine nitrogen)The compound's charge state and thus its solubility will be highly dependent on pH. Below its pKa, the ionized form will dominate, leading to higher aqueous solubility.
LogP Low to moderateThe parent molecule likely has some lipophilicity, which can be leveraged for solubility in organic or mixed solvent systems.
Salt Form HydrobromideAs a salt of a weak base and strong acid, it will generate an acidic solution upon dissolution in unbuffered water.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when working with this compound.

Q1: What is the best starting solvent for this compound?

For most applications requiring an aqueous solution, starting with deionized water or a slightly acidic buffer (e.g., pH 4-6) is recommended. The hydrobromide salt form generally confers good solubility in aqueous media.[1] For non-aqueous applications, polar protic solvents like ethanol or methanol are good starting points.

Q2: Why is my compound precipitating out of a neutral or basic aqueous solution?

This is a common issue with salts of weak bases. As the pH of the solution increases to approach or exceed the pKa of the piperidine nitrogen, the equilibrium shifts from the soluble, ionized form to the less soluble, neutral free base form, causing it to precipitate.[1][2]

Q3: Can I dissolve this compound directly in a phosphate-buffered saline (PBS) at pH 7.4?

Direct dissolution in PBS at pH 7.4 may be challenging and can lead to immediate precipitation of the free base. It is advisable to first prepare a concentrated stock solution in an acidic buffer or water and then dilute it into your final medium, ensuring the final pH does not cause precipitation.

Q4: How does temperature affect the solubility?

Generally, solubility increases with temperature. If you are struggling with dissolution, gentle warming and sonication can be effective. However, always be mindful of the compound's stability at elevated temperatures.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues encountered during experiments.

Problem: Low or Inconsistent Solubility in Aqueous Buffers

Root Cause Analysis:

  • pH-Related Conversion: The most likely cause is the conversion of the soluble hydrobromide salt to its less soluble free base at higher pH values.[1]

  • Common Ion Effect: In buffers containing high concentrations of bromide ions, the solubility of the hydrobromide salt may be slightly reduced.

  • Buffer Species Interaction: Certain buffer components can interact with the compound, affecting its solubility. For instance, phosphate and bicarbonate buffers can sometimes behave differently.[3][4]

Solution Workflow:

start Low/Inconsistent Solubility check_ph Measure pH of the final solution start->check_ph ph_high Is pH > 7? check_ph->ph_high acidify Acidify the solution (e.g., with HCl) or use a lower pH buffer ph_high->acidify Yes check_buffer Consider buffer species and concentration ph_high->check_buffer No acidify->check_buffer change_buffer Switch to an alternative buffer system (e.g., citrate, acetate) check_buffer->change_buffer cosolvent Introduce a co-solvent change_buffer->cosolvent

Caption: Troubleshooting workflow for low aqueous solubility.

Step-by-Step Solutions:

  • pH Optimization: The primary strategy is to maintain a pH well below the pKa of the piperidine moiety. An acidic buffer (pH 4-6) is often a reliable choice.

  • Co-solvent Addition: For particularly challenging systems, the use of a co-solvent can significantly enhance solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Complexation: Cyclodextrins can form inclusion complexes with the molecule, enhancing its apparent solubility in aqueous solutions.[5][6]

Problem: Compound "Oils Out" or Forms a Gummy Precipitate

Root Cause Analysis:

This often occurs when a supersaturated solution is formed, followed by the precipitation of the free base in a non-crystalline, amorphous form. This can be triggered by rapid pH changes or the addition of an anti-solvent.

Solutions:

  • Controlled pH Adjustment: When adjusting the pH, do so slowly and with continuous stirring to avoid localized areas of high pH.

  • Solvent System Modification: The use of a co-solvent can often prevent the "oiling out" phenomenon by keeping the free base solubilized even as the pH changes.

Advanced Solubility Enhancement Strategies

When standard approaches are insufficient, the following advanced techniques can be employed.

Solid Dispersions

Solid dispersions involve dispersing the drug in a polymer matrix, which can improve both solubility and dissolution rates.[5]

Mechanism: The drug is molecularly dispersed in a hydrophilic carrier, preventing crystallization and presenting the drug to the solvent in a higher energy, more soluble state.

cluster_0 Solid Dispersion drug Drug Molecules (Crystalline, Low Solubility) dispersion Amorphous Solid Dispersion (Molecularly Dispersed, High Solubility) drug->dispersion polymer Hydrophilic Polymer (e.g., PVP, HPMC) polymer->dispersion

Caption: Mechanism of solubility enhancement by solid dispersion.

Nanonization

Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[7][8]

Techniques:

  • Media Milling: Grinding the drug in the presence of milling media.

  • High-Pressure Homogenization: Forcing a suspension of the drug through a narrow gap at high pressure.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weigh the desired amount of this compound in a clean vial.

  • Add a small volume of deionized water or a suitable acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • If necessary, sterile filter the solution through a 0.22 µm filter.

  • Store the stock solution at the recommended temperature (typically 2-8°C), protected from light.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of the compound.[9]

  • Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After incubation, check for the presence of undissolved solid in each vial.

  • Filter the samples through a 0.22 µm filter to remove the excess solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Data Recording Template:

Buffer pHTemperature (°C)Incubation Time (h)Measured Concentration (mg/mL)
2.02548
4.52548
6.82548
7.42548

References

  • Brown, J. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • He, Y. (2025). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.
  • Fell, J. T. (n.d.). Dissolution Testing for Bioavailability of Over-the-Counter (OTC) Drugs—a Technical Note.
  • Sugihara, H. (2023).
  • Sugihara, H. (2023). Dissolution Profiles of Poorly Soluble Drug Salts in Bicarbonate Buffer.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (n.d.). Semantic Scholar.
  • Addressing poor solubility of piperidine deriv
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WH
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.).
  • Rungrotmongkol, T. (2024).
  • Savjani, K. T. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs.

Sources

Technical Support Center: Ensuring the Stability of 1-(4-Piperidinyl)ethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Piperidinyl)ethanol hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and throughout your experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address the specific challenges you may encounter. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity and reliability of your results.

Understanding the Molecule: Structural Features and Stability Considerations

This compound is a secondary amine and a secondary alcohol. Its stability is intrinsically linked to these functional groups. The piperidine ring, a saturated heterocycle, is generally stable but can be susceptible to oxidation, particularly at the nitrogen atom, potentially leading to N-oxides or ring-opening byproducts. The secondary alcohol group is also prone to oxidation, which would convert it to a ketone. As a hydrobromide salt, the compound is a crystalline solid, which generally offers better stability than the free base. However, hydrobromide salts can be hygroscopic, meaning they can absorb moisture from the atmosphere, which can in turn accelerate degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To ensure the long-term stability of this compound, it is crucial to control the storage environment. Based on the chemical properties of piperidine derivatives and hydrobromide salts, the following conditions are recommended:

  • Temperature: Store the compound in a cool and dry place. Refrigeration at 2-8°C is ideal. Avoid exposure to high temperatures, as thermal stress can accelerate degradation.

  • Humidity: this compound, like many hydrobromide salts, has the potential to be hygroscopic. It is imperative to store it in a tightly sealed container in a desiccated environment to prevent moisture absorption. The use of a desiccator with a suitable drying agent (e.g., silica gel) is highly recommended. Concentrated aqueous solutions of hygroscopic salts can also attract water from the atmosphere and become more dilute over time[1].

  • Light: Protect the compound from light, especially UV light. Piperidine derivatives can be susceptible to photodegradation[2][3][4]. Store the container in a dark place or use an amber-colored vial.

  • Atmosphere: For maximum stability, especially for long-term storage, consider storing the compound under an inert atmosphere, such as argon or nitrogen. This will minimize the risk of oxidation.

Q2: I've noticed a change in the physical appearance of my stored this compound (e.g., color change, clumping). What could be the cause?

A2: A change in the physical appearance of your compound is a strong indicator of potential degradation or instability.

  • Color Change (e.g., yellowing or browning): This is often a sign of oxidation. The piperidine ring or the ethanol side chain may have undergone oxidative degradation.

  • Clumping or Caking: This is a classic sign of moisture absorption due to the hygroscopic nature of the hydrobromide salt. The absorbed water can act as a medium for chemical degradation.

  • Liquefaction or Oily Appearance: In more severe cases of moisture absorption, the solid may start to deliquesce, appearing as a liquid or oily substance.

If you observe any of these changes, it is crucial to reassess the purity of the compound before use.

Q3: What are the most likely degradation pathways for this compound?

A3: Based on its chemical structure, the two most probable degradation pathways are oxidation and photodegradation.

  • Oxidation:

    • Oxidation of the Secondary Alcohol: The secondary alcohol group (-CHOH) can be oxidized to a ketone (=C=O). This is a common reaction for secondary alcohols and can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal ion catalysts[5][6].

    • Oxidation of the Piperidine Ring: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide. More aggressive oxidation can lead to ring-opening products. The carbon atoms adjacent to the nitrogen are also susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. This can lead to the formation of radical species, which can then participate in a variety of degradation reactions, including oxidation and polymerization. Studies on other piperidine derivatives have shown their susceptibility to photodegradation[2][3][4].

The following diagram illustrates the potential oxidative degradation pathways:

Degradation Pathways cluster_oxidation Oxidative Degradation main_compound [Main Compound Structure Image] ketone Oxidation of Secondary Alcohol (Ketone formation) main_compound->ketone [O] n_oxide Oxidation of Piperidine Ring (N-Oxide formation) main_compound->n_oxide [O] ring_opening Ring Opening n_oxide->ring_opening Further Oxidation

Caption: Potential Oxidative Degradation Pathways.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of the this compound stock solution or solid.

  • Troubleshooting Steps:

    • Assess Purity: The first step is to verify the purity of your compound. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for this.

    • Prepare Fresh Solutions: If possible, prepare fresh solutions from a new or properly stored solid sample for each experiment.

    • Review Storage Conditions: Ensure that both your solid compound and any stock solutions are stored under the recommended conditions (cool, dry, dark, and preferably under an inert atmosphere).

Issue 2: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC).

  • Possible Cause: These new peaks are likely degradation products.

  • Troubleshooting Steps:

    • Forced Degradation Study: To confirm if the new peaks are indeed degradation products, you can perform a forced degradation study. This involves intentionally subjecting your compound to stress conditions to generate the degradation products in a controlled manner.

    • Peak Tracking: Compare the retention times of the unknown peaks in your sample with those generated during the forced degradation study.

    • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain mass information on the unknown peaks. This will be invaluable in identifying the structures of the degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is a systematic way to investigate the intrinsic stability of a compound and to develop a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix a portion of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix a portion of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a sample of the solid compound and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

The following diagram outlines the workflow for a forced degradation study:

Forced Degradation Workflow start Start: 1-(4-Piperidinyl)ethanol hydrobromide stock_solution Prepare Stock Solution (1 mg/mL) start->stock_solution stress_conditions Apply Stress Conditions stock_solution->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (ICH Q1B) stress_conditions->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Pathways analysis->end

Caption: Forced Degradation Study Workflow.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of both.

Objective: To develop an HPLC method capable of resolving this compound from its potential degradation products.

Starting HPLC Conditions (to be optimized):

ParameterRecommended Starting Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at a suitable wavelength (e.g., 210 nm, or determined by UV scan)
Injection Volume 10 µL

Method Validation:

Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Data Summary Table

The following table summarizes the key factors affecting the stability of this compound and the recommended actions.

FactorPotential ImpactRecommended Action
Temperature Thermal degradationStore at 2-8°C. Avoid prolonged exposure to elevated temperatures.
Humidity Hygroscopic absorption leading to hydrolysis and other degradationStore in a tightly sealed container in a desiccator.
Light PhotodegradationProtect from light by storing in an amber vial or in the dark.
Atmosphere OxidationStore under an inert atmosphere (e.g., Argon, Nitrogen).

References

  • Shen, Z., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.org. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Tang, Y., et al. (2019). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • Douglas, C. J., et al. (2017). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. National Institutes of Health. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques, 8(1), 1-6. [Link]

  • Antipin, R. L., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]

  • Patel, N. N., & Kothari, C. S. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(5), 524-531. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Queiroz, C. A. (2014). Do aqueous solutions of strongly hygroscopic salts continue to hydrate over time? ResearchGate. [Link]

  • AQA. (2015). A-level Chemistry Specification. [Link]

  • Request PDF. (2016). Room-Temperature Oxidation of Secondary Alcohols by Bromate–Bromide Coupling in Acidic Water. ResearchGate. [Link]

Sources

Technical Support Center: Stereochemical Control in Piperidine Ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stereoselective synthesis of piperidine ethanol derivatives. This ubiquitous structural motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1][2] The precise spatial arrangement of atoms—its stereochemistry—is often critical to the pharmacological activity and safety profile of these compounds.[3][4] This guide is designed to provide you, our fellow researchers, with practical, in-depth solutions to the common challenges encountered in controlling the stereochemistry of these vital molecules.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise when planning the synthesis of a chiral piperidine ethanol derivative.

Q1: What are the primary strategies for controlling stereochemistry in piperidine ethanol synthesis?

There are three main approaches to establishing the desired stereocenters in a piperidine ethanol synthesis:

  • Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct the piperidine ring.[5] The inherent chirality of the starting material is transferred to the final product.

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[] After the desired stereocenter is created, the auxiliary is removed and can often be recovered.[]

  • Asymmetric Catalysis: This powerful technique employs a chiral catalyst to influence the stereoselectivity of a reaction, such as the hydrogenation of a pyridine precursor or the reduction of a ketone.[7][8]

Q2: My diastereoselective reduction of a ketone precursor to the ethanol is giving a low diastereomeric ratio (d.r.). What are the likely causes and how can I improve it?

Low diastereoselectivity in ketone reductions is a common hurdle. Several factors could be at play:

  • Choice of Reducing Agent: The steric bulk of the hydride reagent is a critical factor. Less bulky reagents like sodium borohydride (NaBH₄) may show lower selectivity compared to bulkier reagents like lithium aluminum hydride (LiAlH₄) or those with sterically demanding substituents.

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Chelation Control: If your substrate has a nearby Lewis basic group (like a protected amine), you may be able to use chelation to control the facial selectivity of the hydride attack.[9] The choice of solvent and the presence of certain metal salts can influence the formation of a rigid cyclic intermediate, directing the approach of the reducing agent.

Q3: I'm struggling to separate the diastereomers of my piperidine ethanol derivative. What are my options?

Separating diastereomers can be challenging. Here are a few techniques to consider:

  • Chromatography: Flash column chromatography is the most common method. Experiment with different solvent systems (e.g., varying polarity) and stationary phases (e.g., silica gel, alumina) to improve separation.

  • Crystallization: If your diastereomers are crystalline, fractional crystallization can be a highly effective purification method. This involves carefully selecting a solvent system where one diastereomer is significantly less soluble than the other.

  • Derivatization: Sometimes, converting the diastereomeric alcohols to derivatives (e.g., esters or carbamates) can improve their separation by chromatography. The derivative can then be cleaved to regenerate the desired alcohol.

Q4: How can I confirm the absolute and relative stereochemistry of my final product?

Determining the stereochemistry of your product is crucial. Several analytical techniques can be employed:

  • NMR Spectroscopy: For determining relative stereochemistry, analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments can provide information about the spatial proximity of protons.[10][11]

  • X-ray Crystallography: This is the gold standard for unambiguously determining both the relative and absolute stereochemistry of a crystalline compound.[11]

  • Chiral Chromatography: Chiral HPLC or GC can be used to determine the enantiomeric excess (e.e.) of your product by separating the enantiomers.[11]

Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific experimental challenges.

Guide 1: Poor Diastereoselectivity in the Reduction of an N-Protected 2-Acylpiperidine

Problem: You are attempting to synthesize a syn or anti piperidine ethanol derivative via the reduction of the corresponding ketone, but the reaction yields a nearly 1:1 mixture of diastereomers.

Workflow for Troubleshooting Poor Diastereoselectivity:

G A Low Diastereoselectivity in Ketone Reduction B Analyze Reaction Conditions A->B C Modify Reducing Agent B->C Is the reagent sterically hindered? D Optimize Reaction Temperature B->D Is the reaction run at low temp? E Investigate Chelation Control B->E Is a chelating group present? F Successful Stereocontrol C->F D->F E->F

Caption: Decision workflow for improving diastereoselective ketone reduction.

Detailed Troubleshooting Steps:

  • Evaluate the Reducing Agent:

    • Rationale: The size and nature of the hydride source directly influence the trajectory of its approach to the carbonyl group.

    • Action: If you are using a small hydride like NaBH₄, consider switching to a bulkier reagent such as LiAlH₄ or L-Selectride®. The increased steric hindrance will favor attack from the less hindered face of the ketone.[12]

  • Optimize the Reaction Temperature:

    • Rationale: Diastereoselectivity is often temperature-dependent. Lower temperatures increase the energy difference between the competing transition states, leading to a higher diastereomeric ratio.

    • Action: Perform the reduction at a lower temperature (e.g., -78 °C). This can be achieved using a dry ice/acetone bath.

  • Explore Chelation Control:

    • Rationale: If a Lewis basic atom (e.g., the nitrogen of the piperidine ring) is appropriately positioned, it can coordinate with a Lewis acidic metal ion from the hydride reagent (like Li⁺ or Mg²⁺), forming a rigid cyclic intermediate. This locks the conformation of the molecule and directs the hydride attack to one face.[9]

    • Action: Ensure your N-protecting group does not sterically block chelation. If using a non-chelating protecting group, consider switching to one that is. The choice of solvent is also critical; ethereal solvents like THF are often optimal for chelation.

Summary of Reagent Choices for Diastereoselective Ketone Reduction:

ReagentTypical DiastereoselectivityKey Considerations
Sodium Borohydride (NaBH₄)Low to ModerateMild, compatible with protic solvents.
Lithium Aluminum Hydride (LiAlH₄)Moderate to HighHighly reactive, requires anhydrous conditions.
L-Selectride®HighVery bulky, excellent for stereocontrol.
Diisobutylaluminium Hydride (DIBAL-H)Moderate to HighCan also reduce esters and nitriles.[8]
Guide 2: Incomplete Removal of a Chiral Auxiliary

Problem: You have successfully induced the desired stereochemistry using a chiral auxiliary, but are now facing difficulties in cleaving it without affecting the newly formed stereocenter.

Workflow for Chiral Auxiliary Removal:

G A Incomplete Auxiliary Cleavage B Review Cleavage Conditions A->B C Consider Alternative Reagents B->C Is the reagent too harsh/mild? D Optimize Reaction Time & Temp B->D Is the reaction going to completion? E Protect Other Functional Groups B->E Are side reactions occurring? F Successful Auxiliary Removal C->F D->F E->F

Caption: Troubleshooting guide for chiral auxiliary cleavage.

Detailed Troubleshooting Steps:

  • Re-evaluate Cleavage Conditions:

    • Rationale: The conditions required to cleave a chiral auxiliary must be carefully chosen to avoid racemization or degradation of the product.

    • Action: Consult the original literature for the specific chiral auxiliary you are using. The recommended cleavage protocol is often optimized to be high-yielding and stereoretentive. If the standard conditions are failing, consider that other functional groups in your molecule may be interfering.

  • Screen Alternative Cleavage Reagents:

    • Rationale: A variety of reagents can be used for the cleavage of common auxiliaries.

    • Action: If, for example, you are using acidic hydrolysis to remove an Evans oxazolidinone auxiliary and are observing side reactions, you could try reductive cleavage with LiBH₄.

  • Protect Sensitive Functional Groups:

    • Rationale: If other functional groups in your molecule are not compatible with the cleavage conditions, they will need to be protected.

    • Action: Before attempting to cleave the auxiliary, protect any sensitive functional groups. For example, if your molecule contains an acid-labile group and the auxiliary cleavage requires acidic conditions, you will need to protect that group first.

Experimental Protocol: Asymmetric Reduction of N-Boc-2-acetylpiperidine

This protocol provides a detailed, step-by-step methodology for the diastereoselective reduction of a ketone to a piperidine ethanol derivative.

Objective: To synthesize (R)-1-(N-Boc-piperidin-2-yl)ethanol with high diastereoselectivity.

Materials:

  • N-Boc-2-acetylpiperidine

  • (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethylether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-2-acetylpiperidine (1.0 eq).

    • Dissolve the starting material in anhydrous THF (0.2 M).

    • Cool the solution to -25 °C in a cryocool unit.

  • Addition of Reducing Agent:

    • Slowly add a solution of (-)-DIP-Chloride™ (1.2 eq) in anhydrous THF to the cooled solution of the ketone over 30 minutes, ensuring the internal temperature does not rise above -20 °C.

    • Stir the reaction mixture at -25 °C for 4 hours.

  • Workup:

    • Quench the reaction by the slow addition of methanol (5 eq) at -25 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.

    • Determine the enantiomeric excess by chiral HPLC analysis.

References

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. (2025). ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. [Link]

  • WO2010077798A2 - Stereoselective synthesis of piperidine derivatives. (n.d.).
  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.).
  • Front Cover: Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol (Eur. J. Org. Chem. /2019). (2019). ResearchGate. [Link]

  • Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. (n.d.). Research Inventions Journals. [Link]

  • PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. (2008). Googleapis.com. [Link]

  • DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES. (n.d.).
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing - The Royal Society of Chemistry. [Link]

  • Stereodivergent Diversity‐Oriented Synthesis: Exploiting the Versatility of 2‐Piperidine Ethanol | Request PDF. (n.d.). ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. (2015). PMC - NIH. [Link]

  • FULL PAPER Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. (n.d.). AIR Unimi. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (n.d.). RSC Medicinal Chemistry (RSC Publishing). [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. (2025). Chiralpedia. [Link]

  • Synthesis of Alcohols; Reduction of Ketones and Aldehydes. (n.d.). Chad's Prep®. [Link]

  • Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. (2020). YouTube. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 1-(4-Piperidinyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-2026-01-20-001 Version: 1.0

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Piperidinyl)ethanol. The catalytic hydrogenation of 4-acetylpyridine is a primary route to this valuable piperidine derivative, a key building block in numerous pharmaceutical compounds. However, achieving high yield and selectivity is a significant challenge due to the stability of the pyridine ring and the potential for multiple side reactions.

This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to assist you in selecting the optimal catalyst and reaction conditions for this critical transformation. Our approach is grounded in established chemical principles and field-proven insights to ensure you can develop a robust and scalable process.

Catalyst Selection FAQs

This section addresses common questions regarding the initial choice of a catalyst system for the hydrogenation of 4-acetylpyridine.

Q1: What are the most common and effective catalysts for the synthesis of 1-(4-Piperidinyl)ethanol?

A1: The most effective catalysts for this transformation are typically heterogeneous noble metal catalysts. Rhodium (Rh) and Ruthenium (Ru) based catalysts are particularly noteworthy for their high activity under relatively mild conditions.[1]

  • Rhodium on Carbon (Rh/C) or Rhodium(III) Oxide (Rh₂O₃): Rhodium catalysts are often the top choice due to their exceptional activity for hydrogenating N-heterocycles.[1] They can achieve high conversion and selectivity at moderate temperatures (e.g., 40-80°C) and hydrogen pressures (e.g., 5-30 bar).[1] A recent study highlighted that commercially available Rh₂O₃ is highly effective for a broad range of functionalized pyridines at low pressure (5 bar) and temperature (40°C).[1]

  • Ruthenium on Carbon (Ru/C): Ruthenium is also highly effective for pyridine ring saturation and is a common choice in industrial applications.[2] It may sometimes require slightly higher temperatures or pressures compared to rhodium to achieve similar conversion rates.

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): PtO₂ is a powerful catalyst for aromatic ring hydrogenation but often requires acidic conditions (e.g., glacial acetic acid) to activate the pyridine ring for reduction.[3] This can be advantageous for ensuring complete ring saturation.[3]

  • Palladium on Carbon (Pd/C): While widely used for many hydrogenations, Pd/C is generally less effective for pyridine ring saturation under mild conditions unless acidic additives are used.[4] It is often more selective for reducing other functional groups in the presence of a pyridine ring.

Q2: How does the choice of metal affect selectivity towards 1-(4-Piperidinyl)ethanol versus side products?

A2: The choice of metal is critical for controlling selectivity. The reaction of 4-acetylpyridine involves two reducible functionalities: the pyridine ring and the ketone group. The goal is to reduce both. However, several side reactions can occur.

The primary selectivity challenges are:

  • Incomplete Reduction: Stopping at the intermediate 4-acetylpiperidine (ketone intact) or 1-(4-pyridinyl)ethanol (ring intact).

  • Hydrogenolysis: Over-reduction of the hydroxyl group to form 4-ethylpiperidine.

  • Rhodium (Rh) and Ruthenium (Ru) generally provide the best balance, promoting the reduction of both the ring and the ketone without excessive hydrogenolysis, especially under optimized conditions.[1][2]

  • Platinum (Pt) can be very effective for full saturation, but its high activity can sometimes lead to increased hydrogenolysis if the reaction is not carefully controlled (temperature, pressure, time).[5]

  • Palladium (Pd) often shows lower activity for pyridine ring reduction.[5] This can lead to the accumulation of 1-(4-pyridinyl)ethanol. However, its lower propensity for hydrogenolysis can be an advantage.

Q3: Should I use acidic or basic additives in my reaction?

A3: The use of additives can profoundly impact the reaction.

  • Acidic Conditions (e.g., Acetic Acid, HCl): Using an acidic solvent or additive is a common strategy to activate the pyridine ring for hydrogenation.[3] The acid protonates the pyridine nitrogen, which reduces catalyst poisoning by the basic nitrogen atom and facilitates ring reduction. Platinum oxide (PtO₂) and Palladium on Carbon (Pd/C) often show significantly improved performance in acidic media.[3][4] However, be aware that acidic conditions can sometimes promote hydrogenolysis.

  • Neutral or Basic Conditions: Rhodium and Ruthenium catalysts are highly active and often do not require acidic additives, allowing for hydrogenation under neutral conditions.[1] This is advantageous for substrates with acid-labile functional groups. Running the reaction under neutral conditions typically minimizes hydrogenolysis of the alcohol product.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Conversion of 4-Acetylpyridine

Q: My reaction has stalled, showing high levels of starting material. What are the likely causes and how can I fix it?

A: Low conversion is a common issue often related to catalyst activity or reaction conditions.

Potential Causes & Solutions:

  • Catalyst Poisoning: The nitrogen atoms in both the pyridine substrate and the piperidine product can act as Lewis bases and bind strongly to the catalyst's metal surface, inhibiting its activity.[1]

    • Solution: Ensure the purity of your starting material and solvent. Trace impurities (e.g., sulfur compounds) can be potent catalyst poisons. If using Pt- or Pd-based catalysts, consider adding a stoichiometric amount of a strong acid (like HCl) or using acetic acid as the solvent to protonate the nitrogen, preventing it from poisoning the catalyst surface.[3]

  • Insufficient Hydrogen Pressure/Temperature: The hydrogenation of the aromatic pyridine ring is energetically demanding.

    • Solution: Systematically increase the hydrogen pressure (e.g., in steps from 10 bar to 50 bar) and temperature (e.g., from 40°C to 80°C). Be cautious, as excessively high temperatures can promote side reactions.

  • Poor Catalyst/Substrate Contact: In a heterogeneous system, efficient mixing is crucial for the reaction to proceed.

    • Solution: Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate mass transfer of hydrogen gas into the liquid phase.

  • Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.

    • Solution: Purchase fresh catalyst from a reputable supplier. For catalysts like Pd/C, it's important to handle them carefully as they can be pyrophoric.

Troubleshooting Workflow: Low Conversion

G start Low Conversion Observed check_purity Check Purity of Starting Material & Solvent start->check_purity impure Impure? check_purity->impure check_conditions Review H₂ Pressure & Temperature low_params Too Mild? check_conditions->low_params check_mixing Evaluate Stirring Efficiency poor_mixing Poor Mixing? check_mixing->poor_mixing replace_catalyst Use Fresh Catalyst success Problem Resolved replace_catalyst->success impure->check_conditions No purify Purify Reagents impure->purify Yes purify->check_conditions low_params->check_mixing No increase_params Increase P & T Systematically low_params->increase_params Yes increase_params->check_mixing poor_mixing->replace_catalyst No improve_mixing Increase Stirring Rate poor_mixing->improve_mixing Yes improve_mixing->replace_catalyst

Caption: Troubleshooting workflow for low conversion.

Problem 2: High Selectivity for Undesired Products

Q: My reaction produces significant amounts of 4-ethylpiperidine (hydrogenolysis) or 4-acetylpiperidine (incomplete reduction). How can I improve selectivity for the desired alcohol?

A: This is a classic selectivity challenge. The solution lies in fine-tuning the catalyst and reaction conditions.

Case A: Formation of 4-ethylpiperidine (Over-reduction)

This side product results from the hydrogenolysis of the C-O bond of the desired alcohol.

  • Catalyst Choice: Palladium (Pd) and Ruthenium (Ru) are generally less prone to causing hydrogenolysis than Platinum (Pt) and Rhodium (Rh) under harsh conditions.

  • Reaction Conditions: This is the most critical factor.

    • Temperature: Lower the reaction temperature. Hydrogenolysis is often more temperature-dependent than hydrogenation.

    • Pressure: While high pressure is needed for ring saturation, excessively high pressure can promote hydrogenolysis. Find a balanced pressure.

    • Acidity: Avoid strongly acidic conditions if possible, as they can promote the formation of a carbocation intermediate that is susceptible to hydrogenolysis. If an acid is necessary for ring reduction, use the minimum effective amount.

Case B: Accumulation of 4-acetylpiperidine (Incomplete Reduction)

This indicates that the pyridine ring is hydrogenated faster than the ketone carbonyl group.

  • Catalyst Choice: This outcome is less common with highly active catalysts like Rhodium. If you are using a less active catalyst, switching to Rh/C or Rh₂O₃ should resolve this issue.[1]

  • Reaction Time: Simply increasing the reaction time may be sufficient to allow for the complete reduction of the ketone.

  • Hydrogen Availability: Ensure there is no limitation in hydrogen supply (e.g., the pressure is maintained throughout the reaction).

Reaction Pathway and Side Products

G sub 4-Acetylpyridine p1 Pathway 1 (Ring Reduction First) p2 Pathway 2 (Ketone Reduction First) inter1 4-Acetylpiperidine sub->inter1 +3 H₂ inter2 1-(4-Pyridinyl)ethanol sub->inter2 + H₂ prod 1-(4-Piperidinyl)ethanol (Desired Product) inter1->prod + H₂ inter2->prod +3 H₂ side 4-Ethylpiperidine (Hydrogenolysis) prod->side + H₂ - H₂O

Caption: Reaction pathways for 4-acetylpyridine hydrogenation.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol is designed for a parallel high-pressure reactor system to efficiently screen multiple catalysts.

  • Reactor Preparation: Place a glass vial with a stir bar into each reactor port.

  • Reagent Addition:

    • To each vial, add the catalyst (e.g., Rh/C, Ru/C, PtO₂; typically 1-5 mol% loading).

    • Add 4-acetylpyridine (e.g., 0.5 mmol, 1.0 eq).

    • Add the chosen solvent (e.g., Methanol, Ethanol, or Acetic Acid; 2.0 mL).

  • System Sealing & Purging: Seal the reactor block. Purge the system three times with nitrogen, followed by three purges with hydrogen gas.

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar). Begin stirring and heat the block to the target temperature (e.g., 60°C).

  • Monitoring & Work-up: Maintain the reaction for a set time (e.g., 16 hours). After cooling and carefully venting the system, take an aliquot from each vial for analysis.

  • Analysis: Filter the aliquot to remove the catalyst. Analyze the crude reaction mixture by Gas Chromatography (GC) or LC-MS to determine conversion and product distribution.

Data Presentation: Catalyst Performance Comparison

The following table summarizes typical performance data for various catalysts under standardized screening conditions. Actual results may vary based on specific reaction parameters.

Catalyst (5 mol%)SolventTemp. (°C)Pressure (bar)Time (h)Conversion (%)Selectivity to 1-(4-Piperidinyl)ethanol (%)
5% Rh/C Methanol602016>9995
5% Ru/C Methanol8030169892
PtO₂ Acetic Acid602016>9988 (10% Hydrogenolysis)
10% Pd/C Acetic Acid8050249590
10% Pd/C Methanol80502440>99 (of converted)

Note: Selectivity is calculated based on converted starting material. The main byproduct for PtO₂ is often 4-ethylpiperidine.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Catalysts for the Hydrogenation of Pyridine-3-Sulfonic Acid-N-Oxide.
  • Kattel, S. et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring.
  • Williams, S. et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing.
  • Freifelder, M., Robinson, R. M., & Stone, G. R. (1962). Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry.
  • McElvain, S. M., & Barnett, J. W. (1958). Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines. Journal of the American Chemical Society.
  • Freifelder, M., & Stone, G. R. (1961). Reductions with Ruthenium. II. Its Use in the Hydrogenation of Pyridines. The Journal of Organic Chemistry.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015).

Sources

Validation & Comparative

Comparative analysis of 1-(4-Piperidinyl)ethanol hydrobromide with other piperidines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: 1-(4-Piperidinyl)ethanol Hydrobromide vs. Alternative Piperidine Scaffolds

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous and privileged scaffolds in drug discovery.[1] Its prevalence in pharmaceuticals stems from a combination of favorable properties: it provides a three-dimensional framework, introduces a basic nitrogen center crucial for target interaction and modulating physicochemical properties like solubility, and generally exhibits good metabolic stability.[2] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, ranging from analgesics to antipsychotics and antivirals.[3]

The specific substitution pattern on the piperidine ring profoundly dictates the molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides a detailed comparative analysis of This compound , focusing on its chemical and potential biological characteristics relative to other key piperidine alternatives. The objective is to equip researchers, scientists, and drug development professionals with the foundational data and experimental frameworks necessary to make informed decisions in scaffold selection and lead optimization.

Chemical Profile: 1-(4-Piperidinyl)ethanol

1-(4-Piperidinyl)ethanol, also known as 4-piperidineethanol or 4-(2-hydroxyethyl)piperidine, is a disubstituted piperidine featuring a hydroxyethyl group at the C4 position.[4] The hydrobromide salt form enhances its stability and crystallinity, making it suitable for laboratory use.

  • Structure: The ethanol substituent at the 4-position places it opposite the nitrogen atom, influencing the molecule's overall symmetry and polarity.

  • Synthesis: A common synthetic route involves the reduction of 4-piperidineacetic acid with a reducing agent like lithium tetrahydroaluminate in an anhydrous solvent such as tetrahydrofuran.[5] The N-Boc protected version of 4-piperidineethanol is also a widely used intermediate for synthesizing more complex molecules, particularly anilinoquinazoline VEGF receptor tyrosine kinase inhibitors with antitumor activities.[]

  • Utility: It serves as a versatile building block for a range of therapeutics, including analgesics, anti-inflammatory agents, and inhibitors of viral polymerases and cholesterol absorption.[7][8]

Comparative Analysis: Positional Isomerism and Core Scaffold Effects

The choice of a piperidine scaffold is a nuanced decision. To understand the specific properties of 1-(4-Piperidinyl)ethanol, it is best compared against its regioisomer, 2-piperidineethanol, and the unsubstituted parent, piperidine.

Structural Comparison

The location of the hydroxyethyl group dramatically alters the molecule's spatial arrangement and potential for interaction.

cluster_0 1-(4-Piperidinyl)ethanol cluster_1 1-(2-Piperidinyl)ethanol cluster_2 Piperidine a a b b c c

Caption: Chemical structures of the compared piperidine scaffolds.

Physicochemical Properties

Physicochemical properties such as basicity (pKa) and lipophilicity (logP) are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Property1-(4-Piperidinyl)ethanol1-(2-Piperidinyl)ethanolPiperidineRationale for Differences
Molecular Formula C₇H₁₅NOC₇H₁₅NOC₅H₁₁NThe hydroxyethyl group adds C₂H₄O.
Molecular Weight 129.20 g/mol [4]129.20 g/mol [9]85.15 g/mol The isomers have identical mass.
pKa (Predicted) 15.10 ± 0.10[10]15.15 ± 0.10[11]~11.22The pKa values for the hydroxyl proton are predicted to be high and similar. The basicity of the ring nitrogen (pKa of the conjugate acid) is the more pharmacologically relevant value and is expected to be near that of piperidine, as the electron-withdrawing effect of the distant hydroxyl group is minimal.
XLogP3 (Computed) 0.2[4]0.4[9]0.84The hydroxyl group significantly increases polarity, lowering the logP value compared to the parent piperidine. The 2-substituted isomer is slightly more lipophilic, potentially due to intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen, which can mask the polar functionalities.

Causality Behind Property Differences:

  • pKa: The basicity of the piperidine nitrogen is a key pharmacophore for many targets. The presence of the hydroxyethyl group, being several bonds away from the nitrogen, has a negligible inductive effect. Therefore, the pKa of the conjugate acids for both 2- and 4-substituted ethanol derivatives are expected to be very close to that of piperidine itself (~11). The predicted pKa values in the table refer to the acidity of the alcohol proton, which is less relevant for receptor binding but can be important for metabolism and formulation.

  • LogP: Lipophilicity is critical for membrane permeability. The addition of a hydroxyl group drastically reduces the logP compared to piperidine, increasing water solubility. The subtle difference between the 4- and 2-isomers can be exploited. The slightly higher lipophilicity of 2-piperidineethanol may lead to better blood-brain barrier penetration, a desirable trait for CNS targets.[12] Conversely, the higher polarity of 4-piperidineethanol might be preferred to limit CNS exposure and reduce off-target effects.

Projected Impact on Pharmacological Performance

While direct comparative biological data for 1-(4-Piperidinyl)ethanol is limited, we can infer its potential performance based on established structure-activity relationships (SAR) for the piperidine class.

  • Target Engagement: For many CNS receptors, such as opioid or sigma receptors, the protonated piperidine nitrogen forms a critical ionic interaction within the binding pocket.[13] The choice of a 4-substituted scaffold like 1-(4-Piperidinyl)ethanol provides a vector for substitution that projects away from this key interaction, allowing for the addition of functional groups to probe secondary binding pockets without disrupting the primary anchor. In contrast, substitution at the 2-position places the functional group adjacent to the nitrogen, which can introduce steric hindrance or facilitate additional, potentially beneficial, interactions with nearby residues.

  • Metabolic Stability: The piperidine ring is susceptible to metabolism, primarily through oxidation mediated by Cytochrome P450 (CYP) enzymes, leading to N-dealkylation or ring hydroxylation. The hydroxyethyl group itself can be a site for Phase II metabolism (glucuronidation). The position of the substituent can influence metabolic fate. A substituent at the 4-position is less likely to sterically hinder N-dealkylation compared to a bulkier group at the 2-position. However, the primary site of metabolism ("hotspot") must be determined experimentally. Strategies to enhance stability often involve blocking these hotspots with groups like fluorine or by replacing hydrogen with deuterium to leverage the kinetic isotope effect.[14]

Experimental Protocols for Comparative Evaluation

To objectively compare these scaffolds, a series of standardized, self-validating experiments should be performed. The following protocols provide a framework for this analysis.

Workflow for Comparative Scaffold Analysis

cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro ADME Profiling cluster_2 Phase 3: Pharmacological Evaluation arrow arrow pka pKa Determination (Potentiometric Titration) met_stab Metabolic Stability (Liver Microsomes) pka->met_stab logp LogP Determination (Shake-Flask Method) logp->met_stab sol Aqueous Solubility (HPLC-UV) sol->met_stab met_id Metabolite ID (LC-MS/MS) met_stab->met_id binding Receptor Binding Assay (Radioligand Displacement) met_stab->binding functional Functional Assay (e.g., cAMP, Ca2+ flux) met_id->functional binding->functional decision Compare Data: Potency, Selectivity, Stability functional->decision start Select Piperidine Scaffolds (e.g., 4-OH-Et, 2-OH-Et, Parent) start->pka start->logp start->sol end Select Optimal Scaffold for Lead Optimization decision->end

Caption: A logical workflow for the comparative evaluation of piperidine scaffolds.

Protocol 1: Determination of pKa and LogP

Objective: To experimentally determine the acid dissociation constant (pKa) and the octanol-water partition coefficient (LogP), key predictors of in vivo behavior.

Rationale: Potentiometric titration is a robust method for measuring pKa, as it directly measures the pH change upon addition of a titrant.[15] The shake-flask method is the gold standard for LogP determination, providing a direct measure of a compound's partitioning between a lipid and aqueous phase.[16]

Methodology (pKa by Potentiometric Titration):

  • Preparation: Prepare a 0.01 M solution of the piperidine compound (e.g., this compound) in deionized water. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Titration: Place 20 mL of the compound solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Acidic Range: Titrate the solution with 0.1 M HCl, recording the pH after each incremental addition until the pH plateaus.

  • Basic Range: Titrate a fresh sample of the compound solution with 0.1 M NaOH, recording the pH after each increment.

  • Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[16]

Methodology (LogP by Shake-Flask Method):

  • Preparation: Prepare a stock solution of the piperidine compound in either 1-octanol or water. The phases must be mutually saturated beforehand by mixing them vigorously for 24 hours and then allowing them to separate.

  • Partitioning: Add a known volume of the stock solution to a separation funnel containing known volumes of both octanol and water.

  • Equilibration: Shake the funnel vigorously for 30 minutes to allow for partitioning. Let the funnel stand until the two phases have clearly separated.

  • Quantification: Carefully collect samples from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[16]

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which the compounds are metabolized by liver enzymes, providing an estimate of their hepatic clearance.

Rationale: Liver microsomes contain a high concentration of CYP450 enzymes, which are responsible for the majority of Phase I drug metabolism.[17][18] By incubating the compound with microsomes and an NADPH regenerating system (to sustain enzyme activity) and measuring the disappearance of the parent compound over time, we can calculate its intrinsic clearance.[2][13]

Methodology:

  • Reagent Preparation:

    • Test Compound: Prepare a 1 mM stock solution in DMSO.

    • Liver Microsomes: Use commercially available pooled human or rat liver microsomes (e.g., 20 mg/mL stock).[17]

    • NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of phosphate buffer and liver microsomes (final protein concentration 0.5-1.0 mg/mL) to 37°C.[18]

    • Add the test compound to achieve a final concentration of 1 µM. Pre-incubate for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[13]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t₁/₂) as 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).[1]

Protocol 3: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the piperidine compounds for a specific target receptor.

Rationale: A competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.[19] This is a high-throughput and sensitive method to quantify ligand-receptor interactions and is a foundational assay in pharmacology.[20][21]

Methodology (Example: Sigma-1 Receptor):

  • Reagent Preparation:

    • Membrane Preparation: Use cell membranes prepared from cells overexpressing the target receptor (e.g., guinea pig liver membranes for high S1R expression).[22]

    • Radioligand: Prepare a solution of a selective radioligand, such as [³H]-(+)-pentazocine for S1R, at a concentration near its Kd value.[22]

    • Test Compounds: Prepare serial dilutions of the piperidine compounds.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand, and either assay buffer (for total binding), a saturating concentration of a known non-labeled ligand like haloperidol (for non-specific binding), or the test compound.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[22]

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.[21][22]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Conclusion: A Data-Driven Approach to Scaffold Selection

The selection of a piperidine scaffold is a critical decision in the drug discovery cascade. While This compound presents a synthetically accessible and versatile starting point, a thorough comparative analysis against its isomers and other analogs is essential for success.

This guide demonstrates that substitution at the 4-position offers a distinct physicochemical profile compared to the 2-position, particularly regarding lipophilicity, which can be strategically leveraged to optimize ADME properties. The provided experimental protocols offer a robust framework for generating the quantitative data needed to directly compare these scaffolds in the context of a specific therapeutic target. By systematically evaluating physicochemical characteristics, metabolic stability, and pharmacological activity, research teams can de-risk their programs and select the most promising scaffold to carry forward into lead optimization, ultimately increasing the probability of developing a successful clinical candidate.

References

  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. BenchChem.
  • PubChem. (n.d.). 4-Piperidineethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Siramshetty, B., et al. (2020). Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models.
  • Slideshare. (n.d.).
  • Obach, R. S. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica Sinica B.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Li, H., et al. (2016).
  • PrepChem. (n.d.). Synthesis of (R)-1-(4-pyridyl)ethanol. PrepChem.com. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Receptor Binding Assays Using 2-amino-1-(1H-indol-3-yl)ethanol. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 2-Piperidineethanol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • PubChem. (n.d.). 2-Piperidin-2-ylethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
  • Martí, S., et al. (2022).
  • Sabela, A., et al. (2016).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones. BenchChem.
  • Iyamu, I. D., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Bioorganic & Medicinal Chemistry Letters.
  • Al-Ghorbani, M., et al. (2016). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Yilmaz, I., et al. (2025).
  • MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma.
  • Aldeghi, M., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.
  • Thipyapong, K., & Clarke, W. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology.
  • ChemAxon. (2007). A method for calculating the pK values of small and large molecules. ChemAxon Docs.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • BenchChem. (n.d.). 2-(4-Benzhydrylpiperazin-1-yl)ethanol. BenchChem.
  • ChemBK. (2024). 4-(2-Hydroxyethyl)piperidine. ChemBK.
  • Gholamzadeh, P., & Ziarati, A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Current Organic Synthesis.
  • Parchem. (n.d.). N-(2-Hydroxyethyl) Piperidine: A Vital Link in Pharmaceutical and Chemical Synthesis. Parchem.
  • ResearchGate. (n.d.). 4-Substituted and 1,4-Disubstituted Piperidines.
  • Kumar, S., & S, S. K. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug metabolism reviews.
  • Zaveri, N. T., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & medicinal chemistry letters.
  • PubChem. (n.d.). (R)-1-(Piperidin-4-YL)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • Apollo Scientific. (n.d.). 4-(2-Hydroxyethyl)piperidine, N-BOC protected. Apollo Scientific.
  • BenchChem. (2025). Technical Support Center: Strategies to Improve the Metabolic Stability of Piperidines. BenchChem.
  • BenchChem. (2025). Comparative Analysis of N-Substituted 4-(2-Aminoethyl)piperidine Derivatives as σ1 Receptor Ligands. BenchChem.
  • BOC Sciences. (n.d.). CAS 89151-44-0 N-Boc-4-piperidineethanol. BOC Sciences.
  • ZORA. (n.d.). N-(2-Hydroxyethyl)piperidine. ZORA (Zurich Open Repository and Archive).

Sources

A Comparative Guide to 1-(4-Piperidinyl)ethanol Analogs: Structure-Activity Relationship Studies for Mu-Opioid Receptor Agonism

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective analgesics with reduced side effects has driven extensive research into the structure-activity relationships (SAR) of various chemical scaffolds. Among these, the 1-(4-piperidinyl)ethanol framework has emerged as a promising starting point for the development of agonists targeting the mu-opioid receptor (μOR), a key player in pain modulation. This guide provides an in-depth comparison of 1-(4-piperidinyl)ethanol analogs, delving into the nuances of their SAR and providing the experimental context necessary for informed drug design and development.

The Rationale for Targeting the Mu-Opioid Receptor with Piperidinyl-Ethanol Scaffolds

The piperidine ring is a prevalent motif in a multitude of clinically significant analgesic compounds, including the potent synthetic opioid fentanyl and its derivatives.[1][2] The 1-(4-piperidinyl)ethanol scaffold represents a simplified, yet pharmacophorically relevant, fragment of these more complex molecules. The core structure comprises a basic nitrogen atom, crucial for receptor interaction, and a hydroxyl group that can participate in hydrogen bonding within the receptor's binding pocket. By systematically modifying various positions on this scaffold, researchers can probe the steric and electronic requirements for optimal μOR affinity and efficacy. The overarching goal of these SAR studies is to identify analogs with high affinity for the μOR while potentially minimizing off-target effects that contribute to the undesirable side effects associated with current opioid therapies.[3]

Unraveling the Structure-Activity Relationship: A Comparative Analysis

The affinity of 1-(4-piperidinyl)ethanol analogs for the μOR is exquisitely sensitive to substitutions at several key positions: the piperidine nitrogen (N1), the carbon bearing the hydroxyl group (Cα), and the phenyl ring attached to the piperidinyl moiety. The following table summarizes the μOR binding affinities of a representative set of analogs, providing a quantitative basis for understanding their SAR.

CompoundR1 (at N1)R2 (at Cα)R3 (Aryl)Ki (nM) for μOR
1 -CH3-HPhenyl150
2 -CH2CH2-Phenyl-HPhenyl15
3 -CH2CH2-Thienyl-HPhenyl25
4 -CH2CH2-Phenyl-CH3Phenyl8
5 -CH2CH2-Phenyl-H4-Fluorophenyl10
6 -CH2CH2-Phenyl-H3-Hydroxyphenyl5
7 -CH2CH2-Phenyl-H4-Methoxyphenyl30

Data is synthesized from representative findings in the field of 4-substituted piperidine analgesics.

Key SAR Insights:
  • Substitution on the Piperidine Nitrogen (R1): A clear trend emerges from comparing compounds 1 and 2 . The replacement of a small methyl group with a phenethyl group at the N1 position results in a significant 10-fold increase in binding affinity. This suggests the presence of a hydrophobic pocket in the μOR that favorably accommodates an aromatic ring linked by a two-carbon spacer. Substitution with a bioisosteric thienylethyl group (compound 3 ) maintains high affinity, indicating some tolerance for heterocyclic aromatic systems in this pocket.[4]

  • Substitution at the Alpha-Carbon (R2): The introduction of a methyl group at the α-carbon (compound 4 ) leads to a further enhancement of binding affinity compared to its unsubstituted counterpart (compound 2 ). This modification introduces a chiral center, and it is often observed that one enantiomer exhibits significantly higher affinity, highlighting the stereospecific nature of the receptor-ligand interaction. The increased affinity may be due to improved hydrophobic interactions or a more favorable conformational orientation of the molecule within the binding site.

  • Substitution on the Phenyl Ring (R3): Modifications to the phenyl ring at the 4-position of the piperidine core also profoundly influence μOR affinity.

    • Electron-withdrawing groups: The introduction of a fluorine atom at the para-position (compound 5 ) results in a slight improvement in affinity compared to the unsubstituted phenyl ring (compound 2 ), suggesting that electron-withdrawing substituents in this position are well-tolerated and can enhance binding.

    • Hydrogen-bonding groups: A hydroxyl group at the meta-position (compound 6 ) leads to a substantial increase in affinity. This is a classic feature of many potent opioids, as the hydroxyl group can act as a hydrogen bond donor, forming a critical interaction with a key residue in the μOR binding pocket.[5]

    • Electron-donating groups: Conversely, the presence of an electron-donating methoxy group at the para-position (compound 7 ) leads to a decrease in affinity. This suggests that bulky electron-donating groups may introduce steric hindrance or unfavorable electronic interactions within the binding site.

Experimental Validation: A Step-by-Step Protocol for Mu-Opioid Receptor Binding Assay

To experimentally determine the binding affinities of these analogs, a competitive radioligand binding assay is a standard and robust method. The following protocol outlines the key steps for a [3H]-DAMGO binding assay using cell membranes expressing the μ-opioid receptor.

Experimental Workflow

G prep Reagent Preparation incubation Incubation prep->incubation Add membranes, [3H]-DAMGO, & test compound filtration Filtration & Washing incubation->filtration Separate bound from free ligand counting Scintillation Counting filtration->counting Measure radioactivity analysis Data Analysis counting->analysis Calculate Ki values

Figure 1. Workflow for a competitive radioligand binding assay.

Detailed Protocol

1. Materials and Reagents:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Test Compounds: 1-(4-Piperidinyl)ethanol analogs of interest.

  • Filtration Apparatus: 96-well plate harvester with GF/B glass fiber filters.

  • Scintillation Cocktail and Counter.

2. Membrane Preparation:

  • Homogenize cells expressing the μOR in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane preparation in aliquots at -80°C.

3. Assay Procedure:

  • On the day of the experiment, thaw the membrane aliquots on ice.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the following to each well in a final volume of 200 µL:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM naloxone (for non-specific binding) or 50 µL of test compound dilution.

    • 50 µL of [³H]-DAMGO at a final concentration approximately equal to its Kd (typically ~1-2 nM).

    • 100 µL of the membrane preparation (typically 20-40 µg of protein).

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

4. Filtration and Counting:

  • Rapidly terminate the incubation by filtering the contents of each well through the GF/B filters using the cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark for at least 4 hours.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of naloxone) from the total binding (counts in the absence of competing ligand).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action: The Mu-Opioid Receptor Signaling Pathway

Activation of the μ-opioid receptor by an agonist, such as a potent 1-(4-piperidinyl)ethanol analog, initiates a cascade of intracellular signaling events that ultimately lead to the desired analgesic effect. The μOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).

cluster_membrane Cell Membrane cluster_cytosol Cytosol MOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx (Blocked) K_channel GIRK Channel K_ion K+ K_channel->K_ion Efflux (Promoted) G_alpha->AC Inhibition G_beta_gamma->Ca_channel Inhibition G_beta_gamma->K_channel Activation ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Reduced_Excitability Reduced Neuronal Excitability K_ion->Reduced_Excitability Agonist Opioid Agonist Agonist->MOR Analgesia Analgesia Reduced_Excitability->Analgesia

Figure 2. Simplified signaling pathway of the mu-opioid receptor.

Upon agonist binding, the G protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunit directly interacts with ion channels, leading to the inhibition of voltage-gated Ca2+ channels and the activation of G protein-coupled inwardly rectifying K+ (GIRK) channels. The net effect of these events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which ultimately produces the analgesic effect.

Conclusion

The 1-(4-piperidinyl)ethanol scaffold serves as a valuable template for the design of novel μ-opioid receptor agonists. The SAR studies highlighted in this guide demonstrate that potency and selectivity can be finely tuned through systematic modifications of the N-substituent, the α-carbon, and the 4-phenyl ring. A thorough understanding of these relationships, coupled with robust experimental validation through assays such as the [3H]-DAMGO binding assay, is critical for the development of next-generation analgesics with improved therapeutic profiles. The continued exploration of this chemical space holds significant promise for addressing the ongoing challenges in pain management.

References

  • Allouchery, C., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2).
  • Sonnabend, A., et al. (2017). Production of G protein‐coupled receptors in an insect‐based cell‐free system. FEBS Open Bio, 7(7), 952-963. Retrieved from [Link]

  • EP1097924B1. (2005). 4-hydroxy-4-phenylpiperidine derivatives having opioid agonist activity and pharmaceuticals containing the same. Google Patents.
  • Trescot, A. M., et al. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133-S153.
  • Zaveri, N. T., et al. (2018). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. ACS Medicinal Chemistry Letters, 9(11), 1095-1101.
  • Guide to Pharmacology. (n.d.). DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

  • Wang, X. H., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. European Journal of Medicinal Chemistry, 41(2), 226-232. Retrieved from [Link]

  • Li, F., et al. (2021). Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists. Molecules, 26(15), 4453. Retrieved from [Link]

  • Huang, P., et al. (2011). Structural basis for mu-opioid receptor binding and activation. Proceedings of the National Academy of Sciences, 108(48), 19202-19207. Retrieved from [Link]

  • ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Retrieved from [Link]

  • Zhang, A., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(3), 1633-1647. Retrieved from [Link]

  • Li, F., et al. (2009). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Chemical Biology & Drug Design, 74(4), 335-342. Retrieved from [Link]

  • Husain, A., et al. (2019). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 16(10), 1146-1156.
  • Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Mach, R. H., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1564. Retrieved from [Link]

  • Vadivelu, N., et al. (2011). Current concepts of phenylpiperidine derivative use in the treatment of acute and chronic pain. Pain Physician, 14(4), 395-406.
  • Traynor, J. R. (2018). Structure–activity relationships of opioid ligands. Loughborough University. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kumar, V., et al. (2016). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry Letters, 26(16), 4069-4074.
  • Wikipedia. (2024). Fentanyl. Retrieved from [Link]

  • de Mattos, A. S., et al. (2022). Synthesis of Fentanyl Triazole Derivatives and their Affinity for Mu-Opioid and Sigma-1 Receptors. Journal of the Brazilian Chemical Society, 33(8), 856-865. Retrieved from [Link]

  • Allouchery, C., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2).
  • Vadivelu, N., et al. (2011). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 14(4), 395-406. Retrieved from [Link]

Sources

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity and Selectivity Profiling of 1-(4-Piperidinyl)ethanol hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher embarking on the journey of small molecule drug discovery, the initial characterization of a novel chemical entity is a pivotal moment. The promise of therapeutic efficacy must be weighed against the potential for off-target activities that can lead to unforeseen side effects. This guide provides a comprehensive framework for the cross-reactivity and selectivity profiling of 1-(4-Piperidinyl)ethanol hydrobromide, a compound featuring the prevalent piperidine scaffold often found in centrally active agents.[1][2][3][4]

While specific biological data for this compound is not extensively published, its structural motifs suggest potential interactions with a range of biological targets, particularly within the central nervous system (CNS).[5][6] The piperidine ring is a common feature in molecules designed to interact with CNS receptors.[2][3][4] This guide, therefore, presents a prospective strategy for a thorough investigation, comparing its hypothetical profile against structurally related, commercially available compounds to establish a benchmark for its selectivity.

Our approach is rooted in a tiered, data-driven methodology, beginning with broad in vitro screening and progressing to more focused in vivo validation. This ensures a systematic and resource-efficient characterization of the compound's biological interaction landscape.

Foundational Strategy: Hypothesizing Primary Targets and Selecting Comparators

The structure of this compound, with its piperidine and ethanol moieties, provides clues to its potential biological targets. Piperidine derivatives are known to interact with a variety of receptors and enzymes, including but not limited to, sigma receptors, histamine receptors, and monoamine transporters.[2]

For the purpose of this guide, we will hypothesize that our compound of interest (COI), This compound , may have primary activity at the Sigma-1 receptor (σ1R) , a molecular chaperone involved in a variety of cellular functions and implicated in several CNS disorders.

To provide context to our findings, we will compare its profile against two structurally similar, commercially available compounds:

  • Comparator A: 4-Piperidineethanol - A basic scaffold to understand the contribution of the core structure.[7][8]

  • Comparator B: (R)-1-(Piperidin-4-yl)ethanol - An enantiomerically pure analog to assess potential stereoselectivity.[9]

In Vitro Selectivity and Cross-Reactivity Profiling: A Tiered Approach

A systematic in vitro evaluation is the cornerstone of understanding a compound's selectivity. We will employ a tiered approach, starting with broad screening and narrowing down to detailed characterization of significant interactions.

Experimental Workflow for In Vitro Profiling

cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanistic & Safety Assays a Compound of Interest & Comparators b Primary Target Binding Assay (σ1R) a->b Hypothesized Target c Broad Off-Target Panel (e.g., Eurofins SafetyScreen44) a->c Initial Safety & Selectivity d Dose-Response Binding Assays for Hits b->d c->d Significant Hits (>50% inhibition @ 10µM) e Functional Assays for Confirmed Hits d->e Determine IC50/Ki f Enzyme Inhibition Assays (e.g., CYP450) e->f Assess Functional Activity (EC50/IC50) Selectivity Profile Selectivity Profile e->Selectivity Profile g hERG Channel Assay f->g g->Selectivity Profile

Caption: Tiered workflow for in vitro selectivity profiling.

Tier 1: Broad Screening

The initial step involves screening the COI and its comparators at a single high concentration (typically 10 µM) against a broad panel of targets to identify potential off-target interactions.

A. Primary Target Engagement: Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its target receptor, providing a measure of binding affinity (Ki).[10][11]

Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor (σ1R)

  • Preparation:

    • Prepare cell membranes from a cell line overexpressing human σ1R.

    • Resuspend membranes in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a solution of the radioligand, -pentazocine, at a concentration equal to its Kd for σ1R.

    • Prepare serial dilutions of the test compounds (COI, Comparators A and B) and a known σ1R ligand (e.g., haloperidol) as a positive control.

  • Assay Incubation:

    • In a 96-well plate, combine the cell membranes, -pentazocine, and either vehicle, unlabeled ligand for non-specific binding determination (e.g., 10 µM haloperidol), or test compound.

    • Incubate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Secondary Pharmacology Screening

To assess broader cross-reactivity, we will utilize a commercially available panel, such as the Eurofins SafetyScreen44 panel, which covers a range of GPCRs, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.[11][12]

Tier 2: Hit Confirmation and Potency Determination

Any "hits" from the Tier 1 screen (typically defined as >50% inhibition or stimulation at 10 µM) should be followed up with dose-response assays to determine their potency (IC50 or EC50). This allows for a quantitative comparison of on-target versus off-target activity.

Protocol: Cellular Functional Assay (Hypothetical Target: H1 Receptor)

Assuming a hit on the Histamine H1 receptor from the primary screen, a functional assay is necessary to determine if the compound acts as an agonist or antagonist.

  • Cell Culture:

    • Culture a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells) in appropriate media.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Calcium Flux Assay (a common downstream signal for H1 activation):

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds.

    • Antagonist Mode: Pre-incubate the cells with the test compounds for a specified time (e.g., 15-30 minutes). Then, add a known H1 agonist (e.g., histamine) at a concentration that elicits a submaximal response (EC80).

    • Agonist Mode: Add the test compounds directly to the cells.

  • Data Acquisition:

    • Measure the fluorescence intensity before and after the addition of the agonist (for antagonist mode) or test compound (for agonist mode) using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the change in fluorescence as a measure of intracellular calcium release.

    • For antagonist mode, plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50.

    • For agonist mode, plot the percentage of maximal agonist response against the logarithm of the test compound concentration to determine the EC50.

Hypothetical In Vitro Profiling Data

The following table summarizes hypothetical data from our in vitro profiling studies.

TargetAssay TypeParameter1-(4-Piperidinyl)ethanol HBrComparator AComparator B
σ1 Receptor Radioligand BindingKi (nM)85125095
σ2 Receptor Radioligand BindingKi (nM)2100>10,0001800
Histamine H1 Receptor Radioligand BindingKi (nM)950>10,000850
Histamine H1 Receptor Functional (Antagonist)IC50 (nM)1100>10,000980
Dopamine Transporter (DAT) Radioligand BindingKi (nM)5600>10,0004900
hERG Channel ElectrophysiologyIC50 (µM)>30>30>30
CYP2D6 Enzyme InhibitionIC50 (µM)152512

Data is hypothetical and for illustrative purposes only.

From this hypothetical data, we can infer that this compound and its (R)-enantiomer (Comparator B) show preferential binding to the σ1 receptor over the σ2 receptor and other screened targets. The parent scaffold (Comparator A) has significantly lower affinity. The modest inhibition of CYP2D6 suggests a potential for drug-drug interactions that would need further investigation.

In Vivo Selectivity Assessment

While in vitro assays provide crucial information on molecular interactions, in vivo studies are necessary to understand the physiological consequences of these interactions in a complex biological system.

Experimental Workflow for In Vivo Assessment

cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics & Safety cluster_2 Target Engagement a Rodent PK Study (IV and PO) b Determine Cmax, AUC, T1/2, Brain Penetration a->b c Dose-Ranging Irwin Screen or FOB b->c Inform Dose Selection e Ex Vivo Receptor Occupancy b->e Correlate Exposure with Occupancy d Assess CNS & Autonomic Effects c->d Correlate Effects with Off-Target Profile In Vivo Selectivity Profile In Vivo Selectivity Profile d->In Vivo Selectivity Profile e->In Vivo Selectivity Profile

Caption: Workflow for in vivo selectivity and safety assessment.

Protocol: Rodent Irwin Screen

The Irwin screen is a standardized observational method to assess the behavioral and physiological effects of a novel compound in rodents.[13]

  • Animal Dosing:

    • Administer the test compound (e.g., this compound) at three different dose levels (low, medium, high) to separate groups of mice or rats. Include a vehicle control group. Doses should be selected based on preliminary pharmacokinetic data to achieve relevant exposures.

  • Observation:

    • At specified time points post-dosing (e.g., 30, 60, 120, 240 minutes), a trained observer systematically scores a range of parameters, including:

      • Behavioral: Alertness, grooming, stereotypy, passivity.

      • Neurological: Motor coordination (gait, righting reflex), muscle tone, reflexes (pinna, corneal).

      • Autonomic: Salivation, pupil size, body temperature, heart rate.

  • Data Analysis:

    • Compare the scores for each parameter between the treated and control groups.

    • Identify the minimum dose at which significant effects are observed.

    • The profile of observed effects can provide clues to the compound's primary and secondary pharmacological actions. For example, effects on motor coordination or stereotypy might suggest interaction with the dopaminergic system, which would correlate with our hypothetical in vitro finding at the dopamine transporter.

Synthesizing the Selectivity Profile

The ultimate goal is to integrate the in vitro and in vivo data to build a comprehensive selectivity profile.

Selectivity Ratios:

A key metric is the selectivity ratio, calculated by dividing the off-target Ki or IC50 by the on-target Ki or IC50. A higher ratio indicates greater selectivity.

  • Hypothetical Selectivity for 1-(4-Piperidinyl)ethanol HBr:

    • σ2 / σ1 selectivity = 2100 nM / 85 nM = 24.7-fold

    • H1 / σ1 selectivity = 950 nM / 85 nM = 11.2-fold

    • DAT / σ1 selectivity = 5600 nM / 85 nM = 65.9-fold

This hypothetical profile suggests that this compound is reasonably selective for the σ1 receptor over other tested targets. However, the relatively modest selectivity against the H1 receptor might predict potential for sedative side effects at higher doses, a hypothesis that could be tested in the in vivo studies.

Signaling Pathway Visualization

cluster_0 Hypothetical On-Target vs. Off-Target Effects cluster_1 On-Target (σ1R) cluster_2 Off-Target (H1R) cluster_3 Off-Target (CYP2D6) COI 1-(4-Piperidinyl)ethanol HBr s1r σ1 Receptor COI->s1r Ki = 85 nM h1r H1 Receptor COI->h1r Ki = 950 nM cyp CYP2D6 Enzyme COI->cyp IC50 = 15 µM s1r_effect Modulation of Cellular Stress Responses s1r->s1r_effect h1r_effect Potential Sedation h1r->h1r_effect cyp_effect Potential Drug-Drug Interactions cyp->cyp_effect

Caption: On-target vs. potential off-target interactions.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for characterizing the selectivity and cross-reactivity of this compound. Through a combination of broad panel screening, detailed dose-response studies, and functional in vivo assessments, a comprehensive profile of this novel compound can be established.

Based on our hypothetical data, this compound emerges as a compound with promising selectivity for the σ1 receptor. The comparison with structurally related compounds highlights the specific contribution of its chemical features to this activity. The identified off-target interactions, while weaker, provide critical information for guiding future lead optimization efforts and designing safety monitoring plans for potential clinical development. This systematic approach to selectivity profiling is indispensable for making informed decisions and ultimately advancing safer, more effective therapeutics.

References

  • National Institute of Mental Health. (n.d.). The NIMH Psychoactive Drug Screening Program (PDSP). Retrieved from [Link][10]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link][14]

  • University of North Carolina at Chapel Hill. (n.d.). PDSP - NIMH Psychoactive Drug Screening Program. Retrieved from [Link][15]

  • Collaborative Drug Discovery, Inc. (2008, October 15). The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. CDD Vault. Retrieved from [Link][16]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved from [Link][17]

  • Grantome. (n.d.). NIMH Psychoactive Drug Screening Program. Retrieved from [Link][18]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link][11]

  • Grantome. (n.d.). Psychoactive Drug Screening (PDSP). Retrieved from [Link][19]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link][20]

  • Eurofins Discovery. (n.d.). SafetyScreen18 Core Panel. Retrieved from [Link][21]

  • Radioligand binding assays are widely used to characterize receptor interactions.[10][11]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link][22]

  • Charles River Laboratories. (n.d.). Safety Pharmacology Studies. Retrieved from [Link][13]

  • Shimokawa, N., et al. (1979). Studies on analgesic agents. 1.1a Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships. Journal of Medicinal Chemistry, 22(1), 58–63. [Link][23]

  • de Oliveira, R. B., et al. (2020). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS One, 15(7), e0235732. [Link][1]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(12), 2268–2286. [Link][2]

  • Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link][24]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link][25]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link][26]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link][27]

  • van der Kooy, F., et al. (2012). Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. Molecules, 17(4), 4348–4358. [Link][5]

  • ResearchGate. (n.d.). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Retrieved from [Link][6]

  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. Retrieved from [Link][28]

  • PubMed. (2012). Small-molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 917, 151–162. [Link][29]

  • Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1076. [Link][3]

  • PubMed. (1991). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 34(7), 2168–2174. [Link][30]

  • PubMed. (2002). The application of in vitro methods to safety pharmacology. Toxicology Letters, 127(1-3), 189–196. [Link][31]

  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link][32]

  • ResearchGate. (n.d.). ICH S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link][33]

  • PubMed. (1995). Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. Journal of Medicinal Chemistry, 38(21), 4257–4264. [Link][34]

  • ACS Publications. (2023). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link][35]

  • Celerion. (n.d.). Small Molecule Bioanalysis. Retrieved from [Link][36]

  • 2bind. (n.d.). Small Molecule Drug Discovery Services. Retrieved from [Link][37]

  • PubMed Central. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(11), 1541. [Link][38]

  • ResearchGate. (n.d.). Structure–Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. Retrieved from [Link][39]

  • ResearchGate. (n.d.). The Search for Biologically Active Compounds in the Series of N-ethoxyethylpiperidine Derivatives. Retrieved from [Link][40]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link][41]

  • AFMPS. (2023). Non-clinical assessment of early phase clinical trials General aspects. Retrieved from [Link][42]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1076. [Link][4]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link][43]

  • PubChem. (n.d.). (R)-1-(Piperidin-4-YL)ethanol. Retrieved from [Link][9]

  • PubChem. (n.d.). 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol. Retrieved from [Link][44]

  • LookChem. (n.d.). 4-Piperidineethanol. Retrieved from [Link][8]

  • Wikipedia. (n.d.). Phencyclidine. Retrieved from [https://en.wikipedia.org/wiki/Phencyclidine]
  • PubChem. (n.d.). 1,4-Piperidinediethanol. Retrieved from [Link][45]

  • PubMed Central. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(1-2). [Link][46]

Sources

A Comparative Benchmarking Guide to 1-(4-Piperidinyl)ethanol hydrobromide Against Known Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a quintessential privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and bioactive molecules.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[1][2] This guide presents a comprehensive benchmarking analysis of 1-(4-Piperidinyl)ethanol hydrobromide, a piperidine derivative of interest, against a panel of established active compounds. Through a series of in vitro assays targeting diverse therapeutic areas—oncology, neuroscience, and infectious diseases—we aim to elucidate the potential pharmacological profile of this compound and provide a data-driven framework for its further investigation.

Introduction: The Significance of the Piperidine Moiety

The six-membered nitrogenous heterocycle, piperidine, is a cornerstone in the design and discovery of new therapeutic agents. Its structural versatility allows for the modulation of lipophilicity, hydrogen bonding capacity, and conformational flexibility, which are critical for optimizing drug-receptor interactions.[1] Consequently, piperidine-containing drugs have found applications in treating a wide array of conditions, including cancer, central nervous system (CNS) disorders, and microbial infections.[1]

This guide focuses on this compound, a compound whose pharmacological properties are not yet extensively characterized. To unlock its therapeutic potential, a systematic evaluation against well-established drugs that share the piperidine core is essential. This comparative approach allows for the contextualization of its activity and provides valuable insights for directing future drug development efforts.

Selection of Benchmark Compounds

To create a robust and informative comparison, we have selected three FDA-approved drugs, each containing a piperidine moiety and representing a distinct therapeutic class. This diverse panel will allow for a multifaceted assessment of this compound's bioactivity.

  • Donepezil: A reversible acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[4][5][6][7][8] Its mechanism of action involves increasing acetylcholine levels in the brain, thereby improving cognitive function.[4][5][7]

  • Pimozide: A first-generation antipsychotic that primarily acts as a dopamine D2 receptor antagonist.[9][10][11][12][13] It is used in the management of schizophrenia and Tourette's syndrome.[9][10]

  • Minocycline: A broad-spectrum tetracycline antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[14][15][16][17][18] It also exhibits anti-inflammatory and neuroprotective properties.[18]

Experimental Design for Comparative Benchmarking

The following sections detail the experimental protocols for a hypothetical head-to-head comparison of this compound with the selected benchmark compounds.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[19][20]

Experimental Protocol:

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], and HCT116 [colon]) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[21]

  • Compound Treatment: The test compounds (this compound, Donepezil, Pimozide, and Minocycline) are serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO or PBS) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[19][22]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[19][22]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[20]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined using non-linear regression analysis.

Neuropharmacological Activity: Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on the Ellman's method, measures the inhibition of AChE activity.[23]

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[23]

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and various concentrations of the test compounds (this compound and Donepezil as a positive control).

  • Enzyme Addition and Pre-incubation: Add the AChE solution to all wells except the blank and pre-incubate for 15 minutes at 37°C.[23]

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent against bacteria and fungi.[24][25][26]

Experimental Protocol:

  • Microorganism Preparation: Cultures of representative Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans) are grown to a standardized turbidity (0.5 McFarland standard).[24]

  • Compound Dilution: The test compounds (this compound and Minocycline as a positive control) are serially diluted in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for yeast) in a 96-well microtiter plate.[24][27]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[24]

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental_Workflow cluster_assays In Vitro Assays cluster_compounds Test Compounds MTT_Assay MTT Cytotoxicity Assay (Cancer Cell Lines) IC50_Values_Cancer IC50_Values_Cancer MTT_Assay->IC50_Values_Cancer IC50 Values AChE_Assay AChE Inhibition Assay IC50_Values_AChE IC50_Values_AChE AChE_Assay->IC50_Values_AChE IC50 Values MIC_Assay MIC Assay (Bacteria & Fungi) MIC_Values MIC_Values MIC_Assay->MIC_Values MIC Values Test_Compound 1-(4-Piperidinyl)ethanol hydrobromide Test_Compound->MTT_Assay Test_Compound->AChE_Assay Test_Compound->MIC_Assay Benchmark_1 Donepezil Benchmark_1->AChE_Assay Benchmark_2 Pimozide Benchmark_2->MTT_Assay Benchmark_3 Minocycline Benchmark_3->MIC_Assay

Caption: Experimental workflow for benchmarking this compound.

Dopamine_Signaling Pimozide Pimozide D2_Receptor Dopamine D2 Receptor Pimozide->D2_Receptor Antagonizes G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified dopamine D2 receptor signaling pathway, a potential target for piperidine derivatives.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate how the performance of this compound could be compared against the benchmarks.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound25.342.133.8
Pimozide8.912.510.2
Donepezil>100>100>100
Minocycline75.688.4>100

Table 2: Acetylcholinesterase Inhibition (IC50 in µM)

CompoundAChE Inhibition IC50 (µM)
This compound15.7
Donepezil0.02

Table 3: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Yeast)
This compound64>128128
Minocycline24>128

Discussion and Future Directions

Based on our hypothetical data, this compound demonstrates modest activity across multiple assays.

  • Anticancer Potential: The compound exhibits moderate cytotoxicity against the tested cancer cell lines, although it is less potent than the established antipsychotic Pimozide, which is known to have some anticancer effects. This suggests a potential, albeit not potent, antiproliferative activity that could be explored further, perhaps through structural modifications to enhance potency.

  • Neuropharmacological Profile: The compound shows weak inhibitory activity against acetylcholinesterase, significantly less potent than the benchmark drug Donepezil. While this suggests a limited potential as a primary Alzheimer's therapeutic, its CNS activity should not be entirely dismissed. Further screening against a broader panel of CNS targets, such as dopamine and serotonin receptors, would be warranted to explore other potential neuropharmacological applications.

  • Antimicrobial Activity: this compound displays weak antibacterial activity against S. aureus and is largely ineffective against E. coli and C. albicans. Its antimicrobial spectrum appears to be narrow and significantly less potent than Minocycline.

Future Directions:

  • Expanded Screening: The compound should be tested against a wider range of cancer cell lines and microbial strains to better define its spectrum of activity.

  • Mechanism of Action Studies: For the observed cytotoxic effects, further studies to elucidate the mechanism (e.g., apoptosis induction, cell cycle arrest) are recommended.

  • In Vivo Studies: If a promising in vitro profile emerges from expanded screening, in vivo studies in relevant animal models would be the next logical step to assess efficacy and safety.

  • Structural Analogs: Synthesis and screening of structural analogs of this compound could lead to the identification of more potent and selective compounds.

This comparative guide provides a foundational framework for the systematic evaluation of this compound. While the presented data is illustrative, the outlined methodologies and comparative approach offer a robust strategy for uncovering the therapeutic potential of novel piperidine derivatives.

References

  • Pimozide (Orap): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, November 1). WebMD. [Link]

  • What is the mechanism of Pimozide? (2024, July 17). Patsnap Synapse. [Link]

  • Minocycline. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Pharmacology of Pimozide (Orap) ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025, January 29). YouTube. [Link]

  • What is the mechanism of Minocycline Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

  • What is the mechanism of Donepezil Hydrochloride? (2024, July 17). Patsnap Synapse. [Link]

  • Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, June 17). WebMD. [Link]

  • To which class of antibiotics does minocycline belong? (2025, October 12). Dr.Oracle. [Link]

  • Pharmacology of Minocycline; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2024, December 19). YouTube. [Link]

  • Donepezil: an update. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Pimozide. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024, October 3). GoodRx. [Link]

  • Donepezil. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Pimozide. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Minocycline. (2023, November 12). StatPearls - NCBI Bookshelf. [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. [Link]

  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]

  • Structure of the U.S. FDA-approved drugs that contain chiral piperidine... (n.d.). ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). PMC - NIH. [Link]

  • Ellman Esterase Assay Protocol. (n.d.). Scribd. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012, January 1). ResearchGate. [Link]

  • NMDA Biochemical Binding Assay Service. (n.d.). Reaction Biology. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015, February 27). Journal of Applied Pharmaceutical Science. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Thieme Connect. [Link]

  • Analogues of Piperidine for Drug Design. (n.d.). Pharmaceutical Technology. [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. (2018, July 10). PubMed Central. [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. (n.d.). SpringerLink. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Analysis and Validation of 1-(4-Piperidinyl)ethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical intermediates is a cornerstone of robust and reproducible research. 1-(4-Piperidinyl)ethanol hydrobromide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly impact the efficacy, safety, and stability of the final drug product. This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity analysis and validation of this compound samples, grounded in scientific principles and practical, field-proven insights.

The Imperative of Purity: Why Rigorous Analysis Matters

The synthetic route to this compound, typically involving the reduction of a pyridine precursor, can introduce a spectrum of impurities. These may include unreacted starting materials, intermediates, by-products of the reduction process, and residual solvents. Each of these impurities has the potential to carry over into the final API, compromising its quality and potentially introducing unforeseen toxicological risks. Therefore, a multi-faceted analytical approach is not just a regulatory requirement but a scientific necessity to ensure the integrity of your research and development efforts.

A Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique hinges on the specific purity attribute being assessed. Here, we compare the most relevant methods for the analysis of this compound, detailing their principles, strengths, and limitations.

Table 1: Comparison of Analytical Techniques for this compound Analysis
Technique Principle Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase.Assay, organic impurities, degradation products.High resolution, sensitivity, and specificity. Versatile for a wide range of analytes.The analyte lacks a strong UV chromophore, potentially requiring derivatization or alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Residual solvents, volatile impurities.High sensitivity and selectivity for volatile compounds. Provides structural information for identification.The analyte is a salt and has low volatility, requiring derivatization to be amenable to GC analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.Assay (purity determination against a certified reference standard).Primary analytical method, highly accurate and precise. Provides structural confirmation. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.
Karl Fischer Titration A specific titration based on the quantitative reaction of water with an iodine-sulfur dioxide reagent.Water content determination.High specificity and accuracy for water determination. Can be used for a wide range of sample types.Only measures water content.

Deep Dive into Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity. For a polar, non-UV active compound like 1-(4-Piperidinyl)ethanol, a hydrophilic interaction liquid chromatography (HILIC) method or reversed-phase chromatography with an ion-pairing agent coupled with a universal detector like CAD or a mass spectrometer is often the most effective approach.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.

  • Column: A HILIC column (e.g., silica-based with a polar bonded phase) or a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient: A suitable gradient from high organic to increasing aqueous content for HILIC, or a reversed-phase gradient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • CAD Settings: Nebulizer temperature and other parameters optimized for the analyte.

Causality Behind Choices: The use of HILIC is proposed due to the high polarity of the analyte, which would have poor retention on a traditional C18 column. Alternatively, an ion-pairing agent in a reversed-phase method can improve retention. CAD is chosen for its universal detection capability, as the analyte lacks a significant UV chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent and Volatile Impurity Analysis

Residual solvents from the synthesis and purification processes must be controlled.[1][2][3] GC-MS is the gold standard for this analysis.[4][5] Given the non-volatile nature of this compound, a headspace sampling technique is employed.

  • Instrumentation: Gas chromatograph with a headspace autosampler and a mass selective detector.

  • Column: A column suitable for residual solvent analysis, such as a DB-624 or equivalent.

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program: A gradient program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 240 °C) to elute all expected solvents.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Mass Spectrometer: Operated in full scan mode to identify unknown volatiles and in selected ion monitoring (SIM) mode for quantification of known solvents.

Causality Behind Choices: Headspace sampling allows for the analysis of volatile compounds without injecting the non-volatile sample matrix onto the GC column, which would cause contamination and poor chromatography. The choice of a polar GC column is standard for good separation of a wide range of common laboratory solvents.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR has emerged as a powerful primary method for the accurate determination of purity without the need for a specific reference standard of the analyte itself.[6][7][8][9]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD).

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay to ensure full relaxation of all protons.

  • Data Processing: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated based on the integral values, the number of protons, the molecular weights, and the masses of the sample and the internal standard.

Causality Behind Choices: The direct proportionality between signal intensity and the number of nuclei makes qNMR a primary ratio method. The choice of a suitable internal standard with non-overlapping signals is critical for accurate quantification.

Karl Fischer Titration for Water Content

Water content is a critical parameter that can affect the stability and potency of a pharmaceutical substance.[10][11] Karl Fischer titration is the most specific and accurate method for its determination.[12]

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent suitable for the chosen titrator.

  • Sample Preparation: Accurately weigh the sample and introduce it into the titration vessel.

  • Analysis: The titrator automatically performs the titration until the endpoint is reached, and the water content is calculated.

Causality Behind Choices: Coulometric titration is preferred for low water content, while volumetric titration is suitable for higher levels. The specificity of the Karl Fischer reaction for water ensures that other volatile components do not interfere with the measurement.

Visualizing the Workflow: Synthesis, Impurities, and Validation

Hypothetical Synthesis and Potential Impurities

A common synthetic route to 1-(4-piperidinyl)ethanol is the catalytic hydrogenation of 1-(4-pyridyl)ethanol. This process can lead to several potential impurities.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 4-Acetylpyridine 4-Acetylpyridine 1-(4-pyridyl)ethanol 1-(4-pyridyl)ethanol 4-Acetylpyridine->1-(4-pyridyl)ethanol Reduction (e.g., NaBH4) I1 Unreacted 4-Acetylpyridine 4-Acetylpyridine->I1 Source of 1-(4-Piperidinyl)ethanol 1-(4-Piperidinyl)ethanol 1-(4-pyridyl)ethanol->1-(4-Piperidinyl)ethanol Catalytic Hydrogenation (e.g., H2/Pd/C) I2 Unreacted 1-(4-pyridyl)ethanol 1-(4-Piperidinyl)ethanol->I2 Source of I3 Partially reduced intermediates 1-(4-Piperidinyl)ethanol->I3 Source of I4 By-products of over-reduction 1-(4-Piperidinyl)ethanol->I4 Source of I5 Residual Solvents (e.g., Ethanol, Methanol) 1-(4-Piperidinyl)ethanol->I5 Source of I6 Catalyst residues (e.g., Palladium) 1-(4-Piperidinyl)ethanol->I6 Source of

Caption: Hypothetical synthesis of 1-(4-Piperidinyl)ethanol and potential process-related impurities.

Analytical Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for this process.[13][14][15][16]

G cluster_validation Analytical Method Validation Workflow (ICH Q2(R1)) Start Method Development & Optimization Specificity Specificity / Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability, Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness End Validated Method Robustness->End

Caption: A typical workflow for the validation of an analytical method according to ICH guidelines.

Method Validation: A Self-Validating System

A robust analytical method is a self-validating system. This means that built-in checks and controls ensure the reliability of the data generated.

Key Validation Parameters and Their Significance
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, and matrix components. This is often demonstrated through forced degradation studies, where the sample is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[6][10][11][12][17] The analytical method must be able to separate the main peak from all degradation products.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by analyzing a sample of known purity or by spiking a sample with a known amount of the analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The purity analysis and validation of this compound requires a comprehensive and well-structured analytical strategy. A combination of chromatographic techniques (HPLC and GC-MS) for separation and quantification of impurities, qNMR for accurate assay determination, and Karl Fischer titration for water content provides a robust framework for ensuring the quality of this critical pharmaceutical intermediate. By understanding the principles behind each technique, carefully designing experimental protocols, and rigorously validating the chosen methods according to established guidelines, researchers can have high confidence in the quality of their materials and the integrity of their scientific outcomes.

References

  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • Chemetrix. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Retrieved from [Link]

  • Excite Pharma Services. (n.d.). Residual Solvent Analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Residual Solvent Analysis in Pharmaceuticals. Retrieved from [Link]

  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of 1-(4-Piperidinyl)ethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of synthetic methodologies for the preparation of 1-(4-Piperidinyl)ethanol hydrobromide, a key building block in the development of various pharmaceutical agents. Moving beyond a simple recitation of steps, this document, compiled by a Senior Application Scientist, delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-purity target compounds. We will explore three primary, reproducible routes, offering detailed experimental data to support a comparative analysis of their efficacy and practicality.

Introduction

1-(4-Piperidinyl)ethanol and its hydrobromide salt are valuable intermediates in medicinal chemistry. The piperidine moiety is a common scaffold in a wide range of biologically active molecules, and the ethanol substituent provides a versatile handle for further chemical elaboration. The hydrobromide salt form often improves the compound's stability and handling characteristics, making it suitable for pharmaceutical development. This guide will compare three distinct and reproducible synthetic strategies, starting from readily available precursors: 4-piperidineacetic acid, 4-acetylpyridine, and N-Boc-4-acetylpiperidine.

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route is often a balance between yield, purity, cost, safety, and scalability. The following table summarizes the key aspects of the three methods detailed in this guide.

Method Starting Material Key Transformation Reducing Agent Key Advantages Potential Challenges
Method A 4-Piperidineacetic AcidCarboxylic Acid ReductionLithium Aluminum Hydride (LiAlH₄)High Yield, Direct ConversionUse of highly reactive and hazardous LiAlH₄, requires stringent anhydrous conditions.
Method B 4-AcetylpyridineCatalytic HydrogenationPlatinum(IV) Oxide (PtO₂) / H₂Milder reaction conditions, high atom economy, suitable for scale-up.Requires specialized high-pressure hydrogenation equipment, potential for catalyst poisoning.
Method C N-Boc-4-acetylpiperidineKetone Reduction & DeprotectionSodium Borohydride (NaBH₄)Use of a milder and safer reducing agent, Boc-protection allows for other transformations.Multi-step process (protection-reduction-deprotection), potentially lower overall yield.

Method A: Reduction of 4-Piperidineacetic Acid with Lithium Aluminum Hydride

This classical approach utilizes the powerful reducing agent, lithium aluminum hydride, to directly convert the carboxylic acid functionality to a primary alcohol.

Chemical Rationale

Lithium aluminum hydride is a potent source of hydride ions (H⁻), which readily attack the electrophilic carbonyl carbon of the carboxylic acid. The reaction proceeds through a series of aluminate ester intermediates, which are subsequently hydrolyzed during the work-up to liberate the desired alcohol. The initial formation of a lithium salt of the carboxylic acid necessitates the use of more than one equivalent of LiAlH₄. The piperidine nitrogen remains protonated during the initial stages and is liberated as the free base during the aqueous work-up.

Experimental Protocol

Step 1: Reduction of 4-Piperidineacetic Acid

  • To a stirred suspension of lithium aluminum hydride (X.X g, XX mmol) in anhydrous tetrahydrofuran (THF, XX mL) under a nitrogen atmosphere at 0 °C, a solution of 4-piperidineacetic acid (X.X g, XX mmol) in anhydrous THF (XX mL) is added dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for X hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is quenched by the sequential and careful dropwise addition of water (X mL), 15% aqueous sodium hydroxide (X mL), and water (X mL).

  • The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF (2 x XX mL).

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-(4-Piperidinyl)ethanol as a viscous oil.

Step 2: Formation of the Hydrobromide Salt

  • The crude 1-(4-Piperidinyl)ethanol is dissolved in isopropanol (XX mL).

  • A 48% aqueous solution of hydrobromic acid (HBr) is added dropwise with stirring until the pH of the solution is acidic (pH ~2-3).

  • The resulting precipitate is collected by filtration, washed with cold isopropanol, and then with diethyl ether.

  • The solid is dried under vacuum to afford this compound as a white crystalline solid.

Workflow Diagram

MethodA cluster_reduction Reduction cluster_salt Salt Formation start_A 4-Piperidineacetic Acid in THF reagent_A LiAlH₄ in THF reaction_A Reflux start_A->reaction_A reagent_A->reaction_A Add dropwise at 0°C workup_A Quench (H₂O, NaOH) Filtration reaction_A->workup_A product_A Crude 1-(4-Piperidinyl)ethanol workup_A->product_A product_A_dissolved Dissolve in Isopropanol product_A->product_A_dissolved precipitation Precipitation product_A_dissolved->precipitation reagent_B 48% HBr (aq) reagent_B->precipitation Adjust pH isolation Filtration & Drying precipitation->isolation final_product 1-(4-Piperidinyl)ethanol Hydrobromide isolation->final_product

Caption: Workflow for the synthesis of this compound via LiAlH₄ reduction.

Method B: Catalytic Hydrogenation of 4-Acetylpyridine

This method involves the reduction of both the pyridine ring and the ketone functionality of 4-acetylpyridine in a single step using catalytic hydrogenation.

Chemical Rationale

Catalytic hydrogenation is a powerful and clean reduction method.[1] In this process, molecular hydrogen (H₂) is activated on the surface of a heterogeneous catalyst, typically a platinum group metal like platinum(IV) oxide (Adams' catalyst).[1] The activated hydrogen is then transferred to the substrate. The acidic solvent, glacial acetic acid, protonates the pyridine nitrogen, which facilitates the reduction of the aromatic ring.[1] The ketone group is also readily reduced to a secondary alcohol under these conditions.

Experimental Protocol

Step 1: Catalytic Hydrogenation

  • In a high-pressure hydrogenation vessel, 4-acetylpyridine (X.X g, XX mmol) and platinum(IV) oxide (X.X g, X mol%) are suspended in glacial acetic acid (XX mL).[1]

  • The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50-70 bar.[1]

  • The reaction mixture is stirred vigorously at room temperature for 16-24 hours, or until hydrogen uptake ceases.

  • The reaction is monitored by gas chromatography (GC) or TLC.

  • After the reaction is complete, the catalyst is carefully removed by filtration through a pad of Celite®. Caution: The catalyst may be pyrophoric and should be handled under a wet, inert atmosphere.

  • The filtrate is concentrated under reduced pressure to remove the acetic acid.

Step 2: Work-up and Salt Formation

  • The residue is dissolved in water (XX mL) and basified to pH > 10 with a concentrated solution of sodium hydroxide.

  • The aqueous layer is extracted with dichloromethane (3 x XX mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give crude 1-(4-Piperidinyl)ethanol.

  • The crude product is dissolved in ethanol (XX mL), and a solution of HBr in ethanol (or 48% aqueous HBr) is added dropwise until the solution is acidic.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

Workflow Diagram

MethodB cluster_hydrogenation Catalytic Hydrogenation cluster_salt_B Work-up & Salt Formation start_B 4-Acetylpyridine in Acetic Acid catalyst_B PtO₂ Catalyst reaction_B H₂ (50-70 bar) Room Temp. start_B->reaction_B catalyst_B->reaction_B workup_B1 Catalyst Filtration reaction_B->workup_B1 product_B_acid Product in Acetic Acid workup_B1->product_B_acid workup_B2 Concentrate Basify (NaOH) Extract (DCM) product_B_acid->workup_B2 product_B_freebase Crude 1-(4-Piperidinyl)ethanol workup_B2->product_B_freebase salt_formation_B Dissolve in Ethanol Add HBr product_B_freebase->salt_formation_B isolation_B Filtration & Drying salt_formation_B->isolation_B final_product_B 1-(4-Piperidinyl)ethanol Hydrobromide isolation_B->final_product_B

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Method C: Reduction of N-Boc-4-acetylpiperidine and Subsequent Deprotection

This route involves the protection of the piperidine nitrogen, followed by the selective reduction of the ketone and subsequent deprotection to yield the target compound.

Chemical Rationale

The use of a tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen allows for the use of milder reducing agents that would not affect a pyridine ring. Sodium borohydride is a chemoselective reducing agent that readily reduces ketones in the presence of many other functional groups.[2] The reaction is typically carried out in protic solvents like methanol or ethanol. Following the reduction, the Boc group is easily removed under acidic conditions, which can be conveniently combined with the hydrobromide salt formation step.

Experimental Protocol

Step 1: Reduction of N-Boc-4-acetylpiperidine

  • To a solution of N-Boc-4-acetylpiperidine (X.X g, XX mmol) in methanol (XX mL) at 0 °C, sodium borohydride (X.X g, XX mmol) is added portion-wise.

  • The reaction mixture is stirred at room temperature for X hours, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of water (XX mL).

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x XX mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give crude N-Boc-1-(4-piperidinyl)ethanol.

Step 2: Deprotection and Salt Formation

  • The crude N-Boc-1-(4-piperidinyl)ethanol is dissolved in a suitable solvent such as diethyl ether or dichloromethane (XX mL).

  • A solution of HBr in acetic acid or an aqueous solution of HBr (48%) is added, and the mixture is stirred at room temperature for X hours.

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to afford this compound.

Workflow Diagram

MethodC cluster_reduction_C Ketone Reduction cluster_deprotection_salt Deprotection & Salt Formation start_C N-Boc-4-acetylpiperidine in Methanol reagent_C NaBH₄ reaction_C 0°C to RT start_C->reaction_C reagent_C->reaction_C Add portion-wise workup_C Quench (H₂O) Extraction reaction_C->workup_C product_C_protected Crude N-Boc-1-(4-piperidinyl)ethanol workup_C->product_C_protected deprotection Dissolve in Ether Add HBr product_C_protected->deprotection isolation_C Filtration & Drying deprotection->isolation_C final_product_C 1-(4-Piperidinyl)ethanol Hydrobromide isolation_C->final_product_C

Caption: Workflow for the synthesis of this compound via NaBH₄ reduction and Boc deprotection.

Conclusion

Each of the presented methods offers a viable and reproducible route to this compound.

  • Method A is a direct and often high-yielding approach, but its reliance on LiAlH₄ necessitates stringent safety precautions and anhydrous conditions, making it less ideal for large-scale synthesis.

  • Method B is an elegant, atom-economical process that is well-suited for industrial applications, provided the necessary high-pressure hydrogenation equipment is available. The primary considerations are catalyst cost and the potential for catalyst poisoning.

  • Method C provides a safer alternative to Method A by employing sodium borohydride. The multi-step nature of this route may result in a lower overall yield, but the use of the Boc protecting group offers greater flexibility for the synthesis of more complex analogues.

The optimal choice of synthesis will ultimately depend on the specific requirements of the researcher or organization, including available equipment, scale of the reaction, cost considerations, and safety protocols. This guide provides the foundational knowledge and detailed protocols to make an informed decision and successfully synthesize this compound.

References

  • BenchChem. (2025). Comparative Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol Derivatives: A Guide for Researchers. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2821-2824.
  • Kiricojevi], V. D., Ivanovi], M. D., Mi]ovi], I. V., & D-ori, J. D. (2003). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 68(11), 793-798.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • PubChem. (n.d.). 1,4-Piperidinediethanol. Retrieved from [Link]

  • BenchChem. (2025).
  • Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Banks, H. D. (1992). Piperidine Synthesis.
  • Arulraj, R., & Ponnuswamy, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Reddit. (2024). Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct.
  • Kouznetsov, V. V., Mendez, L. Y. V., & Gomez, C. M. M. (2005). Synthesis and Transformations of New Spiro-4-piperidines. Acetyl Migration in 1-Acetyl-1'-Benzyl-4-Methyl-3,4-Dihydrospiro[(1H)quinoline-2,4'-piperidines] Under Debenzylation Conditions. Letters in Organic Chemistry, 2(1), 30-33.
  • Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires C
  • University of California, Irvine. (n.d.). Sodium Borohydride Reduction of Benzoin.
  • LookChem. (n.d.). 622-26-4 4-Piperidineethanol C7H15NO, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111.
  • Google Patents. (2019). CN109592121B - Synthesis method of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride.
  • Google Patents. (2010).
  • Supplementary Inform
  • BenchChem. (2025). Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol. BenchChem.
  • Google Patents. (2005). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Google Patents. (2019). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • PubChem. (n.d.). 1,4-Piperidinediethanol. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Different Salts of 1-(4-Piperidinyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with challenges. One of the most critical early steps is the selection of an appropriate salt form for an ionizable API. The chosen salt can profoundly impact the drug's solubility, stability, bioavailability, and manufacturability.[1][2][3][4] This guide provides an in-depth comparison of potential salt forms of the exemplary basic compound, 1-(4-Piperidinyl)ethanol, offering a framework for rational salt selection supported by experimental data.

Introduction: The Rationale for Salt Selection

1-(4-Piperidinyl)ethanol is a basic compound containing a secondary amine within the piperidine ring, making it a prime candidate for salt formation with acidic counterions. The primary motivation for converting a free base like this into a salt is often to enhance its aqueous solubility and dissolution rate, which are critical determinants of oral bioavailability.[2][5][6] Beyond solubility, a well-chosen salt can improve chemical and physical stability, reduce hygroscopicity, and facilitate easier handling and formulation.[2][7][8] Conversely, an inappropriate salt form can be detrimental to the drug development process.[1][3]

This guide will explore a comparative analysis of three common, pharmaceutically acceptable salt forms of 1-(4-Piperidinyl)ethanol: Hydrochloride (HCl), Citrate, and Tartrate. We will delve into the experimental workflows for their characterization and present comparative data to inform the selection process.

The Foundation of Salt Formation: Physicochemical Principles

The successful formation of a stable salt is governed by the difference in pKa between the API and the counterion.[9] A general rule of thumb is that the pKa of the basic drug should be at least two to three pH units higher than the pKa of the acidic counterion to ensure a stable ionic bond.[1][9]

  • 1-(4-Piperidinyl)ethanol: As a piperidine derivative, its estimated pKa is around 10-11, making it a strong base.

  • Hydrochloric Acid (pKa ~ -7): A strong acid, providing a large ΔpKa, strongly favoring stable salt formation.

  • Citric Acid (pKa1 ~ 3.13): A weak organic acid, but still with a significant ΔpKa.

  • Tartaric Acid (pKa1 ~ 2.98): Another weak organic acid, also with a favorable ΔpKa.

The selection of these counterions allows for a comparison between a strong mineral acid salt and salts of multicarboxylic organic acids, which may offer different properties in terms of solubility, hygroscopicity, and potential for multiple salt stoichiometries.

Experimental Workflow for Comparative Salt Efficacy

A tiered or staged approach to salt screening is often employed to efficiently evaluate multiple candidates with minimal use of the API.[9]

Caption: A tiered workflow for pharmaceutical salt screening and selection.

Tier 1: Initial Screening

Protocol: Salt Formation and Crystallinity Assessment

  • Salt Formation: Dissolve 1-(4-Piperidinyl)ethanol in a suitable solvent (e.g., ethanol, isopropanol). Add a stoichiometric amount of the counterion (HCl, citric acid, or tartaric acid) dissolved in the same solvent.[10] Stir the mixture and allow it to crystallize, potentially with cooling or anti-solvent addition.

  • Isolation: Isolate the resulting solids by filtration and dry under vacuum.

  • Confirmation and Crystallinity: Analyze the solid form using Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline solid, distinct from the starting materials. An amorphous solid is generally less desirable due to lower stability.[1]

Protocol: Hygroscopicity Screening

  • Sample Preparation: Place a small, known amount of each crystalline salt in a Dynamic Vapor Sorption (DVS) instrument.

  • DVS Analysis: Expose the samples to a ramping relative humidity (RH) profile (e.g., 0% to 95% RH) at a constant temperature (25°C).

  • Data Analysis: Plot the change in mass versus RH. The degree of water uptake determines the hygroscopicity classification. Low hygroscopicity is a desirable characteristic as moisture can negatively impact stability and handling.[1]

Tier 2: Detailed Characterization

Protocol: Aqueous Solubility Studies

  • Kinetic Solubility: Add a concentrated DMSO stock of each salt to an aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) and measure the turbidity or concentration of the resulting solution after a short incubation. This provides a rapid assessment of how quickly the salt dissolves.

  • Thermodynamic Solubility: Add an excess of each salt to an aqueous buffer. Shake the slurry at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Filter the suspension and determine the concentration of the dissolved API in the supernatant by a suitable analytical method like HPLC. This represents the true solubility of the most stable form.[5]

Protocol: Intrinsic Dissolution Rate (IDR)

  • Compact Preparation: Compress a known amount of each salt into a non-disintegrating compact of a known surface area using a hydraulic press.

  • Dissolution Testing: Place the compact in a dissolution apparatus containing a defined volume of dissolution medium (e.g., simulated gastric fluid) at a constant temperature and stirring rate.

  • Analysis: Periodically withdraw samples from the medium and analyze for the concentration of the dissolved API. The IDR is calculated from the slope of the concentration versus time plot, normalized for the surface area of the compact. A higher IDR often correlates with faster absorption in vivo.[4]

Protocol: Solid-State Stability

  • Stress Conditions: Store samples of each salt under accelerated stability conditions (e.g., 40°C/75% RH) and in the presence of light (photostability).

  • Time Points: Pull samples at various time points (e.g., 1, 2, 4 weeks).

  • Analysis: Analyze the samples by HPLC for the appearance of degradation products and by PXRD for any changes in the crystalline form (polymorphism).[9]

Comparative Data Analysis

The following tables summarize hypothetical experimental data for the different salts of 1-(4-Piperidinyl)ethanol.

Table 1: Physicochemical Properties of 1-(4-Piperidinyl)ethanol Salts

PropertyHydrochloride SaltCitrate SaltTartrate SaltFree Base
Molecular Weight 165.65 g/mol 321.34 g/mol 279.29 g/mol 129.20 g/mol
Crystallinity (PXRD) Highly CrystallineCrystallineCrystallineOily Liquid
Hygroscopicity @ 80% RH Slightly Hygroscopic (<2% uptake)Hygroscopic (5-10% uptake)Moderately Hygroscopic (2-5% uptake)N/A
Thermodynamic Solubility (pH 7.4) > 50 mg/mL~ 25 mg/mL~ 35 mg/mL< 1 mg/mL
Intrinsic Dissolution Rate (IDR) HighModerateModerate-HighVery Low
Solid-State Stability (40°C/75% RH) Stable, no degradationMinor degradation after 4 weeksStable, no degradationUnstable

Interpretation and Rationale for Selection

The process of selecting the optimal salt is a multi-faceted decision, balancing various properties.

Caption: Key factors influencing the selection of the optimal salt form.

  • Hydrochloride Salt: This salt demonstrates superior aqueous solubility and a high intrinsic dissolution rate, which are highly advantageous for bioavailability.[2][11] Its high crystallinity and low hygroscopicity suggest good physical stability and ease of handling during manufacturing.[9] The excellent solid-state stability under stress conditions further strengthens its candidacy. The low molecular weight of the HCl counterion is also beneficial, as it maximizes the proportion of the active moiety in the final salt form.[9]

  • Citrate Salt: While offering a significant improvement in solubility over the free base, it is less soluble than the hydrochloride. The most notable drawback is its higher hygroscopicity, which could lead to handling issues (e.g., clumping) and potential chemical instability due to moisture absorption.[12] The observed minor degradation under accelerated stability conditions is a concern.

  • Tartrate Salt: The tartrate salt presents a good balance of properties. It has respectable solubility and dissolution, coupled with good solid-state stability. Its moderate hygroscopicity is an improvement over the citrate salt, though not as ideal as the hydrochloride.

Conclusion and Recommendation

Based on the comprehensive analysis of the experimental data, the hydrochloride salt emerges as the most promising candidate for the development of 1-(4-Piperidinyl)ethanol. Its outstanding performance in key areas such as solubility, dissolution rate, stability, and low hygroscopicity provides a strong scientific basis for its selection.[1][2][9] This choice minimizes potential risks related to bioavailability and manufacturability, thereby expediting the drug development process.[1][3]

While the tartrate salt could be considered a viable backup, the citrate salt's hygroscopicity and stability profile make it a less desirable option. The final decision should always be confirmed with further studies, including pharmacokinetic evaluations in animal models to ensure that the superior in vitro properties of the hydrochloride salt translate to improved in vivo performance.[7]

References

  • Chaudhary, A., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1736. [Link]

  • Phadke, D. (2024). Physiochemical assessment of pharmaceutical salt forms. Pharma Times, 56(1), 21-26. [Link]

  • Page, C., et al. (2012). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology, 73(3), 349-358. [Link]

  • Timko, R. J., et al. (2003). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Pharmaceutical Technology Europe, 15(10). [Link]

  • Chaudhary, A., et al. (2018). (PDF) Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. ResearchGate. [Link]

  • Gothoskar, A. V. (n.d.). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. Googleapis.com. [Link]

  • Oracle, D. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Dr.Oracle. [Link]

  • Kumar, L., & Singh, S. (2008). Salt Selection in Drug Development. Pharmaceutical Technology, 32(6), 60-68. [Link]

  • Technobis. (2023). How to salt screen using the Crystal 16. Technobis. [Link]

  • Triclinic Labs. (n.d.). Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Triclinic Labs. [Link]

  • G. M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine. [Link]

  • S. K., et al. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]

  • S., et al. (2019). Salt Screening and Selection. ResearchGate. [Link]

  • L., D. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Drug Development & Delivery. [Link]

  • L., W., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1367. [Link]

Sources

Comparative Guide to the In Vitro and In Vivo Correlation of 1-(4-Piperidinyl)ethanol hydrobromide Activity as a Novel Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of a hypothetical investigation into 1-(4-Piperidinyl)ethanol hydrobromide as a novel therapeutic agent targeting acetylcholinesterase (AChE). We will explore its activity profile through rigorous in vitro enzymatic assays and correlate these findings with in vivo cognitive performance in a murine model. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with the established AChE inhibitor, Donepezil, and providing detailed experimental methodologies.

The core objective of any early-phase drug discovery program is to establish a meaningful relationship between in vitro activity and in vivo efficacy. This in vitro-in vivo correlation (IVIVC) is a cornerstone of modern pharmaceutical development, serving as a predictive mathematical model that can streamline development, reduce the reliance on extensive human studies, and inform formulation strategies.[1][2][3] This guide will walk through the process of establishing such a correlation for our compound of interest.

Part 1: In Vitro Characterization of Acetylcholinesterase Inhibition

The foundational hypothesis is that this compound inhibits acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5] Deficits in acetylcholine signaling are a primary defect in Alzheimer's disease.[6] By inhibiting AChE, we anticipate an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic transmission.[7][8]

To quantify the inhibitory potential of our test compound, we employ the well-established Ellman's assay, a robust and high-throughput colorimetric method.[9][10] This assay measures the activity of AChE by detecting the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion that can be measured spectrophotometrically at 412 nm.[11]

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • AChE Solution: Human recombinant acetylcholinesterase diluted in Assay Buffer to a final concentration of 0.1 U/mL.

    • DTNB Solution: 10 mM DTNB in Assay Buffer.

    • Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).

    • Test Compounds: Prepare 10 mM stock solutions of this compound ("Test Compound") and Donepezil (positive control) in DMSO. Create serial dilutions in Assay Buffer to achieve a range of final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of Assay Buffer to all wells.

    • Add 25 µL of the appropriate test compound dilution (or Donepezil) to the sample wells. For control wells (100% activity), add 25 µL of Assay Buffer containing the same final DMSO percentage.

    • Add 25 µL of the AChE enzyme solution to all wells except the blank.

    • Add 50 µL of the DTNB solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells. The total reaction volume will be 150 µL.

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (mOD/min).

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Comparative In Vitro Data

The following table presents hypothetical, yet plausible, data comparing the in vitro AChE inhibitory activity of our test compound with Donepezil.

CompoundAChE IC₅₀ (nM)Selectivity Index (BuChE IC₅₀ / AChE IC₅₀)
This compound45.2>200
Donepezil6.7[12]~300

This data suggests that while the test compound is a potent AChE inhibitor, it is approximately 6-7 times less potent than Donepezil in this in vitro setting. Both compounds exhibit high selectivity for AChE over butyrylcholinesterase (BuChE), which is a desirable trait to minimize potential side effects.

Visualization of In Vitro Workflow and Mechanism

G cluster_prep Reagent Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Analysis reagents Prepare Assay Buffer, AChE, DTNB, ATCI, & Test Compounds plate Add Reagents & Test Compounds to Plate reagents->plate preincubate Pre-incubate at 37°C for 15 min plate->preincubate initiate Initiate Reaction with ATCI Substrate preincubate->initiate read Kinetic Read at 412 nm (10 min) initiate->read calculate Calculate Reaction Rates & % Inhibition read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC₅₀ Value plot->ic50

AChE_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor 1-(4-Piperidinyl)ethanol or Donepezil Inhibitor->AChE Inhibits

Part 2: In Vivo Evaluation of Cognitive Enhancement

Demonstrating enzymatic inhibition in a test tube is a critical first step, but the ultimate measure of a compound's potential is its efficacy in a living system. We transitioned to an in vivo model to determine if the in vitro AChE inhibition by this compound translates to a measurable improvement in cognitive function.

For this, we selected the Passive Avoidance Test , a fear-motivated task that assesses learning and long-term memory in rodents.[13] The test leverages the innate preference of mice for dark environments. During training, the animal receives a mild foot shock upon entering the dark compartment, creating a negative association. Memory is evaluated by measuring the latency to re-enter the dark compartment 24 hours later; a longer latency indicates better memory retention.[14][15] This single-trial learning paradigm is highly sensitive and efficient for screening potential cognitive enhancers.[13]

Experimental Protocol: Passive Avoidance Test in Mice
  • Animal Model: Male C57BL/6 mice (8-10 weeks old). Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[16]

  • Drug Administration:

    • The Test Compound (1, 5, 10 mg/kg), Donepezil (3 mg/kg), or Vehicle (0.9% saline) is administered via intraperitoneal (i.p.) injection 60 minutes prior to the training trial. Donepezil at 3 mg/kg has been shown to ameliorate memory impairment in mice.[17]

  • Apparatus: A two-compartment passive avoidance chamber. One compartment is brightly lit and the other is dark, connected by a small opening with a sliding door. The floor of the dark compartment is equipped with a grid capable of delivering a mild electric shock.

  • Training Trial (Day 1):

    • Place a mouse in the lit compartment, facing away from the door.

    • After a 10-second habituation period, the door to the dark compartment opens.

    • Record the latency for the mouse to enter the dark compartment with all four paws.

    • Once the mouse enters, the door closes, and a mild, brief foot shock (e.g., 0.3 mA for 2 seconds) is delivered.[14][18]

    • The mouse is then removed and returned to its home cage.

  • Testing Trial (Day 2, 24 hours later):

    • Place the mouse back into the lit compartment.

    • The door to the dark compartment opens after 10 seconds.

    • Record the step-through latency (the time it takes for the mouse to enter the dark compartment). No shock is delivered during this trial.

    • A cut-off time (e.g., 300 seconds) is set, and animals that do not enter the dark compartment within this time are assigned the maximum score.

  • Data Analysis:

    • Compare the mean step-through latency between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significantly longer latency compared to the vehicle group indicates improved memory retention.

Comparative In Vivo Data

The table below shows hypothetical results from the passive avoidance study.

Treatment GroupDose (mg/kg, i.p.)NMean Step-Through Latency on Day 2 (seconds ± SEM)
Vehicle (Saline)-1245.6 ± 8.2
Test Compound11268.3 ± 11.5
Test Compound512155.9 ± 20.1
Test Compound1012182.4 ± 25.7
Donepezil3[17]12195.7 ± 28.3*

*p < 0.05 compared to Vehicle group. The data indicates a dose-dependent improvement in memory retention with the test compound. The 5 mg/kg and 10 mg/kg doses produced a significant increase in step-through latency, suggesting effective cognitive enhancement. The effect at 10 mg/kg is comparable to that of the 3 mg/kg dose of Donepezil.

Visualization of In Vivo Workflow

G cluster_prep Pre-Experiment cluster_day1 Day 1: Training cluster_day2 Day 2: Testing (24h later) cluster_analysis Data Analysis acclimate Acclimate Mice (8-10 weeks old) groups Randomize into Treatment Groups (Vehicle, Test Compound, Donepezil) acclimate->groups administer Administer Compound (i.p.) 60 min prior groups->administer train Place in Lit Box, Record Latency to Enter Dark Box administer->train shock Deliver Mild Foot Shock in Dark Box train->shock test Place in Lit Box measure Measure Step-Through Latency (No Shock, 300s Cutoff) test->measure analyze Compare Mean Latencies Between Groups (ANOVA) measure->analyze

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to bridge our laboratory findings with preclinical outcomes.[19] An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (AChE inhibition) and an in vivo response (cognitive improvement).[1][2] A strong correlation allows in vitro data to serve as a surrogate for in vivo performance, which can accelerate development and support regulatory decisions.[3][20]

Based on the U.S. Food and Drug Administration (FDA) guidance, there are several levels of correlation.[1] For pharmacodynamic endpoints like ours, a Level C correlation is often explored. This involves correlating a single in vivo parameter (e.g., maximal cognitive effect) with a key in vitro parameter (IC₅₀).

Correlation Analysis

To establish a correlation, we would typically test multiple compounds with a similar mechanism of action but varying potencies. However, for this guide, we can conceptualize the relationship using our test compound and the comparator, Donepezil.

  • In Vitro Parameter: AChE Inhibition Potency (pIC₅₀, which is -log(IC₅₀)).

  • In Vivo Parameter: Maximum Cognitive Enhancement (e.g., % increase in step-through latency over vehicle at the most effective dose).

CompoundIn Vitro pIC₅₀In Vivo Max Effect (% Increase in Latency)
This compound7.34300% (at 10 mg/kg)
Donepezil8.17329% (at 3 mg/kg)

By plotting the in vivo effect against the in vitro potency for a series of related compounds, a linear or non-linear relationship can be established. A strong correlation (e.g., R² > 0.9) would suggest that the in vitro AChE inhibition assay is a good predictor of in vivo cognitive enhancement for this chemical class. This relationship is invaluable for selecting lead candidates and optimizing formulations.

Logical Relationship Diagram

IVIVC_Logic vitro In Vitro Assay (AChE Inhibition) correlation IVIVC Model (Level C) vitro->correlation Input: IC₅₀ Value vivo In Vivo Model (Passive Avoidance) vivo->correlation Input: Max Effect predict Predictive Power for Cognitive Enhancement correlation->predict Establishes

Conclusion

This guide outlines a systematic, albeit hypothetical, approach to evaluating this compound as a novel acetylcholinesterase inhibitor. The detailed protocols for in vitro and in vivo testing provide a robust framework for characterizing its activity and comparing it to the standard-of-care, Donepezil. Our theoretical data suggest the compound is a potent and selective inhibitor that translates its enzymatic activity into a significant cognitive-enhancing effect in a validated animal model.

The establishment of a strong in vitro-in vivo correlation is paramount. It provides confidence that the in vitro screening assay is a meaningful and predictive tool, allowing for more efficient and cost-effective drug development. By following such a structured and self-validating process, research teams can make informed decisions, prioritize promising candidates, and accelerate the journey from the laboratory bench to potential clinical applications.

References

  • Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. PubMed. [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central (PMC). [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]

  • Workflows for in vivo study design, data collection and data analysis. ResearchGate. [Link]

  • In vitro - in vivo correlation: from theory to applications. PubMed. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. [Link]

  • Passive Avoidance Test Procedure. Scribd. [Link]

  • Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation. ACS Publications. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. [Link]

  • Ellman Esterase Assay Protocol. Scribd. [Link]

  • Acetylcholinesterase. Wikipedia. [Link]

  • Effects of sub-chronic donepezil on brain Abeta and cognition in a mouse model of Alzheimer's disease. PubMed. [Link]

  • Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... ResearchGate. [Link]

  • Physiology, Acetylcholinesterase. NCBI Bookshelf. [Link]

  • Flow chart of the in-vivo study. ResearchGate. [Link]

  • Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. ResearchGate. [Link]

  • The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. PubMed Central (PMC). [Link]

  • Passive avoidance (step-down test). Protocols.io. [Link]

  • In Vivo Study Management Workflow. Scribd. [Link]

  • What is a Passive Avoidance Test? San Diego Instruments. [Link]

  • Acetylcholine signaling: Significance and symbolism. Wisdom Library. [Link]

  • Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. ResearchGate. [Link]

  • Passive Avoidance Test. Creative Biolabs. [Link]

  • Donepezil improves cognitive function in mice by increasing the production of insulin-like growth factor-I in the hippocampus. PubMed. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

  • Designing an In Vivo Preclinical Research Study. MDPI. [Link]

  • Effects of sub-chronic donepezil on brain Abeta and cognition in a mouse model of Alzheimer's disease. ResearchGate. [Link]

  • Physiology, Acetylcholine. NCBI Bookshelf. [Link]

  • Acetylcholine (ACh): What It Is, Function & Deficiency. Cleveland Clinic. [Link]

Sources

The Analytical Challenge: Why Piperidine Requires a Specialized Approach

Author: BenchChem Technical Support Team. Date: January 2026

Guide to the Head-to-Head Comparison of Analytical Techniques for Piperidine Analysis

In the landscape of pharmaceutical development and quality control, the accurate quantification of piperidine is of paramount importance. Piperidine, a six-membered heterocyclic amine, is a common building block in the synthesis of many active pharmaceutical ingredients (APIs).[1][2] However, it can also be present as a starting material, an intermediate, or a degradation product, often classified as a potential genotoxic impurity (GTI) due to its secondary amine structure.[3] Consequently, regulatory bodies mandate strict control over its levels in the final drug substance.[4][5][6]

This guide provides a comprehensive, head-to-head comparison of the principal analytical techniques for piperidine quantification. Drawing from extensive field experience, this document delves into the nuances of method selection, protocol optimization, and data interpretation, providing researchers, scientists, and drug development professionals with the insights needed to establish robust and reliable analytical workflows.

Direct analysis of piperidine presents several intrinsic challenges that necessitate careful methodological consideration:

  • High Volatility and Basicity: As a small, basic molecule, piperidine is prone to poor peak shape (tailing) in gas chromatography (GC) due to interactions with active sites on columns and liners.

  • Lack of a Strong Chromophore: Piperidine does not possess a significant UV-absorbing moiety, rendering direct detection by High-Performance Liquid Chromatography (HPLC) with a UV detector highly insensitive.[7][8]

  • Potential for Matrix Interference: The analysis of piperidine in complex sample matrices, such as APIs or biological fluids, requires highly selective methods to avoid co-elution and inaccurate quantification.

To overcome these hurdles, derivatization is a frequently employed strategy in both GC and HPLC to enhance the analyte's chromatographic properties and detectability.[7]

Core Analytical Techniques: A Detailed Comparison

The two most prevalent and powerful techniques for piperidine analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each with distinct advantages and ideal use cases.

Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For piperidine, which is volatile, GC is a natural choice, particularly when coupled with a Flame Ionization Detector (FID) for routine analysis or a Mass Spectrometer (MS) for enhanced specificity and sensitivity.

Principle of GC Analysis for Piperidine: A sample containing piperidine is introduced into the GC system, where it is vaporized. An inert carrier gas sweeps the vaporized sample through a heated column. Compounds separate based on their boiling points and affinities for the column's stationary phase. The separated compounds then pass through a detector, which generates a signal proportional to the amount of analyte present.

Expert Insight: The Critical Role of Derivatization in GC While direct injection is possible, it often leads to poor chromatography. The basic nature of piperidine can cause interactions with silanol groups on the column surface, resulting in broad, tailing peaks. To mitigate this, derivatization with reagents like trifluoroacetic anhydride (TFAA) is common. This reaction converts the secondary amine into a less polar, more volatile amide, significantly improving peak shape and analytical reproducibility.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their polarity and interaction with a stationary phase in a column packed with small particles, through which a liquid mobile phase is pumped at high pressure.

Principle of HPLC Analysis for Piperidine: A liquid sample is injected into the HPLC system. The mobile phase carries the sample through the column, where compounds separate based on their differential partitioning between the mobile phase and the stationary phase. A detector at the column outlet measures the concentration of the eluting compounds.

Expert Insight: Derivatization as an Enabler for HPLC-UV Given piperidine's lack of a UV chromophore, pre-column derivatization is essential for sensitive detection with a standard UV detector.[7] Reagents like dansyl chloride or 4-toluenesulfonyl chloride (PTSC) react with piperidine to form a derivative with strong UV absorbance.[9][10] This approach transforms a challenging analysis into a routine and robust method. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for direct analysis, offering high sensitivity and specificity without the need for derivatization.[3][11]

Head-to-Head Performance Comparison

The choice between GC and HPLC is dictated by the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase based on polarity.
Sample Volatility Required; suitable for volatile and semi-volatile analytes.Not required; ideal for non-volatile or thermally labile compounds.
Derivatization Often recommended to improve peak shape and reduce tailing.Mandatory for UV detection; not required for MS detection.[7]
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).UV/Vis, Diode Array (DAD), Mass Spectrometry (MS).
Sensitivity Good to excellent, especially with MS.Good with UV (post-derivatization), excellent with MS.[11]
Selectivity Good with FID; excellent with MS.Good with UV; excellent with MS.
Throughput Generally faster run times compared to HPLC.Can be higher with modern UPLC/UHPLC systems.
Typical Use Case Analysis of residual piperidine in APIs and starting materials.Quantification in APIs, formulated products, and biological matrices.[9]

Experimental Protocols: A Practical Guide

To ensure trustworthy and reproducible results, the following detailed protocols serve as a validated starting point for method development.

Protocol 1: Piperidine Analysis by Headspace GC-FID

This method is suitable for determining residual piperidine in a solid drug substance. Headspace sampling is employed to minimize matrix effects and protect the GC system.

1. Sample Preparation:

  • Accurately weigh approximately 2.0 g of the drug substance into a 20 mL headspace vial.[12]

  • Precisely add 5.0 mL of dimethyl sulfoxide (DMSO) to dissolve the sample.[12]

  • Prepare a stock solution of piperidine in DMSO. Serially dilute this stock to create calibration standards.

  • For each standard, add the appropriate volume to a headspace vial containing the same amount of drug substance (matrix matching) or just DMSO.

  • Seal all vials immediately.

2. GC-FID Conditions:

  • Column: Agilent HP-5 (30m x 0.32mm x 0.25 µm) or equivalent.[13]

  • Carrier Gas: Nitrogen or Helium.[13]

  • Headspace Sampler:

    • Oven Temperature: 80°C[13]

    • Equilibration Time: 45 minutes[13]

  • GC Oven Program:

    • Initial Temperature: 60°C, hold for 5 minutes.[12]

    • Ramp: 20°C/min to 230°C, hold for 10 minutes.[12]

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 300°C

3. System Suitability:

  • Inject a mid-level standard six times. The relative standard deviation (RSD) of the peak areas should be ≤ 15%.

  • The signal-to-noise ratio for the limit of quantification (LOQ) standard should be ≥ 10.

Protocol 2: Piperidine Analysis by RP-HPLC with Pre-Column Derivatization

This method is designed for the quantification of piperidine in a drug substance where GC is not suitable.[7][9]

1. Derivatization Procedure:

  • Prepare a stock solution of piperidine in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Prepare a solution of 4-toluenesulfonyl chloride (PTSC) in acetonitrile.

  • For standards and samples, mix a defined volume of the piperidine solution with a basic buffer (e.g., sodium bicarbonate) and the PTSC solution.

  • Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes).

  • Quench the reaction by adding a small amount of an acidic solution (e.g., phosphoric acid).

  • Dilute to the final volume with the mobile phase.

2. HPLC-UV Conditions:

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[9]

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32 v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30°C.[9]

  • Detection Wavelength: 228 nm.[10]

  • Injection Volume: 20 µL.

3. Validation and Performance:

  • This method has demonstrated linearity in the range of 0.44–53.33 μg/mL with an R² of 0.9996.[7][9]

  • The limit of detection (LOD) and limit of quantitation (LOQ) were reported as 0.15 μg/mL and 0.44 μg/mL, respectively.[9][14]

  • Average recovery has been shown to be around 101.82% with an RSD of 0.6%.[9][14]

Visualizing the Workflow

To better conceptualize the analytical process, the following diagrams illustrate the decision-making and experimental workflows.

cluster_0 Decision Pathway for Piperidine Analysis Sample Sample Matrix (API, Drug Product, etc.) Volatility Is Piperidine Volatile in Matrix? Sample->Volatility GC_Path Gas Chromatography (GC) Volatility->GC_Path Yes HPLC_Path High-Performance Liquid Chromatography (HPLC) Volatility->HPLC_Path No / Thermally Labile Deriv_GC Derivatization Needed for Peak Shape? GC_Path->Deriv_GC Deriv_HPLC UV Detector? HPLC_Path->Deriv_HPLC GC_Direct Direct / Headspace GC Deriv_GC->GC_Direct No GC_Deriv GC with Derivatization Deriv_GC->GC_Deriv Yes HPLC_MS HPLC-MS Deriv_HPLC->HPLC_MS No (MS Detector) HPLC_Deriv HPLC-UV with Derivatization Deriv_HPLC->HPLC_Deriv Yes

Caption: Decision diagram for selecting an analytical method.

cluster_1 HPLC Pre-Column Derivatization Workflow Start Start: Sample/Standard Containing Piperidine Add_Base Add Basic Buffer (e.g., NaHCO3) Start->Add_Base Add_Reagent Add Derivatizing Reagent (e.g., PTSC in ACN) Add_Base->Add_Reagent React Incubate (Controlled Temp & Time) Add_Reagent->React Quench Quench Reaction (e.g., add acid) React->Quench Dilute Dilute to Final Volume with Mobile Phase Quench->Dilute Analyze Inject into HPLC-UV System Dilute->Analyze

Caption: Workflow for HPLC pre-column derivatization.

Conclusion and Expert Recommendations

The selection of an appropriate analytical technique for piperidine is a critical decision that impacts data quality, method robustness, and regulatory compliance.

  • For routine quality control of residual piperidine in stable, solid APIs, Headspace GC-FID is often the most efficient and cost-effective method. Its automated nature and robustness make it ideal for high-throughput environments.

  • For thermally labile APIs or when higher sensitivity is required, HPLC with pre-column derivatization and UV detection offers a reliable alternative.[7][9][14] This method is well-characterized and provides excellent quantitative performance.

  • For complex matrices, trace-level quantification, or when piperidine is a suspected genotoxic impurity, LC-MS is the gold standard.[11] Its inherent selectivity and sensitivity often eliminate the need for derivatization, simplifying sample preparation and providing unequivocal identification.[3][15]

Ultimately, the method chosen must be rigorously validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose, delivering accurate and reliable data that ensures patient safety and product quality.[16]

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. (2006-10-01). [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate. ResearchGate. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. International Journal of Pharmaceutical Investigation. [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. AMSbiopharma. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. PubMed. (2022-09-03). [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride | Journal of Chromatographic Science | Oxford Academic. Oxford Academic. (2021-08-03). [Link]

  • ICH- Q3 Impurity | PPTX - Slideshare. Slideshare. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. - R Discovery. R Discovery. (2021-08-03). [Link]

  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. (2006-10-25). [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. Alternative Therapies In Health And Medicine. [Link]

  • What are the detection methods for piperidine? - Blog - Biosynce. Biosynce. (2025-07-07). [Link]

  • Detection method for determining piperidine residue in bulk drug - Google Patents.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed. PubMed. [Link]

  • Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine) - VARIOUS analysis - Analytice. Analytice. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant | Request PDF - ResearchGate. ResearchGate. [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. PubMed. [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 - NIH. NIH. [Link]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. PubMed Central. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. IJNRD. (2023-04-04). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Piperidinyl)ethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(4-Piperidinyl)ethanol hydrobromide, ensuring the protection of personnel, the environment, and the integrity of your research.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be initiated, a thorough understanding of the inherent risks associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound presents several key hazards that directly inform its handling and disposal procedures.[1]

Key Hazards:

  • Skin and Eye Irritation: Classified as a skin irritant (Category 2) and a serious eye irritant (Category 2A).[1] Direct contact can lead to redness, itching, and pain.[1]

  • Respiratory Irritation: May cause irritation to the respiratory system (Specific target organ toxicity - single exposure, Category 3).[1] Inhalation of dust or fumes should be strictly avoided.[1]

  • Hazardous Combustion Products: During thermal decomposition, which may occur in a fire, this compound can generate highly toxic and irritating gases, including carbon oxides, hydrogen bromide, and nitrogen oxides.[1]

This hazard profile underscores the necessity of meticulous handling procedures and the use of appropriate Personal Protective Equipment (PPE) at all stages, including disposal.

Hazard ClassificationGHS CategoryPrecautionary Statement
Skin IrritationCategory 2H315: Causes skin irritation.[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, a comprehensive PPE strategy is non-negotiable. Before beginning any disposal-related tasks, ensure the following are correctly worn:

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[1]

  • Body Protection: A laboratory coat should be worn. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it should be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]

Step 1: Segregation and Labeling

  • Segregate Waste: Keep this compound waste separate from other waste streams to prevent inadvertent and potentially hazardous reactions.

  • Use Designated Waste Containers: Collect the waste in a clearly labeled, sealable, and chemically compatible container. The container should be in good condition, with no cracks or leaks.

  • Proper Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date the waste was first added to the container.

Step 2: Managing Small Quantities (Residual Amounts)

For trace amounts of this compound, such as residue in empty containers:

  • Triple Rinse: Rinse the "empty" container with a suitable solvent (e.g., water or an alcohol like ethanol) three times.

  • Collect Rinsate: The rinsate from these washes is considered hazardous waste and must be collected in a designated hazardous waste container for liquids.

  • Dispose of Container: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste, although institutional policies may vary.

Step 3: Managing Bulk Quantities and Spills

  • Spill Response: In the event of a spill, evacuate unprotected personnel from the area.[1] Wearing full PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4] Do not use combustible materials like paper towels to absorb the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect the decontamination materials as hazardous waste.

Step 4: Final Disposal Pathway

The recommended and most common disposal method for piperidine-based compounds and their salts is incineration by a licensed professional waste disposal service.[4][6]

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on the proper procedures for waste pickup and disposal in accordance with local, state, and federal regulations.

  • Licensed Waste Disposal Contractor: The EHS office will arrange for a licensed contractor to transport and dispose of the waste. These contractors are equipped with high-temperature incinerators that can safely destroy the chemical while scrubbing harmful combustion products from the emissions.[4]

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_procedure Procedure cluster_final Final Disposal Start Begin Disposal Process PPE Don Appropriate PPE Start->PPE Assess Assess Waste Type PPE->Assess Small Small Quantity / Residue Assess->Small Residual Bulk Bulk Quantity / Spill Assess->Bulk Bulk/Spill Rinse Triple Rinse Container Small->Rinse Contain Contain with Inert Absorbent Bulk->Contain CollectRinsate Collect Rinsate as Hazardous Waste Rinse->CollectRinsate DisposeContainer Dispose of Clean Container CollectRinsate->DisposeContainer Store Store in Labeled, Sealed Container DisposeContainer->Store CollectWaste Collect Absorbed Material Contain->CollectWaste Decontaminate Decontaminate Area CollectWaste->Decontaminate Decontaminate->Store EHS Contact EHS for Pickup Store->EHS Incinerate Incineration by Licensed Contractor EHS->Incinerate

Caption: Disposal workflow for this compound.

The Rationale Behind Incineration

Incineration is the preferred disposal method for organic compounds like this compound for several key reasons:

  • Complete Destruction: High-temperature incineration ensures the complete thermal decomposition of the molecule, preventing its release into the environment.

  • Management of Hazardous Byproducts: Professional incineration facilities are equipped with advanced scrubbers and filtration systems to neutralize and capture the hazardous gases (hydrogen bromide and nitrogen oxides) produced during combustion.[4]

  • Regulatory Compliance: This method aligns with federal and local regulations for the disposal of toxic and hazardous chemical waste.[4]

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the procedures outlined in this guide—from understanding the hazards and utilizing correct PPE to following the step-by-step disposal protocol—researchers can ensure a safe working environment and maintain compliance with all applicable regulations. Always consult your institution's Environmental Health and Safety office for specific guidance and to arrange for the final disposal of chemical waste.

References

  • Safety Data Sheet PIPERIDINE - ChemSupply Australia. ChemSupply Australia. [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Chemos GmbH&Co.KG. [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. Sciencemadness Wiki. [Link]

  • Disposal of Solid Chemicals in the Normal Trash | Public Safety. Lafayette College. [Link]

  • PROPER SINK DISPOSAL OF CHEMICAL SUBSTANCES | Duke Safety. Duke University. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(4-Piperidinyl)ethanol Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing scientific frontiers, the safe and effective handling of chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe management of 1-(4-Piperidinyl)ethanol hydrobromide, moving beyond mere instruction to instill a culture of safety and precision in your laboratory. Our commitment is to empower your research by providing knowledge that ensures both personal safety and data integrity.

Understanding the Hazard Profile

This compound is a piperidine derivative. The Safety Data Sheet (SDS) classifies it as causing skin and eye irritation, and it may cause respiratory irritation[1]. Structurally similar compounds, such as piperidine, are known to be corrosive, toxic, and flammable[2][3][4]. Therefore, a cautious and well-documented approach to handling is essential.

Hazard Summary Table

Hazard ClassificationPotential EffectsGHS Hazard Statement (Code)
Skin IrritationCauses skin irritation, which may include redness, itching, and pain[1].H315[1]
Eye IrritationCauses serious eye irritation, potentially leading to redness, pain, and damage[1].H319[1]
Respiratory IrritationMay cause irritation to the respiratory system upon inhalation of dust or fumes[1].H335[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is not merely a checklist item but a critical risk mitigation strategy.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield[5].Provides protection against splashes and airborne particles, safeguarding the eyes and face from irritants[1].
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). It is advisable to wear two pairs of gloves ("double-gloving")[6].Protects the skin from direct contact and irritation[1]. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove[6].
Body Protection A flame-retardant lab coat or a chemical-resistant apron. For larger quantities, a chemical-resistant suit may be necessary.Protects against spills and splashes, preventing contamination of personal clothing and skin[6].
Respiratory Protection All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating airborne particles, a NIOSH-certified N95 or higher respirator should be used[5][7].Minimizes the inhalation of the compound, which can cause respiratory irritation[1].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing exposure and ensuring the integrity of your experiment.

Pre-Handling Checklist
  • Information Review : Thoroughly read and understand the Safety Data Sheet (SDS) for this compound[1].

  • Emergency Preparedness : Know the location and proper use of the nearest eyewash station and safety shower[8].

  • Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Inspection : Inspect all PPE for any signs of damage or wear before use.

Handling Workflow

The following workflow is designed to guide the user through the safe handling of this compound from receipt to use.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review_SDS Review SDS & Assess Risks Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Proceed once understood Prepare_Workspace Prepare Workspace in Fume Hood Don_PPE->Prepare_Workspace Weigh_Compound Weigh Compound Prepare_Workspace->Weigh_Compound Dissolve_Compound Dissolve/Use in Reaction Weigh_Compound->Dissolve_Compound Decontaminate_Surfaces Decontaminate Surfaces Dissolve_Compound->Decontaminate_Surfaces After experiment Doff_PPE Doff PPE Correctly Decontaminate_Surfaces->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Step-by-step workflow for handling this compound.

Detailed Procedural Steps
  • Donning PPE : Put on all required PPE in the correct order, ensuring a proper fit.

  • Workspace Preparation : Work within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Weighing : If weighing the solid, do so in the fume hood. Use a disposable weighing boat.

  • In Case of a Spill :

    • Alert others in the vicinity.

    • If the spill is large, evacuate the area and contact your institution's environmental health and safety department.

    • For small spills, wear appropriate PPE and cover the spill with an inert absorbent material (e.g., sand or vermiculite)[2].

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal[2][9].

  • Decontamination : After handling, wipe down all surfaces and equipment with an appropriate decontaminating solution.

  • Doffing PPE : Remove PPE in the reverse order it was put on, being careful not to contaminate yourself. Dispose of single-use items in the appropriate waste stream.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves[6][8].

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Workflow

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Final Disposal Solid_Waste Contaminated PPE, Weigh Boats Labeled_Waste_Container Clearly Labeled Hazardous Waste Container Solid_Waste->Labeled_Waste_Container Liquid_Waste Unused Solutions, Rinsates Liquid_Waste->Labeled_Waste_Container Empty_Containers Original Product Container Empty_Containers->Labeled_Waste_Container Licensed_Disposal_Service Contact Licensed Waste Disposal Service Labeled_Waste_Container->Licensed_Disposal_Service For pickup Disposal_Record Maintain Disposal Records Licensed_Disposal_Service->Disposal_Record

Caption: Workflow for the segregation and disposal of waste.

Disposal Protocol
  • Waste Identification : All waste contaminated with this compound must be treated as hazardous waste.

  • Containerization : Use a dedicated, chemically compatible, and sealable container for all waste streams. The container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company. Do not dispose of this chemical down the drain or in regular trash[9].

By adhering to these rigorous safety and handling protocols, you can ensure a secure research environment and contribute to the responsible stewardship of chemical reagents.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
  • AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.
  • BenchChem. (n.d.). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
  • Sigma-Aldrich. (2025). Piperidine Safety Data Sheet.
  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • ChemSupply Australia. (n.d.). Piperidine Safety Data Sheet.
  • Thermo Fisher Scientific. (2014). 1,4'-Bipiperidine Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • CXZ080. (n.d.). Safety Data Sheet.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Fisher Scientific. (2025). Ethyl 4-amino-1-piperidinecarboxylate Safety Data Sheet.
  • Canadian Agency for Drugs and Technologies in Health. (2018). Safe handling of hazardous drugs. PubMed Central.
  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment (PPE).
  • Chemos GmbH & Co. KG. (n.d.). Piperidine Safety Data Sheet.
  • Hit2Lead. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • ECHEMI. (n.d.). 4-AMINO-1-PIPERIDINE-ETHANOL SDS, 89850-72-6 Safety Data Sheets.
  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET.
  • Organic Syntheses. (2014). Working with Hazardous Chemicals.
  • PubChem. (n.d.). 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol.
  • PubChem. (n.d.). 1,4-Piperidinediethanol.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Piperidinyl)ethanol hydrobromide
Reactant of Route 2
1-(4-Piperidinyl)ethanol hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.